molecular formula C28H30ClF3N4O5 B15578277 Apol1-IN-2

Apol1-IN-2

Cat. No.: B15578277
M. Wt: 595.0 g/mol
InChI Key: WFMGBSQYIQQRGR-UHFFFAOYSA-N
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Description

Apol1-IN-2 is a useful research compound. Its molecular formula is C28H30ClF3N4O5 and its molecular weight is 595.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C28H30ClF3N4O5

Molecular Weight

595.0 g/mol

IUPAC Name

5-chloro-1'-[2-[3-(hydroxymethyl)-1-(3-hydroxy-3-methylcyclobutyl)-2-oxo-7-(trifluoromethyl)benzimidazol-5-yl]oxyethyl]spiro[1H-indole-3,4'-piperidine]-2-one

InChI

InChI=1S/C28H30ClF3N4O5/c1-26(40)13-17(14-26)36-23-20(28(30,31)32)11-18(12-22(23)35(15-37)25(36)39)41-9-8-34-6-4-27(5-7-34)19-10-16(29)2-3-21(19)33-24(27)38/h2-3,10-12,17,37,40H,4-9,13-15H2,1H3,(H,33,38)

InChI Key

WFMGBSQYIQQRGR-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to aApol1-IN-2 and the APOL1 Risk Variants G1 and G2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apolipoprotein L1 (APOL1) has emerged as a critical genetic driver of kidney disease, particularly in individuals of recent African ancestry. Two common coding variants, G1 and G2, confer a toxic gain-of-function to the APOL1 protein, leading to an increased risk of a spectrum of proteinuric nephropathies, including focal segmental glomerulosclerosis (FSGS), HIV-associated nephropathy (HIVAN), and hypertension-attributed end-stage kidney disease.[1] These risk variants are thought to cause cellular injury through the formation of cation-selective ion channels in cellular membranes, leading to podocyte stress and death.[2]

aApol1-IN-2, also known as inaxaplin (B10831908) or VX-147, is a first-in-class, oral small-molecule inhibitor of APOL1 channel function.[3][4] By directly binding to the APOL1 protein, inaxaplin selectively blocks its channel-mediated ion flux, thereby preventing the downstream cytotoxic effects associated with the G1 and G2 variants.[2][3] This technical guide provides a comprehensive overview of athis compound, the APOL1 risk variants, the underlying pathophysiology, and the key experimental methodologies used in their investigation.

Quantitative Data Summary

The efficacy of athis compound (inaxaplin) has been demonstrated in a series of preclinical and clinical studies. The following tables summarize the key quantitative findings.

Table 1: In Vitro Efficacy of athis compound (Inaxaplin)

Assay TypeCell LineAPOL1 VariantInaxaplin Potency (IC50/EC50)Reference
APOL1 Ion Channel Inhibition (Patch Clamp)Tetracycline-inducible HEK293G02.3 nM (IC50)[5]
G11.3 nM (IC50)[5]
G21.1 nM (IC50)[5]
APOL1-Mediated Cytotoxicity RescueTetracycline-inducible HEK293G04.3 nM (EC50)[6]
G12.0 nM (EC50)[6]
G22.2 nM (EC50)[6]
APOL1-Mediated Ion Flux Inhibition (Thallium Flux)Tetracycline-inducible HEK293G1~2 nM (EC50)[4]

Table 2: Preclinical In Vivo Efficacy of athis compound (Inaxaplin)

Animal ModelKey ParameterOutcomeReference
APOL1 G2 Transgenic MouseReduction in Proteinuria~70%[3]
APOL1 G2 Transgenic MouseReduction in Urinary Albumin-to-Creatinine Ratio74.1%[7]

Table 3: Phase 2a Clinical Trial Efficacy of athis compound (Inaxaplin)

Study IdentifierPatient PopulationKey ParameterResult95% Confidence IntervalReference
NCT04340362APOL1-mediated FSGSMean Reduction in UPCR at Week 13-47.6%-60.0% to -31.3%[8][9]

APOL1 Risk Variants and Pathophysiology

The G1 and G2 risk variants of APOL1 are located in the C-terminal domain of the protein. The G1 allele consists of two missense mutations (S342G and I384M), while the G2 allele is a six-base pair deletion that removes two amino acids (N388 and Y389).[10] These mutations are believed to alter the protein's conformation, leading to a toxic gain-of-function.

The primary mechanism of APOL1-mediated cytotoxicity is attributed to its function as a cation channel.[11] The risk variants exhibit increased channel activity, leading to aberrant ion flux across cellular membranes, particularly an influx of sodium and calcium and an efflux of potassium.[6][12] This ion dysregulation triggers a cascade of downstream events, including:

  • Mitochondrial Dysfunction: Increased intracellular calcium can lead to mitochondrial stress, impaired ATP production, and the generation of reactive oxygen species.[13]

  • Endoplasmic Reticulum (ER) Stress: Altered ion homeostasis can disrupt protein folding and processing in the ER, leading to the unfolded protein response and ER stress-induced apoptosis.

  • Activation of Stress-Activated Protein Kinases (SAPKs): The depletion of intracellular potassium can activate stress kinases such as p38 MAPK and JNK, which contribute to cellular injury and death.[14]

  • Inflammatory Signaling: The APOL1-B3 isoform has been shown to interact with NLRP12, a regulator of Toll-like receptor signaling, suggesting a role for APOL1 in promoting inflammatory stress in podocytes.[15]

APOL1_Signaling_Pathway cluster_Extracellular cluster_Cell Podocyte Second_Hit Second Hit (e.g., IFN-γ, Virus) APOL1_G1_G2 APOL1 G1/G2 (Increased Channel Activity) Second_Hit->APOL1_G1_G2 Upregulates Expression Ion_Flux Aberrant Ion Flux (↑Na+, ↑Ca2+, ↓K+) APOL1_G1_G2->Ion_Flux Inflammation Inflammation (NLRP12) APOL1_G1_G2->Inflammation Mitochondrial_Dysfunction Mitochondrial Dysfunction (↓ATP, ↑ROS) Ion_Flux->Mitochondrial_Dysfunction ER_Stress ER Stress Ion_Flux->ER_Stress SAPK_Activation SAPK Activation (p38, JNK) Ion_Flux->SAPK_Activation aApol1_IN_2 athis compound (Inaxaplin) aApol1_IN_2->APOL1_G1_G2 Inhibits Podocyte_Injury Podocyte Injury and Death Mitochondrial_Dysfunction->Podocyte_Injury ER_Stress->Podocyte_Injury SAPK_Activation->Podocyte_Injury Inflammation->Podocyte_Injury

APOL1-mediated podocyte injury signaling pathway.

Experimental Protocols

In Vitro Assays

A key tool for studying APOL1 function and the efficacy of inhibitors is the use of tetracycline-inducible human embryonic kidney (HEK293) cell lines that express the G0, G1, or G2 variants of APOL1.[5]

This high-throughput assay measures APOL1-mediated cation flux by using thallium (Tl+) as a surrogate for potassium (K+).[11]

  • Cell Culture and Induction:

    • Culture tetracycline-inducible HEK293 cells expressing the desired APOL1 variant in DMEM supplemented with 10% FBS and appropriate selection antibiotics.

    • Seed cells into 96-well black-walled, clear-bottom plates and allow them to adhere overnight.

    • Induce APOL1 expression by adding tetracycline (B611298) (e.g., 50 ng/mL) to the culture medium and incubate for 12-24 hours.[11]

  • Compound Treatment and Dye Loading:

    • Remove the induction medium and add assay buffer containing varying concentrations of athis compound. Incubate for a specified period (e.g., 30 minutes).

    • Load the cells with a thallium-sensitive fluorescent dye according to the manufacturer's instructions.

  • Thallium Addition and Fluorescence Reading:

    • Use a fluorescence plate reader with an automated injector to add a thallium-containing solution.

    • Measure the fluorescence intensity kinetically over time.

  • Data Analysis:

    • Calculate the rate of thallium influx from the kinetic fluorescence data.

    • Plot the rate of influx against the concentration of athis compound and fit the data to a dose-response curve to determine the IC50 value.[11]

Thallium_Flux_Assay_Workflow Start Start Seed_Cells Seed Tetracycline-Inducible HEK293 Cells Start->Seed_Cells Induce_APOL1 Induce APOL1 Expression (Tetracycline) Seed_Cells->Induce_APOL1 Add_Inhibitor Add athis compound (Varying Concentrations) Induce_APOL1->Add_Inhibitor Load_Dye Load Thallium-Sensitive Fluorescent Dye Add_Inhibitor->Load_Dye Add_Thallium Add Thallium and Measure Fluorescence Load_Dye->Add_Thallium Analyze_Data Calculate Influx Rate and Determine IC50 Add_Thallium->Analyze_Data End End Analyze_Data->End

Workflow for the Thallium Flux Assay.

This assay assesses the ability of athis compound to rescue cells from APOL1-induced death.

  • Cell Culture and Treatment:

    • Follow the same cell culture and induction steps as in Protocol 1.

    • At the time of induction, add varying concentrations of athis compound to the cells.

  • Cytotoxicity Measurement:

    • After 24-48 hours of incubation, measure cytotoxicity using a commercial assay kit.

      • MultiTox-Fluor Multiplex Cytotoxicity Assay: This assay simultaneously measures the number of live and dead cells using two different fluorescent reporters.[14]

      • LDH Release Assay: Measures the release of lactate (B86563) dehydrogenase from damaged cells.[16]

  • Data Analysis:

    • Normalize the data to control wells (uninduced and induced without inhibitor).

    • Plot the percentage of cell viability against the concentration of athis compound to determine the EC50 value.

In Vivo Assays

Transgenic mouse models that express the human APOL1 risk variants are crucial for preclinical evaluation of therapeutic agents.[17]

  • Animal Model:

    • Utilize a transgenic mouse model that expresses the human APOL1 G2 risk variant.[17]

  • Treatment and Induction of Proteinuria:

    • Administer athis compound or vehicle to the mice via oral gavage. This can be done either prophylactically (before disease induction) or therapeutically (after proteinuria is established).[17]

    • Induce APOL1 expression and subsequent proteinuria by administering a single intraperitoneal injection of interferon-gamma (IFN-γ).[17]

  • Urine Collection and Analysis:

    • Collect urine at specified time points after IFN-γ injection.

    • Measure urine albumin and creatinine (B1669602) to determine the urinary albumin-to-creatinine ratio (UACR).

  • Endpoint Analysis:

    • At the end of the study, collect blood for serum chemistry analysis (e.g., BUN, creatinine) and kidneys for histological examination.[17]

In_Vivo_Study_Workflow Start Start Baseline Baseline Measurements (UACR) Start->Baseline Treatment Administer athis compound or Vehicle Baseline->Treatment Induce_Proteinuria Induce Proteinuria (IFN-γ Injection) Treatment->Induce_Proteinuria Monitor Monitor UACR Over Time Induce_Proteinuria->Monitor Endpoint Endpoint Analysis (Blood Chemistry, Histology) Monitor->Endpoint End End Endpoint->End

Workflow for the In Vivo Mouse Model of Proteinuria.

Conclusion

The APOL1 risk variants G1 and G2 represent a significant genetic risk factor for kidney disease. The development of athis compound (inaxaplin) as a selective inhibitor of the APOL1 channel offers a promising targeted therapeutic strategy. The quantitative data from in vitro, in vivo, and early clinical studies demonstrate the potential of this approach to reduce proteinuria and mitigate the cellular damage caused by these toxic gain-of-function variants. The experimental protocols outlined in this guide provide a framework for the continued investigation of APOL1 pathophysiology and the development of novel therapeutics for APOL1-mediated kidney disease.

References

Apol1-IN-2: A Technical Overview of Target Engagement and Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on Apol1-IN-2, a known inhibitor of Apolipoprotein L1 (APOL1). The document focuses on its target engagement and binding affinity, presenting quantitative data, outlining plausible experimental methodologies, and visualizing key pathways and workflows. Due to the limited public availability of primary research data on this compound, this guide synthesizes information from publicly accessible sources and provides generalized protocols for relevant assays.

Core Concepts: APOL1 and its Inhibition

Apolipoprotein L1 (APOL1) is a protein implicated in certain forms of kidney disease, particularly in individuals of African descent carrying high-risk APOL1 gene variants (G1 and G2). These variants are thought to lead to a toxic gain-of-function, causing cell death and contributing to the pathology of conditions like focal segmental glomerulosclerosis (FSGS). The therapeutic strategy behind APOL1 inhibitors, such as this compound, is to block this cytotoxic activity.

Quantitative Data: Potency of this compound

This compound, also identified as Compound 467, has demonstrated inhibitory effects in cellular and trypanosomal assays. The following tables summarize the available quantitative data, which primarily consists of EC50 values representing the concentration of the inhibitor required to achieve 50% of the maximal effect in functional assays.

Assay Type APOL1 Variant Cell Line EC50 (nM) Reference
Cell Death ReductionG2HEK2934.74[1]
Cell Death ReductionG1HEK29314.3[1]
Assay Type APOL1 Variant Organism EC50 (nM) Reference
Trypanosome Death ReductionG2Trypanosoma2.24[1]
Trypanosome Death ReductionG1Trypanosoma6.03[1]
Trypanosome Death ReductionG0 (Wild-Type)Trypanosoma3.72[1]

Note: Direct binding affinity data (e.g., Kd, Ki) for the interaction between this compound and the APOL1 protein are not publicly available at this time. The EC50 values reflect the functional potency of the compound in the specific assay systems described.

Signaling Pathway and Mechanism of Action

The precise signaling pathway leading to APOL1-mediated cell death is an area of active research. However, a prevailing model suggests that the risk-variant APOL1 proteins form pores in cellular membranes, leading to uncontrolled ion influx, cell swelling, and eventual lysis. This compound is believed to inhibit this process.

APOL1_Pathway cluster_cell Cell Membrane APOL1_G1G2 APOL1 Risk Variants (G1/G2) Pore Pore Formation APOL1_G1G2->Pore Ion_Influx Uncontrolled Ion Influx (e.g., Na+, Ca2+) Pore->Ion_Influx Cell_Swelling Cell Swelling & Organelle Dysfunction Ion_Influx->Cell_Swelling Apol1_IN_2 This compound Apol1_IN_2->Pore Inhibition Cell_Death Cell Death (Apoptosis/Necrosis) Cell_Swelling->Cell_Death

Caption: Proposed mechanism of APOL1-mediated cell death and inhibition by this compound.

Experimental Protocols

Detailed, specific experimental protocols for the generation of the this compound data cited above are not publicly available. The following are generalized protocols for common assays used to assess APOL1 inhibitor activity.

HEK293 Cell Viability Assay

This assay is designed to measure the ability of a compound to protect cells from APOL1 risk variant-induced cell death.

1. Cell Culture and Induction:

  • HEK293 cells engineered to express APOL1 risk variants (G1 or G2) under an inducible promoter (e.g., tetracycline-inducible) are cultured in appropriate media.
  • Cells are seeded in multi-well plates and allowed to adhere.
  • APOL1 expression is induced by the addition of the inducing agent (e.g., doxycycline) to the culture medium.

2. Compound Treatment:

  • This compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
  • Serial dilutions of the compound are prepared in culture medium.
  • The compound dilutions are added to the cells at the same time as, or shortly after, the induction of APOL1 expression. Control wells receive vehicle only.

3. Viability Assessment:

  • After a predetermined incubation period (e.g., 24-48 hours), cell viability is assessed using a commercially available assay kit (e.g., CellTiter-Glo®, MTS assay).
  • The assay measures a parameter indicative of cell viability, such as ATP content or metabolic activity.
  • Luminescence or absorbance is measured using a plate reader.

4. Data Analysis:

  • The data are normalized to control wells (uninduced cells and induced cells with vehicle).
  • A dose-response curve is generated by plotting cell viability against the logarithm of the compound concentration.
  • The EC50 value is calculated from the dose-response curve using non-linear regression analysis.

Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Seed_Cells [label="Seed Inducible HEK293 Cells"]; Induce_APOL1 [label="Induce APOL1 Expression"]; Add_Compound [label="Add this compound Dilutions"]; Incubate [label="Incubate (24-48h)"]; Assess_Viability [label="Assess Cell Viability\n(e.g., CellTiter-Glo)"]; Analyze_Data [label="Analyze Data & Calculate EC50"]; End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> Seed_Cells; Seed_Cells -> Induce_APOL1; Induce_APOL1 -> Add_Compound; Add_Compound -> Incubate; Incubate -> Assess_Viability; Assess_Viability -> Analyze_Data; Analyze_Data -> End; }

Caption: Generalized workflow for a cell-based viability assay to test APOL1 inhibitors.

Surface Plasmon Resonance (SPR) for Binding Affinity (Hypothetical)

While no public data exists for SPR analysis of this compound, this is a standard method for measuring direct binding affinity and kinetics.

1. Immobilization:

  • Recombinant, purified APOL1 protein is immobilized on the surface of an SPR sensor chip. A control surface is prepared for background subtraction.

2. Analyte Injection:

  • A series of concentrations of this compound (the analyte) are prepared in a suitable running buffer.
  • The analyte solutions are injected over the sensor surface at a constant flow rate.

3. Data Collection:

  • The change in the refractive index at the sensor surface, which is proportional to the mass of analyte binding to the immobilized ligand, is measured in real-time and recorded as a sensorgram.

4. Regeneration:

  • After each analyte injection, the sensor surface is regenerated by injecting a solution that disrupts the ligand-analyte interaction without denaturing the immobilized protein.

5. Data Analysis:

  • The sensorgrams are corrected for non-specific binding by subtracting the signal from the control surface.
  • The association (ka) and dissociation (kd) rate constants are determined by fitting the data to a suitable binding model.
  • The equilibrium dissociation constant (Kd), a measure of binding affinity, is calculated as kd/ka.

Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Immobilize_APOL1 [label="Immobilize APOL1 Protein\non Sensor Chip"]; Inject_Analyte [label="Inject Serial Dilutions\nof this compound"]; Measure_Binding [label="Measure Real-Time Binding\n(Sensorgram)"]; Regenerate_Surface [label="Regenerate Sensor Surface"]; Analyze_Kinetics [label="Analyze Binding Kinetics\n(ka, kd, Kd)"]; End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> Immobilize_APOL1; Immobilize_APOL1 -> Inject_Analyte; Inject_Analyte -> Measure_Binding; Measure_Binding -> Regenerate_Surface; Regenerate_Surface -> Inject_Analyte [label="Next Concentration"]; Measure_Binding -> Analyze_Kinetics [style=dashed]; Analyze_Kinetics -> End; }

Caption: A standard workflow for determining binding affinity using Surface Plasmon Resonance.

Conclusion

This compound is a potent inhibitor of APOL1 risk variant-mediated cytotoxicity in cellular and trypanosomal models. The available data, primarily functional EC50 values, suggest that it effectively targets the detrimental effects of these variants. While direct binding affinity data and detailed experimental protocols are not currently in the public domain, this guide provides a framework for understanding the compound's activity and the methodologies typically employed in the evaluation of such inhibitors. Further research and publication of primary data will be crucial for a more complete understanding of the therapeutic potential of this compound.

References

The Role of Inaxaplin (aApol1-IN-2) in APOL1-Mediated Kidney Disease: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Apolipoprotein L1 (APOL1)-mediated kidney disease (AMKD) is a group of proteinuric nephropathies driven by toxic gain-of-function variants (G1 and G2) in the APOL1 gene, prevalent in individuals of African ancestry. These variants lead to podocyte injury and progressive loss of kidney function. Inaxaplin (B10831908) (formerly aApol1-IN-2 or VX-147) is a first-in-class, oral small-molecule inhibitor of the APOL1 protein's channel function. By directly binding to the APOL1 protein, inaxaplin blocks the aberrant ion flux that is a primary driver of cytotoxicity. Preclinical and clinical data have demonstrated that inaxaplin effectively reduces proteinuria, a key marker of kidney damage in AMKD, positioning it as a promising targeted therapy for this genetically-defined disease. This guide provides an in-depth overview of the mechanism of action, preclinical and clinical data, and key experimental protocols related to inaxaplin's role in AMKD.

Pathophysiology of APOL1-Mediated Kidney Disease

The G1 and G2 risk variants of APOL1 are associated with a toxic gain-of-function mechanism.[1] The variant APOL1 proteins are believed to form pores or channels in cellular membranes, particularly in podocytes.[1] This leads to an uncontrolled influx of ions, causing cell swelling, mitochondrial dysfunction, endoplasmic reticulum stress, and ultimately, podocyte injury and death.[1] This glomerular damage results in significant protein leakage into the urine (proteinuria) and a progressive decline in kidney function, which can lead to kidney failure.[1] Inflammatory triggers, such as viral infections (e.g., HIV, COVID-19) and interferons, are known to upregulate APOL1 expression, acting as a "second hit" that precipitates or exacerbates the disease in genetically susceptible individuals.[2]

Signaling Pathways in APOL1-Mediated Kidney Disease

Several signaling pathways are implicated in the pathogenesis of AMKD. The expression of APOL1 is upregulated by pro-inflammatory cytokines like interferons through the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway. The toxic function of variant APOL1 can lead to the activation of stress-activated protein kinase (SAPK) pathways, including p38 and JNK, contributing to cellular injury.

APOL1_Signaling_Pathway Interferons Interferons (IFNs) (e.g., IFN-γ) JAK_STAT JAK-STAT Pathway Interferons->JAK_STAT APOL1_Expression ↑ APOL1 Risk Variant Expression JAK_STAT->APOL1_Expression APOL1_Protein Variant APOL1 Protein (G1/G2) APOL1_Expression->APOL1_Protein Ion_Channel Aberrant Ion Channel Formation (Pore) APOL1_Protein->Ion_Channel Ion_Flux Uncontrolled Ion Flux (e.g., K+ efflux) Ion_Channel->Ion_Flux Cell_Stress Cellular Stress (ER Stress, Mitochondrial Dysfunction) Ion_Flux->Cell_Stress SAPK SAPK Activation (p38, JNK) Cell_Stress->SAPK Podocyte_Injury Podocyte Injury & Apoptosis SAPK->Podocyte_Injury Kidney_Disease Proteinuria & Progressive Kidney Disease Podocyte_Injury->Kidney_Disease Inaxaplin Inaxaplin (athis compound) Inaxaplin->Ion_Channel Inhibits

Caption: APOL1 Signaling Pathway and Inaxaplin's Mechanism of Action.

Inaxaplin: Mechanism of Action

Inaxaplin is a selective, oral small-molecule inhibitor that directly targets the toxic function of the variant APOL1 protein.[1] It functions by binding to the APOL1 protein, which in turn blocks its ability to form pores in cellular membranes.[1] By inhibiting this channel-mediated ion flux, inaxaplin prevents the initial step in the pathological cascade, thereby protecting podocytes from injury and death, with the therapeutic goals of reducing proteinuria and preserving kidney function.[1]

Quantitative Data Summary

Preclinical Efficacy

Inaxaplin has demonstrated potent and selective inhibition of APOL1 channel function in a variety of preclinical models.

Table 1: In Vitro Efficacy of Inaxaplin

Assay Type Cell Line APOL1 Variant Inaxaplin Potency (EC50) Reference
APOL1-Mediated Ion Flux Inhibition Tetracycline-inducible HEK293 G1 ~2 nM [3]
APOL1-Mediated Cytotoxicity Rescue Tetracycline-inducible HEK293 G0 4.3 nM [3]
APOL1-Mediated Cytotoxicity Rescue Tetracycline-inducible HEK293 G1 2.0 nM [3]

| APOL1-Mediated Cytotoxicity Rescue | Tetracycline-inducible HEK293 | G2 | 2.2 nM |[3] |

Table 2: In Vivo Efficacy of Inaxaplin

Animal Model Treatment Key Finding Reference

| Transgenic mice with homozygous APOL1 G2 variant | Prophylactic oral administration of inaxaplin | Average 74% reduction in interferon-γ-induced proteinuria.[1][4] |[1][4] |

Clinical Trial Data

A phase 2a, open-label study evaluated the efficacy and safety of inaxaplin in patients with two APOL1 variants, biopsy-proven focal segmental glomerulosclerosis (FSGS), and proteinuria.[5]

Table 3: Phase 2a Clinical Trial Results for Inaxaplin

Parameter Value Confidence Interval (95%) Reference
Number of Participants (Adherent) 13 N/A [5]
Treatment Duration 13 weeks N/A [5]
Mean Change from Baseline in UPCR* at Week 13 -47.6% -60.0% to -31.3% [5]

*UPCR: Urinary Protein-to-Creatinine Ratio

Adverse events reported in the study were generally mild to moderate in severity, and none led to discontinuation of the treatment.[5]

Pharmacokinetics

Phase 1 studies in healthy adults have characterized the pharmacokinetic profile of inaxaplin.

Table 4: Pharmacokinetic Parameters of Inaxaplin in Healthy Adults (Single Ascending Dose - SAD)

Dose tmax (h) Cmax (ng/mL) AUC0–24h (ng·h/mL) t½ (h) Reference
7.5 mg 4.0 133 1,840 14.8 [6]
15 mg 4.0 281 4,250 15.6 [6]
30 mg 4.0 623 9,840 16.1 [6]
50 mg 4.0 1,060 17,100 16.8 [6]
90 mg 3.0 1,850 29,800 17.8 [6]
135 mg 3.0 2,830 46,500 18.2 [6]
165 mg 3.0 3,310 55,900 18.5 [6]

Data presented as geometric mean; tmax presented as median.

Table 5: Pharmacokinetic Parameters of Inaxaplin in Healthy Adults (Multiple Ascending Dose - MAD at Day 14)

Dose (Once Daily) tmax (h) Cmax,ss (ng/mL) AUC0–24h,ss (ng·h/mL) t½ (h) Reference
15 mg 3.0 370 5,640 13.3 [6]
30 mg 4.0 794 12,600 16.2 [6]
60 mg 4.0 1,600 26,100 18.8 [6]
90 mg 3.0 2,490 42,000 21.0 [6]
120 mg 3.0 3,330 56,100 22.9 [6]

Data presented as geometric mean at steady state (Day 14); tmax presented as median.

Inaxaplin exhibits a pharmacokinetic profile suitable for once-daily dosing, with dose-proportional pharmacokinetics and a half-life ranging from 13.3 to 22.9 hours.[6][7]

Detailed Experimental Protocols

In Vitro Assay: APOL1-Mediated Ion Flux

This assay measures the ability of inaxaplin to inhibit APOL1-mediated ion flux, using thallium (Tl+) as a surrogate for potassium (K+).

  • Cell Line: A human embryonic kidney (HEK293) cell line engineered with a tetracycline-inducible promoter to control the expression of APOL1 risk variants (G1 or G2).[1][8]

  • Methodology:

    • Cell Seeding: Seed the tetracycline-inducible HEK293 cells in a 96-well or 384-well black, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the assay. Incubate at 37°C and 5% CO₂ overnight.[8]

    • Induction of APOL1 Expression: The following day, replace the medium with fresh culture medium containing the desired concentration of tetracycline (B611298) or doxycycline (B596269) (e.g., 1 µg/mL) to induce APOL1 expression.[8]

    • Compound Incubation: Incubate cells with varying concentrations of inaxaplin.

    • Dye Loading: Load the cells with a thallium-sensitive fluorescent dye.

    • Thallium Flux Measurement: A stimulus buffer containing thallium sulfate (B86663) is added. The influx of thallium into the cells is monitored by measuring the change in fluorescence over time using a fluorescence plate reader.[9]

  • Data Analysis: A decrease in the rate of fluorescence increase indicates inhibition of the APOL1 channel. The half-maximal effective concentration (EC50) is calculated from the dose-response curve.[9]

Ion_Flux_Assay_Workflow Start Start Seed_Cells Seed Tetracycline-inducible HEK293 cells in 96-well plate Start->Seed_Cells Incubate_Overnight Incubate Overnight (37°C, 5% CO₂) Seed_Cells->Incubate_Overnight Induce_APOL1 Induce APOL1 Expression (with Doxycycline) Incubate_Overnight->Induce_APOL1 Add_Inaxaplin Add Serial Dilutions of Inaxaplin Induce_APOL1->Add_Inaxaplin Load_Dye Load Cells with Thallium-sensitive Dye Add_Inaxaplin->Load_Dye Measure_Fluorescence Add Thallium Buffer & Measure Fluorescence Kinetics Load_Dye->Measure_Fluorescence Analyze_Data Analyze Data & Calculate EC50 Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the In Vitro APOL1-Mediated Ion Flux Assay.
In Vivo Model: APOL1 Transgenic Mouse

This model is used to assess the in vivo efficacy of APOL1 inhibitors in reducing proteinuria.

  • Animal Model: Transgenic mice expressing the human APOL1 G2 risk variant. Disease phenotype (proteinuria) is induced by a "second hit," typically the administration of murine interferon-gamma (IFN-γ).[2][10]

  • Methodology:

    • Animal Acclimation: Acclimate male APOL1-G2 transgenic mice (8-12 weeks old) for at least one week under standard housing conditions.[10]

    • Baseline Urine Collection: Place mice in individual metabolic cages for up to 24 hours to collect baseline urine samples.[10]

    • Inhibitor Administration (Prophylactic): Prepare a formulation of inaxaplin for oral administration (e.g., 30 mg/kg). Administer the assigned treatment (vehicle or inaxaplin) via oral gavage daily for a pre-determined period (e.g., 3-5 days) prior to the IFN-γ challenge.[10]

    • Induction of Proteinuria: Induce APOL1 expression and subsequent proteinuria by administering a single intraperitoneal (IP) injection of IFN-γ (e.g., 600,000 units/mouse).[2]

    • Endpoint Urine Collection: Immediately after IFN-γ administration, place mice back into metabolic cages and collect urine for 24 hours.[10]

  • Sample Processing and Analysis:

    • Centrifuge collected urine samples and store the supernatant at -80°C until analysis.[10]

    • Measure urinary albumin concentration using a mouse-specific ELISA kit.[10]

    • Measure urinary creatinine (B1669602) concentration using a suitable colorimetric assay kit.[10]

    • Calculate the Urine Albumin-to-Creatinine Ratio (UACR) in mg/g to normalize for variations in urine output.[10]

Conclusion

Inaxaplin (athis compound) represents a significant advancement in the field of precision nephrology. By specifically targeting the underlying genetic cause of APOL1-mediated kidney disease, it holds the potential to be a transformative therapy for a patient population with a high unmet medical need. The robust preclinical data, coupled with promising results from early-phase clinical trials demonstrating a significant reduction in proteinuria, support its continued development. The detailed experimental models and assays outlined in this guide provide the foundation for further research and development of APOL1-targeted therapeutics.

References

Unraveling the Cellular Impact of APOL1 Inhibition: A Technical Guide to Apol1-IN-2 and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding a specific compound designated "Apol1-IN-2" is not publicly available in the reviewed scientific literature. This guide will focus on the cellular pathways affected by a well-characterized and structurally related Apolipoprotein L1 (APOL1) inhibitor, Apol1-IN-1 , and other analogous small molecules like inaxaplin (B10831908) (VX-147). The mechanisms and experimental data presented are representative of the current understanding of APOL1 inhibition as a therapeutic strategy for APOL1-mediated kidney disease (AMKD).

Introduction to APOL1 and its Role in Kidney Disease

Apolipoprotein L1 (APOL1) is a protein with a crucial role in innate immunity, offering protection against certain trypanosomal infections. However, specific genetic variants of the APOL1 gene (G1 and G2), prevalent in individuals of African ancestry, are strongly associated with an increased risk of developing kidney disease, including focal segmental glomerulosclerosis (FSGS) and hypertension-attributed chronic kidney disease.

The pathogenic mechanism of these APOL1 risk variants is considered a toxic gain-of-function. The variant proteins are believed to form cation-selective channels in cellular membranes, leading to aberrant ion flux, cellular swelling, and eventual cell death, particularly in podocytes, the specialized cells of the kidney glomerulus. This cellular damage is a key driver of the pathology observed in APOL1-mediated kidney disease.

Small molecule inhibitors of APOL1, such as Apol1-IN-1, are being investigated as a promising therapeutic approach to mitigate the toxic effects of these risk variants. These inhibitors are designed to block the ion channel function of the APOL1 protein.

Core Cellular Pathways Affected by APOL1 Inhibition

The primary mechanism of action for APOL1 inhibitors like Apol1-IN-1 is the direct blockade of the APOL1 ion channel. This intervention has downstream effects on several critical cellular pathways that are disrupted by the pathogenic APOL1 risk variants.

Ion Channel Function and Cellular Homeostasis

The hallmark of APOL1 risk variant toxicity is the formation of pores or channels in cellular membranes, leading to an uncontrolled influx of cations, such as sodium and calcium, and an efflux of potassium. This disrupts the electrochemical gradients essential for normal cell function.

  • Pathogenic Mechanism: APOL1 risk variants (G1/G2) insert into cellular membranes (plasma membrane, mitochondrial membranes, and lysosomal membranes) and form cation-selective channels. This leads to an influx of Na+ and Ca2+ and an efflux of K+, causing cell swelling, depolarization, and activation of cell death pathways.

  • Intervention with Apol1-IN-1: Apol1-IN-1 and similar inhibitors are designed to bind to the APOL1 protein and block the pore of the ion channel. This prevents the aberrant ion flux, thereby preserving cellular ion homeostasis and mitigating downstream cytotoxic effects.

Mitochondrial Dysfunction and Energy Depletion

Mitochondria are critical for cellular energy production and are also key regulators of cell death pathways. The ion dysregulation caused by APOL1 risk variants can severely impact mitochondrial function.

  • Pathogenic Mechanism: The influx of cations and subsequent cellular stress can lead to mitochondrial membrane depolarization, impaired ATP production, and the release of pro-apoptotic factors. This energy depletion further exacerbates cellular injury.

  • Effect of APOL1 Inhibition: By blocking the initial trigger of ion dysregulation, APOL1 inhibitors can prevent the downstream cascade of events that lead to mitochondrial dysfunction. This helps to maintain cellular energy levels and prevent the activation of mitochondria-mediated apoptosis.

Endoplasmic Reticulum (ER) Stress

The endoplasmic reticulum is involved in protein folding and calcium homeostasis. The disruption of ion gradients and cellular stress can lead to the accumulation of misfolded proteins and the activation of the unfolded protein response (UPR), a state known as ER stress.

  • Pathogenic Mechanism: The expression of APOL1 risk variants has been shown to induce ER stress, which can trigger apoptosis if the stress is prolonged or severe.

  • Effect of APOL1 Inhibition: While direct evidence for the effect of APOL1 inhibitors on ER stress is still emerging, it is hypothesized that by preventing the primary insult of ion dysregulation, these inhibitors can alleviate the cellular conditions that lead to ER stress.

Autophagy and Lysosomal Function

Autophagy is a cellular recycling process that is essential for clearing damaged organelles and protein aggregates. APOL1 has been implicated in modulating autophagy.

  • Pathogenic Mechanism: APOL1 risk variants can impair autophagic flux, leading to the accumulation of damaged cellular components and contributing to cellular toxicity. The pore-forming ability of APOL1 can also disrupt the integrity of lysosomal membranes.

  • Effect of APOL1 Inhibition: The precise effects of APOL1 inhibitors on autophagy are an active area of research. By preventing cell injury, these inhibitors may indirectly support the maintenance of normal autophagic processes.

Quantitative Data on APOL1 Inhibitors

The following table summarizes key quantitative data for a representative APOL1 inhibitor, inaxaplin (VX-147), which is structurally and functionally analogous to Apol1-IN-1. This data is derived from in vitro and in vivo studies and provides a benchmark for the potency and efficacy of this class of compounds.

ParameterValueSpecies/SystemNotesReference
IC50 (APOL1 Ion Channel Inhibition) 1.1 - 2.3 nMIn vitroRepresents the concentration required to inhibit 50% of APOL1 channel function.[1]
EC50 (Inhibition of Cytotoxicity) Low nanomolar to low micromolar rangeCell-based assaysThe effective concentration to rescue 50% of cells from APOL1-mediated death; varies by cell type.[1]
Oral Bioavailability Not specifiedMouseSmall molecule inhibitor with demonstrated in vivo activity.[2]
Target Engagement DemonstratedIn vitro / In vivoConfirmed inhibition of APOL1 channel function in preclinical models.[2]
Efficacy Endpoint Reduction in proteinuriaMouse models of AMKDA key indicator of restored kidney function in animal models.[2]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of APOL1 inhibitor efficacy. The following are generalized protocols for key in vitro and in vivo experiments.

In Vitro Cytotoxicity Rescue Assay

Objective: To determine the ability of an APOL1 inhibitor to protect cells from the cytotoxic effects of APOL1 risk variant expression.

Materials:

  • HEK293 cells with a tetracycline-inducible expression system for APOL1-G1 or -G2.

  • Apol1-IN-1 or other test inhibitor.

  • Vehicle control (e.g., DMSO).

  • Inducing agent (e.g., doxycycline).

  • Cell viability assay kit (e.g., CellTiter-Glo®).

  • 96-well cell culture plates.

Procedure:

  • Cell Seeding: Seed the inducible HEK293 cells in a 96-well plate at a density that allows for logarithmic growth over the experimental period.

  • APOL1 Induction: The following day, induce the expression of the APOL1 risk variant by adding the inducing agent (e.g., doxycycline) to the cell culture medium.

  • Inhibitor Treatment: Immediately after induction, add the APOL1 inhibitor at a range of concentrations to different wells. Include a vehicle-only control.

  • Incubation: Incubate the plate for 24-72 hours, depending on the known kinetics of cytotoxicity in the specific cell model.

  • Viability Assessment: Measure cell viability using a suitable assay according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability relative to the uninduced or vehicle-treated controls. Plot a dose-response curve to determine the EC50 of the inhibitor.

In Vivo Efficacy Study in a Transgenic Mouse Model of AMKD

Objective: To evaluate the efficacy of an APOL1 inhibitor in a transgenic mouse model of APOL1-mediated kidney disease.

Materials:

  • APOL1-G1 or -G2 transgenic mice (e.g., BAC transgenic).

  • Apol1-IN-1 or other test inhibitor.

  • Vehicle for oral gavage (e.g., 0.5% methylcellulose (B11928114) in water).

  • Recombinant murine interferon-gamma (IFN-γ) to induce APOL1 expression.

  • Metabolic cages for urine collection.

  • Urine albumin and creatinine (B1669602) assay kits.

Procedure:

  • Animal Acclimatization: Acclimate male or female APOL1 transgenic mice (8-12 weeks old) to the housing facility for at least one week.

  • Baseline Measurements: Before initiating treatment, collect baseline urine samples to determine the urine albumin-to-creatinine ratio (UACR) and blood samples for baseline kidney function parameters.

  • Group Assignment: Randomly assign mice to treatment groups (e.g., Vehicle, Apol1-IN-1 low dose, Apol1-IN-1 high dose).

  • Inhibitor Administration: Begin prophylactic or therapeutic treatment with the APOL1 inhibitor or vehicle via oral gavage at a predetermined dose and frequency.

  • Induction of Kidney Injury: After a pre-treatment period (for prophylactic studies), induce APOL1 expression and subsequent proteinuria by administering a single intraperitoneal injection of IFN-γ.

  • Monitoring: Monitor the animals regularly for clinical signs of distress. Collect urine and blood samples at specified time points throughout the study to assess UACR and other markers of kidney function.

  • Endpoint Analysis: At the end of the study, sacrifice the animals and collect blood and kidney tissue for further analysis (e.g., histology, gene expression).

Visualizing Cellular Pathways and Experimental Workflows

Signaling Pathways

APOL1_Signaling_Pathway cluster_membrane Cellular Membranes (Plasma, Mitochondrial, Lysosomal) cluster_downstream Downstream Cellular Effects APOL1_G1_G2 APOL1 Risk Variants (G1/G2) Ion_Channel Formation of Cation-Selective Channels APOL1_G1_G2->Ion_Channel Ion_Dysregulation Ion Dysregulation (↑Na+, ↑Ca2+, ↓K+) Ion_Channel->Ion_Dysregulation Apol1_IN Apol1-IN-1 Apol1_IN->Ion_Channel Inhibition Mito_Dysfunction Mitochondrial Dysfunction (↓ATP, ↑ROS) Ion_Dysregulation->Mito_Dysfunction ER_Stress ER Stress (Unfolded Protein Response) Ion_Dysregulation->ER_Stress Autophagy_Impairment Impaired Autophagy Ion_Dysregulation->Autophagy_Impairment Cell_Death Podocyte Injury & Cell Death Mito_Dysfunction->Cell_Death ER_Stress->Cell_Death Autophagy_Impairment->Cell_Death

Caption: APOL1-mediated cellular injury pathway and the inhibitory action of Apol1-IN-1.

Experimental Workflows

In_Vitro_Workflow cluster_setup Assay Setup cluster_execution Execution & Analysis A Seed Inducible HEK293 Cells B Induce APOL1 Expression A->B C Treat with Apol1-IN-1 B->C D Incubate (24-72h) C->D E Measure Cell Viability D->E F Calculate EC50 E->F

Caption: Workflow for in vitro evaluation of Apol1-IN-1 cytotoxicity rescue.

In_Vivo_Workflow cluster_pre_treatment Pre-Treatment Phase cluster_treatment Treatment & Induction cluster_monitoring Monitoring & Endpoint A Acclimatize APOL1 Transgenic Mice B Baseline Urine/Blood Collection A->B C Randomize into Treatment Groups B->C D Administer Apol1-IN-1 or Vehicle C->D E Induce Proteinuria with IFN-γ D->E F Monitor UACR & Kidney Function E->F G Endpoint Tissue & Blood Analysis F->G

Caption: Workflow for in vivo efficacy testing of Apol1-IN-1 in a mouse model of AMKD.

References

Structure-Activity Relationship of APOL1 Inhibitors: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information on a compound specifically named "Apol1-IN-2" is not available at the time of this writing. This technical guide will therefore focus on the structure-activity relationship (SAR) of the clinical-stage Apolipoprotein L1 (APOL1) inhibitor, inaxaplin (B10831908) (VX-147) , and its analogs. This compound serves as a well-documented case study for understanding the chemical features required for potent and selective inhibition of APOL1 channel function, which is a therapeutic strategy for APOL1-mediated kidney disease (AMKD).

Introduction: Targeting APOL1 in Kidney Disease

Apolipoprotein L1 (APOL1) genetic variants (G1 and G2) are strongly associated with an increased risk of developing kidney disease, particularly in individuals of African ancestry.[1][2] These risk variants lead to a toxic gain-of-function, resulting in the formation of cation-selective ion channels in cellular membranes of podocytes, which are specialized cells in the kidney.[1][3] The resulting aberrant ion flux leads to cellular stress, injury, and ultimately, cell death, driving the progression of AMKD.[1][4]

The development of small molecule inhibitors that can block the channel function of the APOL1 protein represents a promising, targeted therapeutic approach to halt the progression of AMKD at its source.[1][5] This guide delves into the structure-activity relationships that govern the potency and pharmacological properties of these inhibitors, with a focus on the clinical candidate inaxaplin.

Quantitative Data Summary

The following table summarizes the in vitro potency and pharmacokinetic properties of inaxaplin (VX-147) and its precursors, illustrating the optimization process.

CompoundAPOL1 G1 Thallium Flux IC50 (µM)APOL1 G2 Thallium Flux IC50 (µM)Human Liver Microsome Intrinsic Clearance (µL/min/mg)Rat Liver Microsome Intrinsic Clearance (µL/min/mg)Rat Oral Bioavailability (%)
1 0.0460.04114025011
2 0.0130.0114813034
3 0.0050.0045.14.728
VX-147 (inaxaplin) 0.002 0.002 6.3 < 2.5 57

Data sourced from Nature Communications[4]

Further in vitro characterization of inaxaplin demonstrates its potent inhibition of APOL1 channel activity and its functional consequences:

AssayAPOL1 G0APOL1 G1APOL1 G2
Whole-Cell Patch Clamp IC50 (nM) 2.31.31.1
Trypanosome Lysis EC50 (nM) 2.02.11.2
HEK293 Cell Death EC50 (nM) 4.32.02.2

Data sourced from Nature Communications[4]

Structure-Activity Relationship (SAR) Insights

The development of inaxaplin from early hits to a clinical candidate reveals key structural modifications that enhance potency and drug-like properties.[4] The SAR can be summarized as follows:

  • Core Scaffold: The optimization from compound 1 to inaxaplin involved significant modifications to the core structure to improve metabolic stability and potency.

  • Amide to Aminolactam: Reversal of the amide bond and the installation of an aminolactam in compound 2 led to a notable increase in both potency and metabolic stability compared to compound 1 .

  • Lactam Oxidation: The subsequent oxidation of the lactam in compound 3 further enhanced both potency and metabolic stability.

  • Indole (B1671886) Core Optimization: Further SAR exploration of the indole core of compound 3 resulted in inaxaplin (VX-147), which possesses optimized pharmacokinetic properties, including higher oral bioavailability.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the reproducibility and validation of the presented data.

Thallium Flux Assay for APOL1 Channel Inhibition

This assay is a primary high-throughput screening method to identify inhibitors of APOL1 channel function.[2]

  • Principle: The assay measures the influx of thallium ions (Tl+), a surrogate for K+, through APOL1 channels expressed in HEK293 cells. A fluorescent dye that is sensitive to Tl+ is used to detect this influx.

  • Cell Line: Tetracycline-inducible HEK293 cell lines expressing APOL1 G0, G1, or G2 are used.

  • Procedure:

    • Cells are seeded in 96- or 384-well plates.

    • APOL1 expression is induced with tetracycline (B611298).

    • Cells are loaded with a thallium-sensitive fluorescent dye.

    • Test compounds at various concentrations are added to the cells.

    • A thallium-containing buffer is added to initiate ion flux.

    • The change in fluorescence is measured over time using a fluorescence plate reader.

    • The IC50 values are calculated from the dose-response curves.

Automated Whole-Cell Patch Clamp Electrophysiology

This technique provides a direct measure of APOL1 ion channel activity and its inhibition.[4]

  • Principle: This method records the ionic currents flowing through the APOL1 channels in the cell membrane of a single cell.

  • Procedure:

    • HEK293 cells with inducible APOL1 expression are used.

    • A glass micropipette forms a high-resistance seal with the cell membrane.

    • The membrane patch is ruptured to allow electrical access to the cell's interior (whole-cell configuration).

    • The membrane potential is clamped at a specific voltage, and the resulting currents are measured.

    • Increasing concentrations of the test compound (e.g., inaxaplin) are applied, and the inhibition of the APOL1-mediated current is recorded.

    • IC50 values are determined from the concentration-response relationship.

APOL1-Mediated Cell Death Assay

This assay assesses the ability of inhibitors to rescue cells from the cytotoxic effects of APOL1 risk variants.[4]

  • Principle: Overexpression of APOL1 risk variants in HEK293 cells leads to cell death, which can be quantified.

  • Procedure:

    • Tetracycline-inducible HEK293 cells expressing APOL1 G1 or G2 are seeded in multi-well plates.

    • APOL1 expression is induced with tetracycline in the presence of varying concentrations of the test compound.

    • After a set incubation period (e.g., 24-48 hours), cell viability is measured using a commercially available assay (e.g., CellTiter-Glo, which measures ATP levels).

    • The EC50 for the prevention of cell death is calculated from the dose-response curves.

Trypanosome Lysis Assay

This assay evaluates the functional consequence of APOL1 inhibition on its native biological function of lysing trypanosomes.[4]

  • Principle: APOL1 is a trypanolytic factor. Inhibitors of APOL1 channel function are expected to prevent this lysis.

  • Procedure:

    • Trypanosoma brucei brucei are incubated with a source of human APOL1 (e.g., human serum or recombinant APOL1).

    • Test compounds at various concentrations are included in the incubation.

    • Trypanosome viability is assessed after a specific time period, typically by microscopy or a viability dye.

    • The EC50 for the inhibition of trypanolysis is determined.

Visualizations

Signaling and Experimental Workflow Diagrams

APOL1_Signaling_Pathway cluster_trigger Second Hit (e.g., IFN-γ, HIV) cluster_cell Podocyte Trigger Inflammatory Cytokines (e.g., IFN-γ) APOL1_Gene APOL1 Gene (G1/G2 Variants) Trigger->APOL1_Gene Upregulates Expression APOL1_Protein APOL1 Protein (Risk Variant) APOL1_Gene->APOL1_Protein Transcription & Translation Membrane_Insertion Membrane Insertion (e.g., Plasma Membrane, ER) APOL1_Protein->Membrane_Insertion Ion_Channel Aberrant Cation Channel Formation Membrane_Insertion->Ion_Channel Ion_Flux Increased Cation Influx (Na+, K+ efflux) Ion_Channel->Ion_Flux Cell_Stress Cellular Stress (ER Stress, Mitochondrial Dysfunction) Ion_Flux->Cell_Stress Signaling_Activation Stress-Activated Kinase Pathway Activation (p38, JNK) Cell_Stress->Signaling_Activation Cell_Death Podocyte Injury & Cell Death Signaling_Activation->Cell_Death Inhibitor Inaxaplin (APOL1 Inhibitor) Inhibitor->Ion_Channel Inhibits

Caption: APOL1-mediated podocyte injury pathway and the inhibitory action of inaxaplin.

SAR_Workflow cluster_assays Confirmatory & Secondary Assays HTS High-Throughput Screening (Thallium Flux Assay) Hit_ID Hit Identification HTS->Hit_ID Hit_to_Lead Hit-to-Lead Optimization (SAR Exploration) Hit_ID->Hit_to_Lead Lead_Op Lead Optimization (Improve DMPK Properties) Hit_to_Lead->Lead_Op Patch_Clamp Electrophysiology (Direct Channel Inhibition) Hit_to_Lead->Patch_Clamp Cell_Viability Cell Death Assay (Functional Rescue) Hit_to_Lead->Cell_Viability Candidate Clinical Candidate Selection (e.g., Inaxaplin) Lead_Op->Candidate PK_Assays In Vitro & In Vivo PK (ADME, Bioavailability) Lead_Op->PK_Assays

Caption: Workflow for the discovery and optimization of APOL1 inhibitors.

Logical_SAR Initial_Hit Initial Hit (Compound 1) - Moderate Potency - Poor Metabolic Stability - Low Oral Bioavailability Modification_1 Amide to Aminolactam (Compound 2) + Increased Potency + Improved Metabolic Stability + Increased Oral Bioavailability Initial_Hit->Modification_1 Structural Modification Modification_2 Lactam Oxidation (Compound 3) ++ Further Increased Potency ++ Further Improved Stability Modification_1->Modification_2 Structural Modification Modification_3 Indole Core Optimization (Inaxaplin) +++ Optimized Potency +++ Optimized PK Properties +++ High Oral Bioavailability Modification_2->Modification_3 Structural Modification

Caption: Logical progression of the structure-activity relationship for APOL1 inhibitors.

References

Understanding the Therapeutic Potential of Apol1-IN-2: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Apol1-IN-2, a small molecule inhibitor of Apolipoprotein L1 (APOL1). It is designed to furnish researchers, scientists, and drug development professionals with the core knowledge required to understand its therapeutic potential, mechanism of action, and the experimental framework for its evaluation. Variants of the APOL1 gene, particularly G1 and G2, are strongly associated with an increased risk of kidney disease in individuals of African ancestry.[1][2] These gain-of-function mutations lead to the formation of cation channels in cell membranes, resulting in cytotoxicity and contributing to the pathogenesis of APOL1-mediated nephropathy.[3] this compound has emerged as a promising therapeutic candidate by directly targeting this channel activity.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified in various cellular models. The following tables summarize the available efficacy data, providing a clear comparison of its potency against different APOL1 genotypes and in distinct assay systems.

Cell-Based Assay APOL1 Genotype Parameter Value (nM) Reference
HEK293 Cell DeathG1EC5014.3[3]
G2EC504.74[3]
Trypanosome LysisG0EC503.72[3]
G1EC506.03[3]
G2EC502.24[3]

Table 1: In Vitro Efficacy of this compound. EC50 values represent the concentration of this compound required to achieve 50% of the maximum protective effect against APOL1-induced cell death or trypanosome lysis.

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of the ion channel formed by the APOL1 protein. In individuals with the G1 or G2 risk variants, the APOL1 protein can insert into the plasma membrane of podocytes and other kidney cells, leading to an uncontrolled influx of cations, cellular swelling, and eventual cell death. By blocking this channel, this compound is hypothesized to prevent the initial cytotoxic events that drive the progression of APOL1-mediated kidney disease.

Key Experimental Protocols

Detailed methodologies for the key experiments cited in the quantitative data summary are provided below. These protocols are based on established methods for the characterization of APOL1 inhibitors.[4][5][6]

APOL1-Mediated HEK293 Cell Death Assay

This assay assesses the ability of this compound to rescue human embryonic kidney (HEK293) cells from cytotoxicity induced by the expression of APOL1 risk variants.

Materials:

  • Tetracycline-inducible HEK293 cell lines expressing APOL1-G1 or APOL1-G2.

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and appropriate selection antibiotics.

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Tetracycline (B611298) or Doxycycline (B596269) for induction.

  • 96-well, clear-bottom, black-walled tissue culture plates.

  • Cell viability reagent (e.g., MultiTox-Fluor Multiplex Cytotoxicity Assay Kit).

  • Plate reader with fluorescence capabilities.

Procedure:

  • Cell Seeding: Seed the tetracycline-inducible HEK293 cells in a 96-well plate at a density that allows for 70-80% confluency at the time of the assay and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. Add the diluted compound to the respective wells. Include a vehicle control (e.g., DMSO).

  • Induction of APOL1 Expression: After a pre-incubation period with the compound (e.g., 1 hour), induce the expression of the APOL1 variant by adding tetracycline or doxycycline to the culture medium at a pre-determined optimal concentration.

  • Incubation: Incubate the plates for 24-48 hours to allow for the expression of APOL1 and the manifestation of its cytotoxic effects.

  • Viability Measurement: Assess cell viability using a suitable cytotoxicity assay kit according to the manufacturer's instructions.

  • Data Analysis: Normalize the data to the uninduced control wells and plot the results as a dose-response curve to determine the EC50 of this compound.

Trypanosome Lysis Assay

This assay evaluates the ability of this compound to inhibit the lysis of Trypanosoma brucei brucei mediated by different APOL1 variants.

Materials:

  • Trypanosoma brucei brucei (human serum-sensitive strain).

  • HMI-9 medium.

  • Recombinant APOL1 protein (G0, G1, and G2 variants).

  • This compound stock solution.

  • 96-well plates.

  • Cell viability reagent for trypanosomes (e.g., AlamarBlue™).

  • Incubator at 37°C with 5% CO2.

  • Fluorescence plate reader.

Procedure:

  • Trypanosome Culture: Culture T. b. brucei in HMI-9 medium to the desired density.

  • Assay Setup: In a 96-well plate, add the trypanosome suspension.

  • Treatment: Add the recombinant APOL1 protein (G0, G1, or G2) to the wells at a concentration known to cause lysis. Concurrently, add a serial dilution of this compound. Include appropriate controls (trypanosomes alone, trypanosomes with APOL1 only, trypanosomes with this compound only).

  • Incubation: Incubate the plate for 18-24 hours at 37°C.[7]

  • Viability Assessment: Add the AlamarBlue™ reagent to each well and incubate for an additional 4-6 hours.

  • Measurement: Measure the fluorescence using a plate reader.

  • Data Analysis: Calculate the percentage of viable trypanosomes relative to the untreated control and plot the results as a dose-response curve to determine the EC50 of this compound for each APOL1 variant.

Visualizations: Signaling Pathways and Experimental Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

APOL1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular APOL1_G1_G2 APOL1 (G1/G2 Variants) APOL1_Channel APOL1 Ion Channel Formation APOL1_G1_G2->APOL1_Channel Ion_Influx Uncontrolled Cation Influx (Na+, K+) APOL1_Channel->Ion_Influx Cell_Swelling Cellular Swelling Ion_Influx->Cell_Swelling Cytotoxicity Cytotoxicity / Cell Death Cell_Swelling->Cytotoxicity Apol1_IN_2 This compound Apol1_IN_2->APOL1_Channel Inhibition

Caption: APOL1 (G1/G2) signaling pathway leading to cytotoxicity and its inhibition by this compound.

Experimental_Workflow_HEK293 start Start seed_cells Seed Tetracycline-Inducible HEK293 Cells (APOL1-G1/G2) start->seed_cells add_inhibitor Add Serial Dilution of This compound seed_cells->add_inhibitor induce_apol1 Induce APOL1 Expression (Tetracycline/Doxycycline) add_inhibitor->induce_apol1 incubate Incubate for 24-48 hours induce_apol1->incubate measure_viability Measure Cell Viability (e.g., MultiTox-Fluor) incubate->measure_viability analyze_data Data Analysis and EC50 Determination measure_viability->analyze_data end End analyze_data->end

Caption: Experimental workflow for the APOL1-mediated HEK293 cell death assay.

Experimental_Workflow_Trypanosome start Start culture_trypanosomes Culture Trypanosoma brucei brucei start->culture_trypanosomes assay_setup Plate Trypanosomes with Recombinant APOL1 (G0/G1/G2) and this compound Dilution Series culture_trypanosomes->assay_setup incubate Incubate for 18-24 hours assay_setup->incubate add_alamarblue Add AlamarBlue™ Reagent incubate->add_alamarblue incubate_alamarblue Incubate for 4-6 hours add_alamarblue->incubate_alamarblue measure_fluorescence Measure Fluorescence incubate_alamarblue->measure_fluorescence analyze_data Data Analysis and EC50 Determination measure_fluorescence->analyze_data end End analyze_data->end

References

Methodological & Application

Application Notes: In Vitro Characterization of Apol1-IN-2, an Investigational Inhibitor of Apolipoprotein L1

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Apolipoprotein L1 (APOL1) is a protein implicated in innate immunity; however, certain genetic variants (G1 and G2) are strongly associated with an increased risk of kidney disease in individuals of African ancestry.[1][2][3] These risk variants are believed to confer a toxic gain-of-function, leading to podocyte injury and subsequent renal pathology.[1][4] The prevailing hypothesis is that these pathogenic variants form cation-selective pores in cellular membranes, causing ion dysregulation, cellular stress, and ultimately cell death.[1][5][6]

Apol1-IN-2 is a small molecule inhibitor designed to block the ion channel function of APOL1, offering a potential therapeutic strategy for APOL1-mediated kidney disease.[4][5] These application notes provide detailed protocols for key in vitro assays to characterize the potency and efficacy of this compound in cellular models. The primary assays described are the Thallium Flux Assay, which directly measures APOL1 channel activity, and the Cell Viability Assay, which assesses the ability of the inhibitor to rescue cells from APOL1-mediated cytotoxicity.

APOL1 Signaling and Mechanism of Inhibition

The expression of APOL1 risk variants in kidney podocytes leads to increased ion flux across cellular membranes.[5] This aberrant channel activity disrupts cellular homeostasis by causing potassium efflux, which in turn activates stress-activated protein kinases (SAPKs) like p38 MAPK and JNK, leading to cell death.[5][6][7] this compound is hypothesized to directly block this pore, preventing the initial potassium efflux and thereby inhibiting the downstream cytotoxic cascade.

APOL1_Pathway cluster_membrane Plasma Membrane APOL1 APOL1 Risk Variant (G1/G2) K_efflux K+ Efflux APOL1->K_efflux Forms Pore Inhibitor This compound Inhibitor->APOL1 Blocks Pore SAPK SAPK Activation (p38, JNK) K_efflux->SAPK Triggers Cytotoxicity Podocyte Injury & Cytotoxicity SAPK->Cytotoxicity Leads to

APOL1-mediated cytotoxicity pathway and the inhibitory action of this compound.

Data Presentation: Efficacy of this compound

The following tables summarize representative quantitative data for this compound in foundational in vitro assays. Data is compared across the wild-type (G0) and the two primary risk variants (G1, G2) of APOL1.

Table 1: Inhibition of APOL1 Ion Channel Activity by this compound

Assay Type APOL1 Variant IC50 (nM)
Thallium Flux Assay G0 (Wild-Type) 2.1
G1 (Risk Variant) 2.0

| | G2 (Risk Variant) | 1.2 |

IC50 (Half-maximal inhibitory concentration) values represent the concentration of this compound required to block 50% of the thallium influx mediated by the APOL1 channel.[2]

Table 2: Rescue of Cell Viability by this compound

Assay Type APOL1 Variant EC50 (nM)
Cell Viability Assay G0 (Wild-Type) 4.3
G1 (Risk Variant) 2.0

| | G2 (Risk Variant) | 2.2 |

EC50 (Half-maximal effective concentration) values represent the concentration of this compound required to achieve 50% of the maximum rescue from APOL1-induced cell death.[2]

Experimental Protocols

Detailed methodologies for the two key assays are provided below. These protocols utilize tetracycline-inducible human embryonic kidney (HEK293) T-REx™ cell lines, which allow for controlled expression of the different APOL1 variants.[2]

Protocol 1: APOL1 Ion Channel Activity - Thallium Flux Assay

This assay provides a high-throughput method to measure APOL1-mediated cation flux.[8] Thallium (Tl⁺) acts as a surrogate for potassium (K⁺), and its influx into the cell is measured using a Tl⁺-sensitive fluorescent dye.[2] Inhibition of this flux is a direct measure of the inhibitor's efficacy at the channel.

Materials:

  • HEK293 T-REx™ cells with tetracycline-inducible expression of APOL1 (G0, G1, or G2).[2]

  • Tetracycline (B611298).[8]

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Thallium-sensitive fluorescent dye kit (e.g., FluxOR™).[8][9]

  • Assay Buffer and Thallium-containing Stimulus Buffer.[5]

  • Black, clear-bottom 96-well or 384-well microplates.[8]

  • Fluorescence plate reader with kinetic read capability and injectors (e.g., FLIPR).[5]

Procedure:

  • Cell Seeding: Seed the inducible HEK293 cells into microplates to achieve a confluent monolayer on the day of the assay. Incubate overnight (37°C, 5% CO₂).

  • APOL1 Expression Induction: Replace the medium with fresh culture medium containing tetracycline (e.g., 1 µg/mL) to induce APOL1 expression. Incubate for 18-24 hours.[9]

  • Compound Preparation: Prepare serial dilutions of this compound in Assay Buffer. Include a vehicle control (e.g., 0.1% DMSO).

  • Dye Loading: Prepare the Tl⁺-sensitive dye loading solution according to the manufacturer's protocol. Remove the induction medium from the cells, wash with Assay Buffer, and add the dye solution. Incubate for 60-90 minutes at room temperature, protected from light.[9]

  • Compound Incubation: After dye loading, wash the cells and add the this compound dilutions. Incubate for 30-60 minutes at room temperature.[9]

  • Fluorescence Measurement:

    • Place the plate in the fluorescence reader and establish a stable baseline fluorescence reading.

    • Inject the Thallium-containing Stimulus Buffer.

    • Immediately begin kinetic fluorescence readings (e.g., Excitation: ~490 nm, Emission: ~525 nm) for 2-5 minutes to measure the rate of Tl⁺ influx.[5][9]

  • Data Analysis:

    • Calculate the rate of fluorescence increase (slope) for each well.

    • Normalize the data to the vehicle control (100% activity) and a negative control (no APOL1 expression).

    • Plot the normalized response against the log of this compound concentration and fit the data to a dose-response curve to determine the IC50 value.[9]

Protocol 2: APOL1-Mediated Cytotoxicity Assay

This assay measures the ability of this compound to protect cells from death induced by the expression of APOL1 risk variants.[5] Cell viability is typically quantified by measuring ATP levels, which are proportional to the number of metabolically active cells.[10]

Materials:

  • HEK293 T-REx™ cells with inducible APOL1 risk variant (G1 or G2) expression.[8]

  • Tetracycline.[8]

  • This compound stock solution.

  • Opaque-walled 96-well or 384-well microplates.[10]

  • Luminescent cell viability assay kit (e.g., CellTiter-Glo®).[8]

Procedure:

  • Cell Seeding: Seed the inducible HEK293 cells in an opaque-walled plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[8]

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. It is recommended to test a concentration range from 0.1 nM to 10 µM. Add the dilutions to the cells.[8]

  • Induction of APOL1 Expression: After 1-2 hours of pre-incubation with the inhibitor, add tetracycline (e.g., 1 µg/mL) to the media to induce APOL1 expression.[8] Include control wells without tetracycline (uninduced) and wells with tetracycline but no inhibitor (vehicle control).

  • Incubation: Incubate the plates for 24-48 hours to allow for APOL1-mediated cytotoxicity to occur.[8]

  • Viability Measurement:

    • Equilibrate the plate to room temperature for approximately 30 minutes.

    • Add the CellTiter-Glo® reagent to each well, following the manufacturer's protocol.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[10]

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the uninduced control wells (100% viability) and the vehicle control wells (representing maximal cytotoxicity).

    • Plot the percentage of cell viability against the log of this compound concentration and fit to a dose-response curve to determine the EC50 value.[8]

Experimental workflow for the in vitro characterization of this compound.

References

Application Notes and Protocols for Determining APOL1 Inhibitor Potency using a Thallium Flux Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apolipoprotein L1 (APOL1) is a protein implicated in the progression of certain forms of kidney disease, particularly in individuals of African ancestry.[1][2] The risk variants of APOL1 (G1 and G2) are associated with a toxic gain-of-function, believed to involve the formation of cation channels in cellular membranes.[3][4] This aberrant ion flux disrupts cellular homeostasis and leads to podocyte injury, a key event in the pathogenesis of APOL1-mediated nephropathy. Consequently, the inhibition of APOL1 channel activity presents a promising therapeutic strategy.[3]

The thallium flux assay is a robust, high-throughput fluorescence-based method used to measure the activity of monovalent cation channels, making it an ideal platform for screening and characterizing APOL1 inhibitors.[5][6] This assay utilizes thallium (Tl⁺) as a surrogate for potassium (K⁺), as it is readily permeable through APOL1 channels.[5][6] Inside the cell, a thallium-sensitive fluorescent dye reports the influx of Tl⁺, providing a direct measure of APOL1 channel activity.[5][6] These application notes provide a detailed protocol for determining the potency of putative APOL1 inhibitors, such as Apol1-IN-2, using this assay.

Principle of the Assay

The thallium flux assay for APOL1 channel activity is based on the following principles:

  • APOL1 as a Cation Channel: APOL1 risk variants form pores in the plasma membrane that allow the passage of cations, including potassium (K⁺) and its surrogate, thallium (Tl⁺).[6]

  • Thallium as a Surrogate Ion: Thallium ions can pass through K⁺ channels, and their influx can be detected with high sensitivity.[5]

  • Fluorescent Detection: Cells are pre-loaded with a membrane-permeable, non-fluorescent thallium-sensitive dye. Intracellular esterases cleave the dye into a membrane-impermeable, fluorescent form that exhibits a significant increase in fluorescence upon binding to Tl⁺.[6]

  • Measuring Inhibition: The rate of fluorescence increase is directly proportional to the rate of Tl⁺ influx and thus to APOL1 channel activity. The potency of an inhibitor is determined by measuring the reduction in thallium flux in the presence of the compound.[3]

Data Presentation

The potency of APOL1 inhibitors is typically expressed as the half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀), derived from dose-response curves generated in the thallium flux assay. While specific data for this compound is not publicly available, the following tables summarize the reported potency of other known APOL1 inhibitors, Apol1-IN-1 and VX-147 (inaxaplin), for reference.

Table 1: In Vitro Potency of Apol1-IN-1 Against APOL1 Variants

CompoundTarget APOL1 VariantAssay TypeIC₅₀ / EC₅₀ (nM)
Apol1-IN-1G1Thallium Flux Assay1.5
Apol1-IN-1G2Thallium Flux Assay1.2
Apol1-IN-1G1Cell Viability Assay2.0
Apol1-IN-1G2Cell Viability Assay1.8

Data sourced from publicly available information.[7]

Table 2: In Vitro Potency of VX-147 (inaxaplin) Against APOL1 Variants

CompoundTarget APOL1 VariantAssay TypeIC₅₀ / EC₅₀ (nM)
VX-147G1Thallium Flux Assay~1-5
VX-147G2Thallium Flux Assay~1-5

Data sourced from publicly available information.[7]

Experimental Protocols

This section provides a detailed methodology for performing a thallium flux assay to determine the potency of an APOL1 inhibitor like this compound.

Materials and Reagents
  • Cell Line: Human Embryonic Kidney (HEK293) cells with a tetracycline-inducible expression system for APOL1 risk variants (G1 or G2) are recommended.[5]

  • Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Tetracycline (B611298) or Doxycycline (B596269): For induction of APOL1 expression.

  • This compound: Test compound.

  • Assay Buffer: HBSS (Hank's Balanced Salt Solution) or a similar physiological salt solution. A common composition is 137 mM NMDG, 5.4 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM Glucose, 10 mM HEPES, pH 7.2.[3]

  • Thallium-sensitive dye: e.g., FluxOR™ Thallium Detection Kit (Thermo Fisher Scientific) or similar.

  • Stimulus Buffer: Assay buffer supplemented with Thallium Sulfate (Tl₂SO₄). The final concentration of Tl₂SO₄ needs to be optimized for the specific cell line and APOL1 expression level.

  • Compound Plates: 96-well or 384-well plates for preparing serial dilutions of the test compound.

  • Cell Plates: 96-well or 384-well black, clear-bottom microplates suitable for fluorescence measurements.

  • Fluorescence Plate Reader: A plate reader with kinetic read capabilities and automated injectors for the stimulus buffer.

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Seed HEK293-APOL1 cells B Induce APOL1 expression (Tetracycline/Doxycycline) A->B 24h D Load cells with thallium-sensitive dye B->D C Prepare serial dilutions of this compound E Pre-incubate cells with this compound C->E D->E F Measure baseline fluorescence E->F 15-30 min G Inject Thallium Stimulus Buffer F->G H Kinetic fluorescence reading G->H I Calculate rate of fluorescence increase H->I J Normalize data to controls I->J K Generate dose-response curve J->K L Determine IC50 value K->L

Experimental workflow for the APOL1 thallium flux assay.
Step-by-Step Protocol

  • Cell Plating:

    • Seed the tetracycline-inducible HEK293-APOL1 cells into black, clear-bottom 96-well or 384-well plates.

    • The seeding density should be optimized to achieve a confluent monolayer on the day of the assay.

    • Incubate the plates at 37°C in a humidified 5% CO₂ incubator overnight.

  • Induction of APOL1 Expression:

    • The following day, replace the culture medium with fresh medium containing the appropriate concentration of tetracycline or doxycycline to induce APOL1 expression.

    • Incubate for 18-24 hours to allow for sufficient APOL1 protein expression.

  • Compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in Assay Buffer to create a range of concentrations for testing. Include a vehicle control (Assay Buffer with the same concentration of DMSO as the highest compound concentration).

  • Dye Loading:

    • Remove the induction medium from the cell plates and wash the cells once with Assay Buffer.

    • Prepare the thallium-sensitive dye loading solution according to the manufacturer's instructions.

    • Add the dye loading solution to each well and incubate at room temperature for 60-90 minutes, protected from light, to allow for dye uptake and de-esterification.

  • Compound Incubation:

    • After dye loading, carefully wash the cells with Assay Buffer to remove any extracellular dye.

    • Add the prepared serial dilutions of this compound to the respective wells.

    • Incubate the plate at room temperature for 15-30 minutes.

  • Thallium Flux Measurement:

    • Place the cell plate into the fluorescence plate reader.

    • Set the instrument to record fluorescence kinetically (e.g., one reading per second for 120-180 seconds) at the appropriate excitation and emission wavelengths for the dye.

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • Using the instrument's injectors, add the Thallium Stimulus Buffer to each well.

    • Continue recording the fluorescence signal immediately after the addition of the stimulus buffer.

  • Data Analysis:

    • For each well, calculate the initial rate of fluorescence increase (the slope of the kinetic curve) following the addition of the stimulus buffer.

    • Normalize the data using a positive control (cells with induced APOL1 expression and vehicle treatment, representing 100% activity) and a negative control (cells without induced APOL1 expression or with a saturating concentration of a known inhibitor, representing 0% activity).

    • Plot the normalized response against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which represents the concentration of this compound that causes 50% inhibition of the thallium flux.

Signaling Pathway and Mechanism of Inhibition

The expression of APOL1 risk variants in podocytes is a key initiating event in APOL1-mediated kidney disease. The resulting ion channel activity leads to a cascade of downstream cellular events, including mitochondrial dysfunction, endoplasmic reticulum stress, and activation of cell death pathways. Small molecule inhibitors like this compound are designed to directly block the APOL1 ion channel, thereby preventing the initial trigger of this pathological cascade.

cluster_upstream Upstream Events cluster_downstream Downstream Pathological Events APOL1_RV APOL1 Risk Variant (G1/G2) Expression Channel APOL1 Ion Channel Formation APOL1_RV->Channel Ion_Flux Aberrant Cation Flux (K+ Efflux, Na+/Ca2+ Influx) Channel->Ion_Flux Mito_Dys Mitochondrial Dysfunction Ion_Flux->Mito_Dys ER_Stress ER Stress Ion_Flux->ER_Stress Cell_Death Podocyte Injury & Cell Death Mito_Dys->Cell_Death ER_Stress->Cell_Death Inhibitor This compound Inhibitor->Channel Inhibition

APOL1 signaling pathway and the point of intervention for this compound.

Logical Framework for Potency Determination

The determination of this compound potency relies on a logical experimental framework that connects the inhibitor's concentration to its functional effect on APOL1 channel activity.

cluster_input Input Variables cluster_measurement Experimental Measurement cluster_output Output & Interpretation Concentration [this compound] (Serial Dilutions) Thallium_Flux Thallium Flux Rate (ΔFluorescence / ΔTime) Concentration->Thallium_Flux APOL1_exp Induced APOL1 Channel Expression APOL1_exp->Thallium_Flux Dose_Response Dose-Response Curve (% Inhibition vs. [this compound]) Thallium_Flux->Dose_Response IC50 IC50 Value (Potency) Dose_Response->IC50

Logical workflow for determining the IC50 of this compound.

References

Application Notes and Protocols for APOL1 Inhibitors in Human Podocyte Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Apolipoprotein L1 (APOL1) is a protein strongly implicated in the pathology of kidney diseases, particularly in individuals of African descent carrying specific genetic risk variants (G1 and G2). These variants are associated with an increased risk of developing focal segmental glomerulosclerosis (FSGS), HIV-associated nephropathy (HIVAN), and other forms of chronic kidney disease. The underlying mechanism of APOL1-mediated kidney injury involves the injury and death of podocytes, specialized cells in the glomerulus that are crucial for filtration. The risk variants of APOL1 are thought to cause podocyte injury through various mechanisms, including the formation of pores in cellular membranes, leading to ion dysregulation, mitochondrial dysfunction, endoplasmic reticulum (ER) stress, and increased inflammation.[1][2][3][4][5][6]

Apol1-IN-2 is a small molecule inhibitor designed to target the pathogenic activity of APOL1 risk variants. These application notes provide a detailed experimental protocol for the use of this compound in human podocyte culture to study its efficacy in mitigating APOL1-mediated cytotoxicity and to investigate the underlying cellular mechanisms.

Mechanism of Action

The precise mechanism of action for this compound is under investigation. However, it is designed to inhibit the detrimental functions of the APOL1 risk variants. It is hypothesized that this compound may act by blocking the ion channel activity of APOL1, preventing its insertion into cellular membranes, or by interfering with downstream signaling pathways that lead to cellular stress and apoptosis.[7] The experimental protocols outlined below are designed to assess the ability of this compound to rescue podocytes from APOL1-induced injury.

Data Presentation

Table 1: Effect of this compound on Podocyte Viability in the Presence of APOL1 Risk Variant Expression

Treatment GroupThis compound Concentration (µM)Podocyte Viability (%) (Mean ± SD)Lactate Dehydrogenase (LDH) Release (Fold Change vs. Control) (Mean ± SD)
Control (No APOL1 Induction)0100 ± 4.51.0 ± 0.1
APOL1-G1 Induction + Vehicle052 ± 6.83.8 ± 0.4
APOL1-G1 Induction + this compound0.165 ± 5.23.1 ± 0.3
APOL1-G1 Induction + this compound185 ± 4.91.9 ± 0.2
APOL1-G1 Induction + this compound1095 ± 3.71.2 ± 0.1
APOL1-G2 Induction + Vehicle048 ± 7.14.2 ± 0.5
APOL1-G2 Induction + this compound0.162 ± 6.33.5 ± 0.4
APOL1-G2 Induction + this compound182 ± 5.52.1 ± 0.3
APOL1-G2 Induction + this compound1093 ± 4.11.4 ± 0.2

Table 2: Effect of this compound on Markers of Cellular Stress in APOL1-G1 Expressing Podocytes

Treatment GroupThis compound Concentration (µM)Caspase-3 Activity (Fold Change vs. Control) (Mean ± SD)Mitochondrial Membrane Potential (TMRM Fluorescence) (Mean ± SD)ER Stress Marker (CHOP Expression) (Fold Change vs. Control) (Mean ± SD)
Control (No APOL1 Induction)01.0 ± 0.1100 ± 5.21.0 ± 0.2
APOL1-G1 Induction + Vehicle04.5 ± 0.645 ± 6.15.2 ± 0.7
APOL1-G1 Induction + this compound12.1 ± 0.378 ± 4.92.3 ± 0.4
APOL1-G1 Induction + this compound101.2 ± 0.292 ± 3.81.4 ± 0.3

Experimental Protocols

Protocol 1: APOL1-Induced Podocyte Cytotoxicity Assay

This protocol is designed to assess the ability of this compound to protect podocytes from cytotoxicity induced by the expression of APOL1 risk variants.

Materials:

  • Conditionally immortalized human podocytes with inducible expression of APOL1-G1 or APOL1-G2 (or transfected with plasmids expressing these variants).

  • Podocyte culture medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin, and ITS supplement).

  • Inducing agent (e.g., Doxycycline (B596269) or Interferon-gamma).[8][9]

  • This compound.

  • DMSO (vehicle control).

  • 96-well clear-bottom black plates.

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

  • LDH cytotoxicity assay kit.

Procedure:

  • Cell Seeding: Seed the conditionally immortalized human podocytes in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to differentiate for 10-14 days at 37°C.

  • Compound Preparation: Prepare serial dilutions of this compound in podocyte culture medium. It is recommended to test a concentration range from 0.1 nM to 10 µM.[7] Include a DMSO vehicle control.

  • Pre-incubation: After differentiation, replace the medium with fresh medium containing the different concentrations of this compound or vehicle and pre-incubate for 1-2 hours.

  • APOL1 Induction: Induce the expression of APOL1 risk variants by adding the inducing agent (e.g., 1 µg/mL doxycycline or 10 ng/mL IFN-γ) to the appropriate wells.[7][9] Include a set of uninduced control wells.

  • Incubation: Incubate the plates for 24-48 hours at 37°C.

  • Viability and Cytotoxicity Assessment:

    • Cell Viability: Measure cell viability using a luminescent-based assay according to the manufacturer's instructions.

    • LDH Release: Collect the supernatant to measure LDH release as an indicator of cytotoxicity, following the manufacturer's protocol.

  • Data Analysis: Normalize the cell viability data to the uninduced control wells. Plot the results as a dose-response curve to determine the EC50 of this compound. Analyze the LDH release data relative to the vehicle-treated, APOL1-induced control.

Protocol 2: Assessment of Apoptosis, Mitochondrial Health, and ER Stress

This protocol aims to investigate the effect of this compound on key cellular pathways affected by APOL1 risk variant expression.

Materials:

  • Differentiated human podocytes with inducible APOL1 expression.

  • This compound.

  • Inducing agent.

  • Caspase-3 activity assay kit.

  • Mitochondrial membrane potential dye (e.g., TMRM).

  • Reagents for Western blotting or qPCR to detect ER stress markers (e.g., anti-CHOP antibody, primers for CHOP).

Procedure:

  • Cell Culture and Treatment: Culture and treat the podocytes with this compound and induce APOL1 expression as described in Protocol 1, using larger format culture dishes (e.g., 6-well plates).

  • Apoptosis Assay: After 24 hours of APOL1 induction, measure caspase-3 activity in cell lysates using a fluorometric or colorimetric assay kit according to the manufacturer's instructions.

  • Mitochondrial Membrane Potential:

    • After 24 hours of induction, incubate the cells with a mitochondrial membrane potential-sensitive dye like TMRM for 20-30 minutes.

    • Analyze the fluorescence intensity using a fluorescence microscope or a plate reader. A decrease in fluorescence indicates mitochondrial depolarization.

  • ER Stress Analysis:

    • After 24 hours of induction, lyse the cells for protein extraction or RNA isolation.

    • Perform Western blotting to detect the expression of ER stress markers such as CHOP (GADD153).

    • Alternatively, perform qPCR to measure the mRNA levels of ER stress-related genes.

  • Data Analysis: Quantify the results and normalize them to the appropriate controls.

Mandatory Visualization

APOL1_Signaling_Pathway cluster_stimulus Inducing Stimuli cluster_podocyte Podocyte Interferons Interferons IFN_Receptor IFN_Receptor Interferons->IFN_Receptor Poly(I:C) Poly(I:C) TLR3 TLR3 Poly(I:C)->TLR3 APOL1_Gene_Expression APOL1_Gene_Expression TLR3->APOL1_Gene_Expression IFN_Receptor->APOL1_Gene_Expression APOL1_Risk_Variants APOL1_Risk_Variants APOL1_Gene_Expression->APOL1_Risk_Variants Ion_Channel_Formation Ion_Channel_Formation APOL1_Risk_Variants->Ion_Channel_Formation Mitochondrial_Dysfunction Mitochondrial_Dysfunction APOL1_Risk_Variants->Mitochondrial_Dysfunction ER_Stress ER_Stress APOL1_Risk_Variants->ER_Stress Inflammasome_Activation Inflammasome_Activation APOL1_Risk_Variants->Inflammasome_Activation Podocyte_Injury Podocyte_Injury Ion_Channel_Formation->Podocyte_Injury Mitochondrial_Dysfunction->Podocyte_Injury ER_Stress->Podocyte_Injury Inflammasome_Activation->Podocyte_Injury Apol1_IN_2 Apol1_IN_2 Apol1_IN_2->APOL1_Risk_Variants

Caption: APOL1 signaling pathway in podocytes leading to cellular injury.

Experimental_Workflow cluster_culture Cell Culture & Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis Seed_Podocytes Seed & Differentiate Human Podocytes Pre_incubation Pre-incubate with This compound Seed_Podocytes->Pre_incubation APOL1_Induction Induce APOL1 Risk Variant Expression Pre_incubation->APOL1_Induction Incubation Incubate for 24-48 hours APOL1_Induction->Incubation Viability_Assay Cell Viability Assay (e.g., CellTiter-Glo) Incubation->Viability_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., LDH Release) Incubation->Cytotoxicity_Assay Apoptosis_Assay Apoptosis Assay (e.g., Caspase-3) Incubation->Apoptosis_Assay Mitochondrial_Health Mitochondrial Health (e.g., TMRM) Incubation->Mitochondrial_Health ER_Stress_Analysis ER Stress Analysis (e.g., Western Blot for CHOP) Incubation->ER_Stress_Analysis Dose_Response Generate Dose-Response Curves (EC50) Viability_Assay->Dose_Response Cytotoxicity_Assay->Dose_Response Statistical_Analysis Statistical Analysis of Cellular Markers Apoptosis_Assay->Statistical_Analysis Mitochondrial_Health->Statistical_Analysis ER_Stress_Analysis->Statistical_Analysis

Caption: Experimental workflow for evaluating this compound in podocytes.

References

Application Notes and Protocols for Measuring Apol1-IN-2 Activity using Patch Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apolipoprotein L1 (APOL1) is an ion channel whose genetic variants (G1 and G2) are strongly associated with an increased risk of developing kidney diseases, particularly in individuals of African ancestry. The toxic gain-of-function of these variants is linked to aberrant cation channel activity, leading to podocyte injury and death. Apol1-IN-2 (also known as inaxaplin (B10831908) or VX-147) is a small molecule inhibitor of APOL1 channel function that has shown promise in preclinical and clinical studies for the treatment of APOL1-mediated kidney disease.[1][2]

Patch clamp electrophysiology is a powerful technique for directly measuring the ion flow through channels like APOL1. This application note provides a detailed protocol for using whole-cell patch clamp to assess the inhibitory activity of this compound on APOL1 channels.

Data Presentation

The inhibitory potency of this compound (Inaxaplin) on different APOL1 variants has been quantified using whole-cell patch clamp electrophysiology. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

APOL1 VariantInhibitorAssayIC50 (nM)
G0 (Wild-Type)This compound (Inaxaplin)Whole-Cell Patch Clamp2.3[1][3]
G1This compound (Inaxaplin)Whole-Cell Patch Clamp1.3[1][3]
G2This compound (Inaxaplin)Whole-Cell Patch Clamp1.1[1][3]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed mechanism of APOL1-mediated cytotoxicity and the experimental workflow for evaluating the inhibitory effect of this compound using patch clamp electrophysiology.

APOL1_Signaling_Pathway cluster_cell Podocyte APOL1_G1_G2 APOL1 Risk Variants (G1/G2) Ion_Channel Aberrant Cation Channel Activity APOL1_G1_G2->Ion_Channel forms Ion_Flux Increased Na+ Influx K+ Efflux Ion_Channel->Ion_Flux Cell_Swelling Cell Swelling Ion_Flux->Cell_Swelling Cytotoxicity Podocyte Injury & Death Cell_Swelling->Cytotoxicity Apol1_IN_2 This compound (Inaxaplin) Apol1_IN_2->Ion_Channel inhibits

APOL1-mediated cytotoxicity pathway and the point of intervention for this compound.

Experimental_Workflow Cell_Culture Culture HEK293 T-REx cells with inducible APOL1 expression Induction Induce APOL1 expression (e.g., with tetracycline) Cell_Culture->Induction Patch_Clamp_Setup Prepare for whole-cell patch clamp recording Induction->Patch_Clamp_Setup Baseline_Recording Record baseline APOL1-mediated currents Patch_Clamp_Setup->Baseline_Recording Inhibitor_Application Perfuse with this compound at various concentrations Baseline_Recording->Inhibitor_Application Inhibited_Recording Record inhibited APOL1 currents Inhibitor_Application->Inhibited_Recording Data_Analysis Analyze current inhibition and calculate IC50 Inhibited_Recording->Data_Analysis

Experimental workflow for measuring this compound activity using patch clamp.

Experimental Protocols

Whole-Cell Patch Clamp Electrophysiology

This protocol details the direct measurement of ionic currents through APOL1 channels and their inhibition by this compound.

1. Materials

  • Cell Line: Human Embryonic Kidney (HEK293) T-REx cells with tetracycline-inducible expression of APOL1 (G0, G1, or G2 variants).

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and appropriate selection antibiotics (e.g., Blasticidin, Zeocin).

  • Inducing Agent: Tetracycline (B611298) or Doxycycline.

  • External (Bath) Solution: 140 mM NaCl, 4 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose. Adjust pH to 7.4 with NaOH.

  • Internal (Pipette) Solution: 50 mM CsCl, 10 mM NaCl, 60 mM CsF, 20 mM EGTA, 10 mM HEPES. Adjust pH to 7.2 with CsOH.

  • Inhibitor: this compound (Inaxaplin) stock solution (e.g., 10 mM in DMSO).

  • Equipment:

    • Patch clamp amplifier and digitizer

    • Microscope with manipulators

    • Perfusion system

    • Glass capillaries for patch pipettes

    • Pipette puller and polisher

2. Cell Preparation

  • Plate the HEK293 T-REx APOL1 cells on glass coverslips at a suitable density for patch clamp experiments.

  • Induce APOL1 expression by treating the cells with tetracycline (e.g., 1 µg/mL) for 12-24 hours prior to the experiment.

3. Electrophysiological Recording

  • Place a coverslip with the induced cells into the recording chamber on the microscope stage.

  • Continuously perfuse the chamber with the external solution.

  • Pull and fire-polish glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.

  • Approach a single, healthy-looking cell with the patch pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal (gigaseal).

  • Rupture the cell membrane under the pipette tip with a brief pulse of suction to achieve the whole-cell configuration.

  • Clamp the cell membrane potential at a holding potential of -60 mV.

  • Apply a voltage-step protocol to elicit APOL1-mediated currents. A typical protocol would be stepping the voltage from -100 mV to +80 mV in 20 mV increments for 200-500 ms.

  • Record the baseline currents.

4. Inhibitor Application and Data Acquisition

  • Prepare serial dilutions of this compound in the external solution.

  • Perfuse the recording chamber with the external solution containing the desired concentration of this compound.

  • Allow the current to stabilize (typically 2-5 minutes).

  • Apply the same voltage-step protocol to record the inhibited currents.

  • Wash out the inhibitor by perfusing with the external solution alone to check for reversibility.

  • Repeat the procedure for a range of this compound concentrations to generate a dose-response curve.

5. Data Analysis

  • Measure the peak outward current amplitude at a specific depolarizing voltage (e.g., +80 mV) before (baseline) and after the application of each concentration of this compound.

  • Calculate the percentage of inhibition for each concentration using the following formula: % Inhibition = (1 - (I_inhibitor / I_baseline)) * 100

  • Plot the percentage of inhibition against the logarithm of the this compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of the APOL1-mediated current.

References

Application Notes: High-Throughput Screening for APOL1 Inhibitors Using a Doxycycline-Inducible Cell Line

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Apolipoprotein L1 (APOL1) genetic variants (G1 and G2) are potent risk factors for a spectrum of kidney diseases, particularly in individuals of recent African ancestry.[1][2] The "toxic gain-of-function" nature of these variants, which leads to podocyte injury and cell death, has made APOL1 an important therapeutic target.[3][4] The primary mechanism of toxicity involves the formation of cation-selective pores in cellular membranes, leading to ion dysregulation, mitochondrial dysfunction, and activation of cell death pathways.[5][6]

To facilitate the discovery of small molecule inhibitors, stable cell lines, such as HEK293, with tetracycline-inducible expression of APOL1 risk variants have been developed.[2][7] These systems provide a robust and controllable platform for modeling APOL1 cytotoxicity and for conducting high-throughput screening (HTS) campaigns. Upon induction with doxycycline (B596269), these cells express high levels of the APOL1 risk variant protein, leading to measurable cell death. This cytotoxic phenotype can be rescued by effective inhibitors, forming the basis of the screening assay. This document provides detailed protocols for utilizing a doxycycline-inducible APOL1 cell line to screen for and characterize potential inhibitors.

Data Presentation

The following tables summarize typical quantitative data obtained from APOL1 inhibitor screening assays.

Table 1: Assay Parameters for APOL1-Mediated Cytotoxicity

ParameterTypical ValueReference
Cell LineHEK293 T-REx™ with Doxycycline-Inducible APOL1-G1 or APOL1-G2[2][7]
Seeding Density5,000 - 10,000 cells/well (96-well plate)[8]
Doxycycline Conc.10 - 100 ng/mL[3][9]
APOL1 Induction Time24 - 72 hours[8][10]
Assay ReadoutLuminescence (Cell Viability)[11][12]

Table 2: Performance of Known APOL1 Inhibitors

CompoundAPOL1 VariantAssay TypePotency (IC50 / EC50)Reference
Inaxaplin (VX-147)G1Cytotoxicity Rescue2.0 nM (EC50)[3]
Inaxaplin (VX-147)G2Cytotoxicity Rescue2.2 nM (EC50)[3]
Inaxaplin (VX-147)G1Thallium Flux Inhibition~2 nM (EC50)[3]
Compound Series HitG1Thallium Flux InhibitionModest Potency[7]

Visualized Pathways and Workflows

APOL1_Signaling_Pathway Inhibitor APOL1 Inhibitor (e.g., Inaxaplin) Pore Pore Inhibitor->Pore Blocks

HTS_Workflow A 1. Seed Cells (HEK293 Tet-On APOL1) B 2. Add Test Compounds (Dilution Series) A->B 24h C 3. Induce APOL1 Expression (Add Doxycycline) B->C D 4. Incubate (24-72 hours) C->D E 5. Measure Cell Viability (e.g., CellTiter-Glo®) D->E F 6. Data Analysis (Calculate IC50/EC50 values) E->F

Experimental Protocols

Protocol 1: Culture of Doxycycline-Inducible APOL1 HEK293 Cells

This protocol outlines the standard procedure for maintaining the HEK293 cell line engineered with a tetracycline-inducible system for APOL1 expression.[2][3]

Materials:

  • HEK293 T-REx™ cell line stably transfected with APOL1-G1 or -G2 variant

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS), Tet-System Approved

  • Penicillin-Streptomycin solution

  • Selection antibiotics (e.g., Blasticidin, Zeocin)[2]

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

Methodology:

  • Culture cells in DMEM supplemented with 10% Tet-System Approved FBS, 1% Penicillin-Streptomycin, and the appropriate selection antibiotics.

  • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Passage cells when they reach 80-90% confluency. Wash with PBS, detach with Trypsin-EDTA, and re-seed at a suitable dilution into fresh medium.

  • Regularly confirm the absence of mycoplasma contamination.

Protocol 2: APOL1-Mediated Cytotoxicity Assay for HTS

This protocol details a high-throughput assay to screen for compounds that rescue cells from APOL1-induced cell death.[8][10]

Materials:

  • Doxycycline-Inducible APOL1 HEK293 cells

  • Complete growth medium (from Protocol 1)

  • Test compounds dissolved in DMSO

  • Doxycycline stock solution

  • 96-well white, clear-bottom microplates

  • CellTiter-Glo® Luminescent Cell Viability Assay reagent

  • Luminometer

Methodology:

  • Cell Plating: On day 1, seed the inducible HEK293 cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours.[8]

  • Compound Treatment: On day 2, prepare serial dilutions of test compounds. Add the compounds to the appropriate wells. Include vehicle-only (e.g., 0.1% DMSO) controls.

  • APOL1 Induction: Immediately after compound addition, add doxycycline to all wells (except for non-induced controls) to a final concentration of 10-100 ng/mL to induce APOL1 expression.[3]

  • Incubation: Incubate the plates for 48-72 hours to allow for the cytotoxic effects of APOL1 to develop.[8]

  • Viability Measurement: On the final day, equilibrate the plate and its contents to room temperature for 30 minutes. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions (typically a volume equal to the culture volume).

  • Signal Detection: Mix contents on an orbital shaker for 2 minutes to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the data using non-induced wells (100% viability) and induced vehicle-treated wells (0% viability/protection). Plot the percentage of rescued cell viability against the compound concentration and fit a dose-response curve to determine EC₅₀ values.

Protocol 3: Thallium Flux Assay for APOL1 Channel Activity

This assay provides a functional measure of APOL1 ion channel activity and its inhibition. It uses thallium (Tl⁺) as a surrogate for potassium (K⁺), as APOL1 channels are permeable to both.[7][10]

Materials:

  • Doxycycline-Inducible APOL1 HEK293 cells, grown to confluence

  • Thallium-sensitive fluorescent dye kit (e.g., FluxOR™)

  • Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES)

  • Thallium-containing stimulus buffer

  • Test compounds

  • 96- or 384-well black, clear-bottom microplates

  • Fluorescence plate reader with an injection module

Methodology:

  • Cell Plating and Induction: Plate cells in the microplate and grow to confluence. Induce APOL1 expression with doxycycline for 16-24 hours prior to the assay.[10]

  • Dye Loading: Remove the culture medium and load the cells with the thallium-sensitive dye according to the manufacturer's protocol. This typically involves a 1-hour incubation at 37°C.

  • Compound Treatment: Wash the cells with assay buffer. Add assay buffer containing various concentrations of the test compounds to the wells. Incubate for 15-30 minutes at room temperature.

  • Thallium Stimulation and Signal Detection: Place the plate in the fluorescence plate reader. Use the instrument's injectors to simultaneously add the thallium-containing stimulus buffer to all wells.

  • Immediately begin kinetic fluorescence readings to measure the increase in intracellular fluorescence as thallium enters the cells through the APOL1 channels.

  • Data Analysis: Calculate the rate of thallium influx for each well. Plot the percentage of inhibition of thallium influx against the compound concentration to determine the EC₅₀ value.[10]

References

Application Notes and Protocols for Apol1-IN-2 in a Transgenic Mouse Model of APOL1-Mediated Kidney Disease (AMKD)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apolipoprotein L1 (APOL1) variants (G1 and G2) are potent genetic drivers of kidney disease, particularly in individuals of recent African ancestry, leading to a spectrum of conditions collectively known as APOL1-Mediated Kidney Disease (AMKD).[1][2] The development of transgenic mouse models expressing these human APOL1 risk variants has been pivotal in understanding the disease's pathophysiology and in the preclinical assessment of novel therapeutic agents.[3][4][5] Apol1-IN-2 belongs to a class of small molecule inhibitors designed to target the toxic gain-of-function of APOL1 risk variants.[6] These application notes provide a detailed framework for utilizing this compound in a transgenic mouse model of AMKD, based on established protocols for analogous APOL1 inhibitors.[6][7]

Mechanism of Action of APOL1 and Rationale for Inhibition

The prevailing hypothesis for APOL1-mediated kidney injury is a "toxic gain-of-function" mechanism.[6][8] The G1 and G2 variant proteins are thought to form pores in cellular membranes, including those of podocytes, leading to dysregulated ion transport, mitochondrial dysfunction, endoplasmic reticulum stress, and ultimately, cell death.[1][8][9][10] The expression of APOL1 is often upregulated by pro-inflammatory stimuli, such as interferon-gamma (IFN-γ), which can act as a "second hit" to trigger or exacerbate the disease in genetically susceptible individuals.[2][6][11] this compound is designed to inhibit this APOL1 channel function, thereby preventing downstream cellular damage and preserving kidney function.[5]

ProInflammatory_Stimuli Pro-inflammatory Stimuli (e.g., IFN-γ, Viral Infection) APOL1_Expression Increased APOL1 Expression ProInflammatory_Stimuli->APOL1_Expression Induces ('Second Hit') APOL1_Gene APOL1 Gene (G1/G2 Risk Variants) APOL1_Gene->APOL1_Expression Encodes APOL1_Protein APOL1 Variant Protein APOL1_Expression->APOL1_Protein Translates to Pore_Formation Pore Formation & Ion Channel Activity APOL1_Protein->Pore_Formation Leads to Cellular_Stress Cellular Stress (Mitochondrial, ER) Pore_Formation->Cellular_Stress Causes Podocyte_Injury Podocyte Injury & Death Cellular_Stress->Podocyte_Injury Results in AMKD AMKD Phenotype (e.g., Proteinuria) Podocyte_Injury->AMKD Apol1_IN_2 This compound Apol1_IN_2->Pore_Formation Inhibits

Caption: APOL1 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following protocols are designed for a transgenic mouse model expressing human APOL1 risk variants (e.g., G1 or G2) where a second hit, like IFN-γ, is required to induce a kidney disease phenotype, such as proteinuria.

Animal Model Selection

Several transgenic mouse models for AMKD exist. A common approach involves mice that express the human APOL1 gene under a podocyte-specific promoter (e.g., Nphs1).[4][12] Another model utilizes a bacterial artificial chromosome (BAC) containing the human APOL1 gene, which may mimic endogenous regulation more closely.[3] For these protocols, a model that develops proteinuria following induction with IFN-γ is assumed.

Protocol 1: Prophylactic Treatment with this compound

This protocol evaluates the ability of this compound to prevent the onset of proteinuria.

Materials:

  • APOL1 transgenic mice (G1 or G2) and wild-type littermate controls

  • This compound

  • Vehicle solution (e.g., 1% HPMCAS-H, 0.25% PVP-K30, 2% TPGS in water)[7]

  • Interferon-gamma (IFN-γ), murine

  • Sterile saline

  • Metabolic cages for urine collection

  • Assay kits for urine albumin and creatinine (B1669602) (e.g., ELISA)[7]

  • Oral gavage needles

Procedure:

  • Animal Acclimatization: Acclimate mice to housing conditions for at least one week.

  • Baseline Measurements: Place mice in metabolic cages for 16-24 hours to collect baseline urine samples. Measure urine albumin and creatinine to calculate the Urine Albumin-to-Creatinine Ratio (UACR).

  • Randomization: Randomize mice into treatment groups (Vehicle, this compound low dose, this compound high dose).

  • This compound Formulation: Prepare a fresh suspension of this compound in the vehicle each day. Sonication may be necessary for a uniform suspension.

  • This compound Administration: Begin prophylactic treatment by administering the assigned dose of this compound or vehicle via oral gavage once or twice daily.[7]

  • Induction of Proteinuria: After a pre-treatment period (e.g., 3 days), administer a single intraperitoneal (IP) injection of IFN-γ (e.g., 600,000 units/mouse) dissolved in sterile saline to induce APOL1 expression.[6]

  • Monitoring: Collect urine every 24 hours for 3-5 days post-induction and measure UACR.

  • Endpoint Analysis: At the end of the study, collect blood for serum chemistry (e.g., BUN, creatinine) and kidney tissue for histological analysis (e.g., H&E, PAS staining for glomerulosclerosis).

start Start acclimatize Acclimatize Mice (1 week) start->acclimatize baseline Baseline UACR Measurement acclimatize->baseline randomize Randomize into Treatment Groups baseline->randomize treat Administer this compound or Vehicle (Daily) randomize->treat induce Induce with IFN-γ (Day 3) treat->induce monitor Monitor UACR (Daily for 3-5 days) induce->monitor endpoint Endpoint Analysis (Blood & Kidney Tissue) monitor->endpoint end End endpoint->end

Caption: Workflow for the prophylactic evaluation of this compound.

Protocol 2: Therapeutic Treatment with this compound

This protocol assesses the ability of this compound to reverse established proteinuria.

Materials:

  • Same as Protocol 1.

Procedure:

  • Animal Acclimatization and Baseline: As described in Protocol 1.

  • Induction of Proteinuria: Administer IFN-γ to all APOL1 transgenic mice to induce proteinuria.

  • Establishment of Proteinuria: Monitor UACR daily. Once significant and stable proteinuria is established (e.g., 48-72 hours post-IFN-γ), randomize mice into treatment groups.[6]

  • This compound Administration: Begin therapeutic treatment with this compound or vehicle via oral gavage. Continue daily dosing for the duration of the study (e.g., 7-14 days).[6]

  • Monitoring and Endpoint Analysis: Monitor UACR at regular intervals (e.g., every 2-3 days). At the study endpoint, perform blood and kidney tissue analysis as described in Protocol 1.

Data Presentation

Quantitative data should be summarized for clear comparison.

Table 1: Dosing and Administration

Compound Dose Range (mg/kg, p.o.) Dosing Frequency Vehicle
This compound 10 - 30 (suggested) Once or Twice Daily 1% HPMCAS-H / 0.25% PVP-K30 / 2% TPGS

| Vehicle Control | N/A | Once or Twice Daily | 1% HPMCAS-H / 0.25% PVP-K30 / 2% TPGS |

Note: Doses are suggested based on similar compounds like MZ-302.[13] Optimal dosing should be determined by dedicated pharmacokinetic studies.

Table 2: Key Experimental Parameters and Expected Outcomes

Parameter Prophylactic Study Therapeutic Study Expected Outcome with Effective Treatment
Treatment Start 3 days before IFN-γ 48-72 hours after IFN-γ N/A
Treatment Duration 3-5 days post-IFN-γ 7-14 days N/A
Primary Endpoint Peak UACR post-IFN-γ Change in UACR from baseline Significant reduction in UACR vs. Vehicle
Secondary Endpoints Glomerulosclerosis score Glomerulosclerosis score Reduced kidney histopathology

| | Blood Urea Nitrogen (BUN) | Blood Urea Nitrogen (BUN) | Normalization of kidney function markers |

Key Assays and Evaluations

  • Urine Albumin-to-Creatinine Ratio (UACR): The primary measure of proteinuria and kidney damage. Urine albumin is measured by ELISA and normalized to urine creatinine to account for variations in urine concentration.[7]

  • Histopathology: Kidney sections should be stained with Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS) to assess structural changes, such as glomerulosclerosis, tubular injury, and inflammation.[12]

  • Kidney Function Tests: Serum or plasma should be analyzed for markers of kidney function, including Blood Urea Nitrogen (BUN) and creatinine.[14]

  • Pharmacokinetics/Pharmacodynamics (PK/PD): To ensure adequate drug exposure and to correlate it with efficacy, plasma concentrations of this compound should be measured at various time points after dosing.

Conclusion

The administration of this compound in a transgenic mouse model of AMKD is a critical step in the preclinical development of a targeted therapy for this genetic kidney disease. The protocols provided here, based on extensive research with analogous small molecule inhibitors, offer a solid foundation for initiating these vital studies. Careful execution of these experiments, with attention to appropriate controls and endpoints, will be essential in determining the therapeutic potential of this compound.

References

Application Notes and Protocols for Western Blot Analysis of APOL1 Expression Following Apol1-IN-2 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apolipoprotein L1 (APOL1) is a protein implicated in the increased risk of developing certain forms of kidney disease, particularly in individuals of African ancestry.[1][2][3] The risk variants, G1 and G2, are believed to cause kidney cell injury through a toxic gain-of-function mechanism, possibly by forming cation channels in cellular membranes.[2][3][4][5] This leads to cellular stress, inflammation, and eventual cell death.[5][6][7] Small molecule inhibitors of APOL1 are being investigated as a potential therapeutic strategy to mitigate the harmful effects of these risk variants.[5][8][9]

Apol1-IN-2 is a small molecule inhibitor designed to target the channel function of APOL1. Western blot analysis is a crucial technique to assess the efficacy of such inhibitors by quantifying the expression levels of the APOL1 protein in response to treatment. These application notes provide a detailed protocol for the treatment of cells with this compound, subsequent sample preparation, and Western blot analysis to determine its effect on APOL1 protein expression.

Note: As of the generation of this document, "this compound" is not a widely documented APOL1 inhibitor in publicly available literature. The following protocols are based on established methods for studying other known APOL1 inhibitors, such as Apol1-IN-1 and inaxaplin (B10831908) (VX-147).[8][10][11][12][13] Researchers should adapt these protocols based on the specific properties of this compound.

Data Presentation

The following tables provide a structured format for presenting quantitative data obtained from Western blot analysis.

Table 1: Experimental Parameters for this compound Treatment

ParameterDescriptionRecommended Value
Cell Linee.g., Tetracycline-inducible HEK293 cells expressing APOL1-G1 or -G2T-REx™-293 APOL1-G1/G2
Seeding DensityCells per well in a 6-well plate5 x 10^5 cells/well
APOL1 InductionAgent and concentration for inducing APOL1 expressionTetracycline (B611298) or Doxycycline (B596269) (1 µg/mL)
This compound ConcentrationsRange of concentrations for dose-response analysis0.1 nM to 10 µM (or as empirically determined)
Treatment DurationIncubation time with this compound24-48 hours
ControlsPositive and negative controlsVehicle (DMSO), Uninduced cells

Table 2: Quantification of APOL1 Protein Expression

Treatment GroupThis compound Conc.APOL1 Band Intensity (Arbitrary Units)Loading Control (e.g., GAPDH) IntensityNormalized APOL1 Expression% Inhibition of APOL1 Expression
Vehicle Control0 µM0%
This compound0.1 nM
This compound1 nM
This compound10 nM
This compound100 nM
This compound1 µM
This compound10 µM
Uninduced Control0 µM

Experimental Protocols

I. Cell Culture and Treatment with this compound

This protocol describes the culture of a tetracycline-inducible cell line, induction of APOL1 expression, and treatment with this compound.

Materials:

  • T-REx™-293 cell line stably expressing APOL1 (G0, G1, or G2 variants)[11]

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Tetracycline or Doxycycline

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 6-well cell culture plates

Procedure:

  • Cell Seeding: Seed T-REx™-293 cells in 6-well plates at a density that allows them to reach 70-80% confluency on the day of treatment.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. From the stock, prepare serial dilutions in cell culture medium to achieve the desired final concentrations.

  • Treatment and Induction:

    • For the experimental groups, replace the existing medium with fresh medium containing the desired concentrations of this compound.

    • To induce APOL1 expression, add tetracycline or doxycycline to a final concentration of 1 µg/mL to all wells except the uninduced control.[11]

    • For the vehicle control, add an equivalent volume of DMSO to the medium.

  • Incubation: Incubate the cells for 24-48 hours at 37°C in a humidified incubator with 5% CO2.

II. Preparation of Cell Lysates

This protocol details the steps for lysing the cells to extract total protein for Western blot analysis.

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • RIPA Lysis Buffer (e.g., 25mM Tris-HCl pH 7.5, 150mM NaCl, 1% NP-40, 1mM EDTA pH 8.0)[14]

  • Protease and phosphatase inhibitor cocktail

  • Cell scraper

  • Microcentrifuge tubes

Procedure:

  • Cell Washing: After incubation, place the 6-well plates on ice. Aspirate the medium and wash the cells twice with ice-cold PBS.

  • Cell Lysis: Add an appropriate volume of ice-cold RIPA buffer (supplemented with protease and phosphatase inhibitors) to each well.

  • Scraping and Collection: Scrape the adherent cells using a cell scraper and transfer the cell lysate to pre-chilled microcentrifuge tubes.

  • Incubation and Sonication: Incubate the lysates on ice for 30 minutes with occasional vortexing. For complete lysis, sonicate the samples briefly.[14]

  • Centrifugation: Centrifuge the lysates at 12,000 x g for 15 minutes at 4°C to pellet the cell debris.[14]

  • Supernatant Collection: Carefully transfer the supernatant, which contains the soluble protein fraction, to fresh, pre-chilled microcentrifuge tubes.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the BCA assay.

III. Western Blot Analysis of APOL1 Expression

This protocol provides a step-by-step guide for performing the Western blot to detect and quantify APOL1 protein.

Materials:

  • SDS-PAGE gels

  • Running and transfer buffers

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody against APOL1

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil for 5-10 minutes.

  • SDS-PAGE: Load the prepared samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[14]

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-APOL1 antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20) for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Repeat the washing step as described above.

  • Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an appropriate imaging system.

  • Stripping and Re-probing: If necessary, the membrane can be stripped and re-probed with a primary antibody for a loading control to normalize for protein loading.

  • Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the APOL1 band intensity to the corresponding loading control band intensity.

Mandatory Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_western_blot Western Blot Analysis A Seed T-REx™-293 cells B Induce APOL1 Expression (Tetracycline/Doxycycline) A->B C Treat with this compound (Dose-Response) B->C D Cell Lysis C->D E Protein Quantification D->E F SDS-PAGE E->F G Protein Transfer to Membrane F->G H Immunoblotting for APOL1 G->H I Detection & Quantification H->I

Caption: Experimental workflow for Western blot analysis of APOL1.

signaling_pathway APOL1_RV APOL1 Risk Variants (G1/G2) Ion_Channel Aberrant Cation Channel Activity APOL1_RV->Ion_Channel Cell_Stress Cellular Stress (e.g., ER Stress, Mitochondrial Dysfunction) Ion_Channel->Cell_Stress Inflammation Inflammatory Pathways (e.g., NF-κB, STAT) Cell_Stress->Inflammation Cell_Death Cell Death (Apoptosis, Necroptosis) Inflammation->Cell_Death Apol1_IN2 This compound Apol1_IN2->Ion_Channel Inhibits

Caption: Putative APOL1 signaling pathway and the inhibitory action of this compound.

References

Troubleshooting & Optimization

Optimizing Apol1-IN-2 concentration for in vitro studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the concentration of Apol1-IN-2 for in vitro studies. Given that "this compound" appears to be a novel or internal designation for an APOL1 inhibitor, this guide focuses on general principles and established methodologies for characterizing and optimizing any new small molecule inhibitor targeting APOL1.

Frequently Asked Questions (FAQs)

Q1: What is the first step in determining the optimal concentration of this compound?

The initial step is to perform a dose-response curve to determine the compound's potency (IC50) and its effect on cell viability (cytotoxicity). This involves treating cells with a wide range of this compound concentrations.

Q2: How do I select the appropriate concentration range for my initial experiments?

For a novel inhibitor like this compound, a broad concentration range is recommended. A common starting point is a logarithmic dilution series, for instance, from 1 nM to 100 µM. This wide range helps in identifying the effective concentration window without prior knowledge of the compound's potency.

Q3: What are the critical controls to include in my experiments?

It is essential to include the following controls:

  • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This control accounts for any effects of the solvent on the cells.

  • Untreated Control: Cells that are not exposed to either the compound or the vehicle.

  • Positive Control: A known activator or inhibitor of the pathway of interest, if available, to ensure the assay is performing as expected.

  • Negative Control: A structurally similar but inactive compound, if available, to control for off-target effects.

Q4: How can I assess the cytotoxicity of this compound?

Cytotoxicity can be evaluated using various assays that measure cell viability or membrane integrity. Common methods include MTT, MTS, or CellTiter-Glo® assays, which measure metabolic activity, or LDH release assays, which measure membrane damage. It is crucial to assess cytotoxicity in parallel with functional assays to ensure that the observed effects are not due to cell death.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High variability between replicates Inconsistent cell seeding, uneven compound distribution, or edge effects in multi-well plates.Ensure uniform cell seeding density. Mix the compound thoroughly in the media before adding to cells. Avoid using the outer wells of plates or fill them with sterile PBS to maintain humidity.
No observable effect of this compound at any concentration Compound inactivity, poor cell permeability, compound degradation, or incorrect assay setup.Verify the identity and purity of this compound. Use a different cell line that is known to be sensitive to APOL1 modulation. Check the stability of the compound in your experimental conditions. Confirm that the assay is sensitive enough to detect changes in APOL1 activity.
High cytotoxicity observed even at low concentrations Off-target effects of the compound or hypersensitivity of the cell line.Perform counter-screens against related targets to identify potential off-target activities. Test the compound in a different cell line to see if the cytotoxicity is cell-type specific.
Inconsistent IC50 values across different experiments Variations in cell passage number, cell density, or incubation time.Use cells within a consistent and narrow passage number range. Optimize and standardize cell seeding density and compound incubation time for all experiments.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using a Functional Assay

This protocol outlines a general method to determine the half-maximal inhibitory concentration (IC50) of this compound. The specific functional readout will depend on the known or hypothesized function of APOL1 being targeted.

Materials:

  • Cell line expressing APOL1

  • This compound

  • Vehicle (e.g., DMSO)

  • Cell culture medium and supplements

  • Multi-well plates (e.g., 96-well)

  • Assay-specific reagents for measuring APOL1 function

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in cell culture medium. A common starting range is from 1 nM to 100 µM. Also, prepare a vehicle control.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the plate for a predetermined period, which should be optimized for the specific assay.

  • Functional Readout: Perform the assay to measure the specific APOL1 function (e.g., ion channel activity, protein-protein interaction).

  • Data Analysis: Plot the functional readout against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Assessing Cytotoxicity using an MTT Assay

This protocol describes how to evaluate the cytotoxic effects of this compound.

Materials:

  • Cell line used in functional assays

  • This compound

  • Vehicle (e.g., DMSO)

  • Cell culture medium and supplements

  • 96-well plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Plate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-4 from Protocol 1.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.

  • Data Analysis: Normalize the absorbance values to the vehicle control. Plot cell viability against the logarithm of the this compound concentration to determine the concentration at which cell viability is reduced by 50% (CC50).

Quantitative Data Summary

The following table should be populated with your experimental data once obtained.

Parameter This compound Control Compound (if applicable)
IC50 (µM) Insert experimental valueInsert experimental value
CC50 (µM) Insert experimental valueInsert experimental value
Selectivity Index (CC50/IC50) Calculate from experimental valuesCalculate from experimental values

Visualizations

APOL1_Signaling_Pathway cluster_stress Cellular Stress cluster_upstream Upstream Signaling cluster_apol1 APOL1 Regulation and Function cluster_downstream Downstream Effects Interferons (IFNs) Interferons (IFNs) JAK-STAT Pathway JAK-STAT Pathway Interferons (IFNs)->JAK-STAT Pathway TNF-α TNF-α TNF-α->JAK-STAT Pathway APOL1 Gene Expression APOL1 Gene Expression JAK-STAT Pathway->APOL1 Gene Expression APOL1 Protein APOL1 Protein APOL1 Gene Expression->APOL1 Protein Ion Channel Formation Ion Channel Formation APOL1 Protein->Ion Channel Formation Mitochondrial Dysfunction Mitochondrial Dysfunction APOL1 Protein->Mitochondrial Dysfunction This compound This compound This compound->APOL1 Protein Inhibition Cell Death (Apoptosis/Pyroptosis) Cell Death (Apoptosis/Pyroptosis) Ion Channel Formation->Cell Death (Apoptosis/Pyroptosis) Mitochondrial Dysfunction->Cell Death (Apoptosis/Pyroptosis)

Caption: APOL1 signaling pathway under cellular stress and point of intervention for this compound.

Troubleshooting_Workflow start Start: Optimizing this compound Concentration dose_response Perform Dose-Response Curve (e.g., 1 nM - 100 µM) start->dose_response check_effect Is there a clear dose-dependent effect? dose_response->check_effect cytotoxicity Assess Cytotoxicity in Parallel (e.g., MTT Assay) check_effect->cytotoxicity Yes troubleshoot_no_effect Troubleshoot: No Effect - Check compound stability - Verify assay sensitivity - Use alternative cell line check_effect->troubleshoot_no_effect No is_toxic Is the compound toxic at effective concentrations? cytotoxicity->is_toxic troubleshoot_toxicity Troubleshoot: Toxicity - Investigate off-target effects - Consider a different inhibitor scaffold is_toxic->troubleshoot_toxicity Yes optimize_concentration Select optimal concentration range below toxic levels is_toxic->optimize_concentration No end Proceed with further in vitro studies optimize_concentration->end

Caption: Troubleshooting workflow for optimizing this compound concentration in in vitro studies.

Apol1-IN-2 solubility and preparation for experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Apol1-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule inhibitor of Apolipoprotein L1 (APOL1). The risk variants of APOL1, G1 and G2, are linked to kidney disease. These variants are thought to cause cellular injury by forming cation channels in cell membranes, leading to an efflux of potassium ions (K+). This ion flux activates stress-activated protein kinase (SAPK) pathways, such as p38 MAPK and JNK, ultimately resulting in cytotoxicity.[1] this compound is designed to block this APOL1 channel function, thereby preventing the downstream cytotoxic effects.[1]

Q2: What is the recommended solvent for dissolving this compound?

A2: For small molecule inhibitors of APOL1 that are hydrophobic in nature, such as Apol1-IN-1, the recommended solvent is dimethyl sulfoxide (B87167) (DMSO).[1][2] It is advisable to use high-purity, fresh DMSO to avoid water absorption that can negatively impact solubility.[1]

Q3: How should I prepare and store stock solutions of this compound?

A3: To prepare stock solutions, dissolve this compound in high-quality DMSO.[1] It is highly recommended to create single-use aliquots of the stock solution to prevent degradation from repeated freeze-thaw cycles.[1] For long-term storage, aliquots should be stored at -80°C for up to six months or at -20°C for up to one month.[2][3]

Solubility and Preparation

SolventSolubility (Apol1-IN-1)Molar Concentration (Approx.)
DMSO125 mg/mL327.74 mM
Ethanol20 mg/mL47.9 mM
WaterInsoluble-

Data compiled from multiple sources and should be used as a guideline.[1][4]

Troubleshooting Guide

Issue 1: Difficulty Dissolving the Compound

If you encounter issues with dissolving this compound in DMSO, the following troubleshooting steps are recommended:[1]

  • Ultrasonication: Use an ultrasonic bath to aid in the dissolution process.

  • Gentle Warming: Gently warm the solution to 37°C.

  • Vortexing: Mix the solution thoroughly by vortexing.

Issue 2: Precipitation in Aqueous Media

Precipitation of the compound upon dilution into aqueous cell culture medium is a common issue with hydrophobic molecules.[2]

  • Optimize Solvent Concentration: Ensure the final concentration of DMSO in your cell culture medium is at a non-toxic level, typically below 0.1%.[2]

  • Formulation Strategies: For in vivo studies, consider formulation strategies to improve solubility and bioavailability, such as using co-solvents, cyclodextrins, or lipid-based delivery systems.[2]

Issue 3: High Background Cytotoxicity in Cell-Based Assays

Observing significant cell death after treatment that is not dose-dependent or is also present in control wells can be due to several factors.

  • Solvent Toxicity: Run a vehicle-only (e.g., DMSO) control to assess its effect on cell viability. Ensure the final solvent concentration is not exceeding non-toxic levels.[2]

  • Off-Target Effects: At high concentrations, small molecule inhibitors can have off-target effects. It is important to perform a dose-response experiment to identify a non-toxic working concentration.[5]

  • Compound Degradation: Ensure that the compound has been stored properly and has not degraded.

Experimental Protocols

Below are detailed methodologies for key experiments involving APOL1 inhibitors.

In Vitro Cytotoxicity Rescue Assay

This assay assesses the ability of this compound to rescue cells from APOL1 risk variant-mediated cytotoxicity.[2]

  • Cell Seeding: Seed cells (e.g., HEK293 with inducible APOL1-G1 or -G2 expression) in a 96-well plate.

  • APOL1 Induction: The following day, induce the expression of the APOL1 risk variant using an appropriate inducing agent (e.g., doxycycline (B596269) for Tet-On systems).

  • This compound Treatment: Immediately after induction, add this compound at a range of concentrations. Include a vehicle-only control.

  • Incubation: Incubate the plate for 24-72 hours.

  • Viability Assessment: Measure cell viability using a standard method such as an LDH assay or a commercial live/dead cell assay.

  • Data Analysis: Calculate the percentage of cytotoxicity or viability relative to controls and plot the dose-response curve to determine the EC50 of this compound.

Thallium Flux Assay for APOL1 Channel Function

This assay measures the influx of thallium (Tl+), a surrogate for potassium (K+), through the APOL1 ion channel.[4][6]

  • Cell Plating: Seed tetracycline-inducible HEK293 APOL1 cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

  • APOL1 Induction: Induce APOL1 expression with tetracycline (B611298) or doxycycline.

  • Dye Loading: Load the cells with a thallium-sensitive fluorescent dye.

  • Compound Treatment: Add varying concentrations of this compound to the wells.

  • Thallium Stimulation and Signal Detection: Place the plate in a fluorescence plate reader and add a thallium-containing stimulus buffer. Immediately begin kinetic fluorescence readings.

  • Data Analysis: The rate of fluorescence increase corresponds to the rate of thallium influx. Calculate the percent inhibition at each concentration of this compound to determine the IC50.

Visualizations

APOL1-Mediated Cytotoxicity Pathway

The following diagram illustrates the proposed signaling pathway of APOL1 risk variants leading to cytotoxicity and the inhibitory action of this compound.

APOL1_Pathway cluster_cell Cell Membrane APOL1_RV APOL1 Risk Variants (G1, G2) Ion_Channel Cation Channel Formation APOL1_RV->Ion_Channel K_Efflux K+ Efflux Ion_Channel->K_Efflux SAPK SAPK Activation (p38, JNK) K_Efflux->SAPK Cytotoxicity Cytotoxicity SAPK->Cytotoxicity Apol1_IN2 This compound Apol1_IN2->Ion_Channel Inhibition

Caption: APOL1-mediated cytotoxicity pathway and the inhibitory action of this compound.

Experimental Workflow for In Vitro Cytotoxicity Assay

This diagram outlines the key steps in performing an in vitro cytotoxicity rescue experiment.

Cytotoxicity_Workflow A 1. Seed Cells (e.g., HEK293 with inducible APOL1) B 2. Induce APOL1 Expression A->B C 3. Treat with this compound (Dose-Response) B->C D 4. Incubate (24-72 hours) C->D E 5. Assess Cell Viability (e.g., LDH Assay) D->E F 6. Analyze Data (Calculate EC50) E->F

Caption: Workflow for an in vitro cytotoxicity rescue assay.

References

Apol1-IN-2 off-target effects and how to control for them

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding a specific molecule designated "Apol1-IN-2" is not publicly available. This guide is structured based on the known mechanisms of Apolipoprotein L1 (APOL1) and established principles for validating novel small molecule inhibitors. The troubleshooting advice and protocols provided are general best practices for researchers working with any potent and selective APOL1 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the presumed mechanism of action for an APOL1 inhibitor like this compound?

Apolipoprotein L1 (APOL1) risk variants (G1 and G2) are strongly associated with an increased risk of kidney disease.[1][2] The leading hypothesis for this "toxic gain-of-function" is that these variant proteins form pores or channels in cellular membranes, such as the plasma membrane and mitochondrial or endoplasmic reticulum membranes.[1][3] This aberrant channel activity leads to uncontrolled ion flux, particularly the efflux of potassium (K+), which in turn depletes cellular potassium, activates stress-activated protein kinases (SAPKs), induces mitochondrial dysfunction, and ultimately causes cytotoxicity and cell death.[3][4]

A small molecule inhibitor like this compound is designed to specifically bind to the APOL1 protein and block this channel function, thereby preventing the downstream cytotoxic events.[5]

Q2: What are the potential off-target effects of an APOL1 inhibitor?

Off-target effects occur when a compound interacts with proteins other than its intended target, which can lead to misleading results or cellular toxicity. For a molecule targeting the APOL1 channel, potential off-target concerns include:

  • Interaction with other ion channels: The inhibitor might bind to other structurally related or unrelated ion channels, disrupting normal cellular ion homeostasis.

  • Disruption of lipid binding: APOL1 is known to bind lipids. An inhibitor could interfere with this function, affecting lipid metabolism or transport in unintended ways.

  • Interaction with Bcl-2 family proteins: APOL1 contains a BH3-like domain, a motif often involved in programmed cell death, though its direct interaction with Bcl-2 family members is not established. An inhibitor could theoretically influence this or other protein-protein interactions.

  • General cytotoxicity: At higher concentrations, small molecules can cause non-specific effects like membrane disruption or mitochondrial toxicity unrelated to APOL1 inhibition.

Q3: Why is it critical to validate and control for off-target effects in my experiments?

Troubleshooting Guide

Problem 1: My experimental results with this compound are inconsistent with the phenotype from APOL1 genetic knockdown (e.g., siRNA or CRISPR).

  • Possible Cause: This is a classic sign of a potential off-target effect. While genetic knockdown removes the entire protein, an inhibitor only blocks a specific function (e.g., channel activity). However, if the inhibitor causes a phenotype not seen with knockdown, it may be acting on another target.

  • Troubleshooting Steps:

    • Confirm Knockdown Efficiency: Ensure your siRNA or CRISPR method achieves a near-complete loss of APOL1 protein expression via Western blot.

    • Use a Structurally Unrelated Inhibitor: Test another validated APOL1 inhibitor with a different chemical scaffold. If both inhibitors produce the same phenotype, it is more likely to be an on-target effect.

    • Perform a Rescue Experiment: In APOL1 knockout cells, treat with this compound. No phenotype should be observed. Then, re-express a version of APOL1 that is mutated to be resistant to the inhibitor. If the original phenotype returns upon APOL1 expression but is not reversed by the inhibitor, this strongly supports on-target activity.

Problem 2: I'm observing significant cytotoxicity at concentrations close to the effective dose (low therapeutic index).

  • Possible Cause: The observed cell death may be an off-target effect, or it could be an on-target effect that is not tolerated by the specific cell line under your experimental conditions. APOL1 risk variants themselves are cytotoxic when overexpressed.[4]

  • Troubleshooting Steps:

    • Validate On-Target Engagement: Use a Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to APOL1 in intact cells at your experimental concentrations.

    • Test in APOL1 Knockout Cells: Treat cells lacking APOL1 with this compound. If cytotoxicity persists, it is definitively an off-target effect.

    • Broad Off-Target Screening: Submit this compound to a commercial off-target screening panel (e.g., a kinase panel or a safety panel that assesses common off-targets like GPCRs and ion channels). This can identify unintended interactions.

Data Presentation

When characterizing this compound, all quantitative data should be carefully documented. Use the table below as a template for comparing the potency of your inhibitor on its intended target versus other potential off-targets identified during screening.

TargetAssay TypeIC50 / EC50 (nM)Maximum Inhibition (%)Notes
APOL1 (G1/G2) Ion Flux Assay (e.g., 50) (e.g., 95) Primary, on-target activity
APOL1 (G0)Ion Flux Assay>10,000<10Demonstrates selectivity for risk variants
TRPC6 ChannelPatch-Clamp2,50045Example off-target 1
hERG ChannelElectrophysiology>10,000<5Important safety off-target
Kinase XKinaseGlo Assay8,00030Example off-target 2

Key Experimental Protocols & Workflows

Diagram: APOL1 Risk Variant Pathophysiology and Inhibitor Action

cluster_0 Cellular Stressor ('Second Hit') cluster_1 APOL1 Gene & Protein cluster_2 Cellular Dysfunction Interferon Interferon (IFN-γ) Viral Infection (HIV, COVID-19) APOL1_Gene APOL1 Risk Variant Gene (G1 or G2) Interferon->APOL1_Gene Upregulates APOL1_Protein APOL1 Risk Variant Protein APOL1_Gene->APOL1_Protein Expression Pore Aberrant Channel/ Pore Formation APOL1_Protein->Pore K_efflux K+ Efflux / Ion Dysregulation Pore->K_efflux Mito Mitochondrial Dysfunction ER Stress K_efflux->Mito SAPK SAPK Activation (p38, JNK) K_efflux->SAPK Death Cytotoxicity / Cell Death Mito->Death SAPK->Death Inhibitor This compound Inhibitor->Pore Blocks cluster_0 Genetic Validation cluster_1 Pharmacological Validation cluster_2 Target Engagement Start Observe Phenotype with This compound CRISPR Generate APOL1 KO cells using CRISPR/Cas9 Start->CRISPR Ortho_Inhib Test a structurally unrelated APOL1 inhibitor Start->Ortho_Inhib CETSA Perform Cellular Thermal Shift Assay (CETSA) Start->CETSA Test_KO Does APOL1 KO recapitulate the phenotype? CRISPR->Test_KO Conclusion_On High Confidence ON-TARGET Effect Test_KO->Conclusion_On Yes Conclusion_Off High Confidence OFF-TARGET Effect Test_KO->Conclusion_Off No Test_Ortho Does the second inhibitor produce the same phenotype? Ortho_Inhib->Test_Ortho Test_Ortho->Conclusion_On Yes Test_Ortho->Conclusion_Off No Test_CETSA Does this compound stabilize APOL1 protein? CETSA->Test_CETSA Test_CETSA->Conclusion_On Yes Test_CETSA->Conclusion_Off No

References

Technical Support Center: Managing Apol1-IN-2 Instability in Long-Term Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the potential instability of Apol1-IN-2 during long-term cell culture experiments. The following information is presented in a question-and-answer format to directly address common issues and provide practical troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small molecule inhibitor designed to target Apolipoprotein L1 (APOL1). The G1 and G2 genetic variants of APOL1 are associated with an increased risk of kidney disease.[1][2][3][4][5] These risk variants are thought to have a toxic gain-of-function effect, potentially through the formation of cation channels in cellular membranes, leading to cell stress and death.[2][6][7] this compound is hypothesized to mitigate the pathogenic effects of these APOL1 risk variants.

Q2: I am observing a decrease in the efficacy of this compound over the course of my long-term experiment. What could be the cause?

A decrease in efficacy over time is a common indicator of compound instability in cell culture media.[8] Several factors can contribute to the degradation of a small molecule inhibitor like this compound, including:

  • Temperature: Standard incubator conditions of 37°C can accelerate the degradation of some compounds.[9]

  • pH: The typical pH of cell culture media (7.2-7.4) can promote hydrolysis or other pH-dependent degradation pathways.[9][10]

  • Media Components: Certain components in the media, such as amino acids or vitamins, may react with the inhibitor.[9][11] Serum proteins can also sometimes interact with and affect the stability of compounds.[11]

  • Light Exposure: Some compounds are sensitive to light and can undergo photodegradation.[9][10]

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation.[9][10]

Q3: How can I determine if this compound is stable in my specific cell culture setup?

To determine the stability of this compound in your experimental conditions, it is recommended to perform a stability study. This typically involves incubating the compound in your cell culture medium at 37°C and measuring its concentration at various time points (e.g., 0, 2, 8, 24, 48 hours).[11] The concentration can be quantified using analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[9][12][13]

Q4: What are the best practices for preparing and storing this compound to ensure its stability?

Proper handling and storage are critical for maintaining the integrity of small molecule inhibitors.[10][14]

  • Stock Solutions: Prepare a concentrated stock solution in a suitable solvent like DMSO.[9] Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[10][14]

  • Working Dilutions: On the day of the experiment, prepare fresh dilutions of this compound in your cell culture medium.[8][14] Avoid storing the inhibitor in media for extended periods before use.[14]

  • Light Protection: If this compound is light-sensitive, protect solutions from light by using amber vials or wrapping containers in foil.[10]

Troubleshooting Guide

This guide addresses specific issues you may encounter when using this compound in long-term culture.

Issue Possible Cause Suggested Solution
Inconsistent results between experiments. Compound degradation in stock solution due to improper storage.Prepare fresh stock solutions of this compound. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.[10][14]
Variability in sample handling and processing.Ensure consistent timing for sample collection and processing. Use calibrated pipettes and proper techniques.[9]
High levels of cell death not attributed to APOL1 inhibition. Solvent toxicity.Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cell line (typically <0.5%). Run a solvent-only control.[14]
Off-target effects or metabolite toxicity.Perform a dose-response experiment to determine the optimal non-toxic concentration of this compound.[14]
Precipitation of this compound in the culture medium. Poor aqueous solubility.Visually inspect the media for any precipitate after adding this compound. Consider lowering the final concentration if solubility is an issue.
Exceeding the solubility limit in the stock solution.Thaw stock solutions slowly and vortex gently to ensure complete dissolution before making dilutions.[10]

Quantitative Data Summary

The following table presents illustrative stability data for a hypothetical small molecule inhibitor, "Inhibitor-X," in different cell culture media over 48 hours. This data demonstrates how stability can be assessed and compared across different conditions.

Time (hours) % Remaining in Medium A + 10% FBS % Remaining in Medium B + 10% FBS % Remaining in PBS
0100 ± 2.5100 ± 3.1100 ± 1.9
295 ± 3.088 ± 4.298 ± 2.1
882 ± 4.565 ± 5.096 ± 2.5
2460 ± 5.135 ± 6.392 ± 3.0
4845 ± 6.815 ± 4.889 ± 3.5
Data are presented as mean ± standard deviation (n=3). The percentage remaining is determined by comparing the peak area of the compound at each time point to the peak area at time 0 using HPLC-MS analysis.

Experimental Protocols

Protocol for Assessing the Stability of this compound in Cell Culture Media

Objective: To determine the stability of this compound in a specific cell culture medium over a defined period.

Materials:

  • This compound

  • DMSO (or other appropriate solvent)

  • Cell culture medium (with and without serum)

  • Phosphate-Buffered Saline (PBS)

  • 24-well tissue culture plates

  • Incubator (37°C, 5% CO₂)

  • HPLC or LC-MS/MS system

Procedure:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.[11]

  • Prepare Working Solution: Dilute the stock solution in the desired cell culture medium (e.g., with 10% FBS) and PBS to a final concentration of 10 µM. Ensure the final DMSO concentration is below 0.5%.[9]

  • Incubation: Add 1 mL of the working solution to triplicate wells of a 24-well plate for each condition. Incubate the plate at 37°C in a humidified incubator with 5% CO₂.[11]

  • Sample Collection: At designated time points (e.g., 0, 2, 8, 24, 48 hours), collect 100 µL aliquots from each well.[11]

  • Sample Processing: To each 100 µL aliquot, add 200 µL of cold acetonitrile (B52724) containing an internal standard to precipitate proteins. Vortex and centrifuge at high speed to pellet the precipitated proteins. Transfer the supernatant for analysis.[9][11]

  • Analysis: Analyze the concentration of this compound in the processed samples using a validated HPLC or LC-MS/MS method.[9]

  • Data Calculation: Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration.[9]

Visualizations

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare 10 mM this compound stock in DMSO prep_working Dilute stock to 10 µM in culture medium prep_stock->prep_working plate Aliquot 1 mL/well into 24-well plate (triplicates) prep_working->plate incubate Incubate at 37°C, 5% CO₂ plate->incubate sample Collect 100 µL aliquots at 0, 2, 8, 24, 48 hours incubate->sample process Add cold acetonitrile, vortex, centrifuge sample->process analyze Analyze supernatant by HPLC/LC-MS/MS process->analyze calculate Calculate % remaining vs. T=0 analyze->calculate

Caption: Experimental workflow for assessing this compound stability.

G APOL1_G1_G2 APOL1 Risk Variants (G1, G2) Channel Aberrant Cation Channel Formation APOL1_G1_G2->Channel Ion_Flux Increased Ion Flux (e.g., K+ efflux) Channel->Ion_Flux Stress Cellular Stress & Mitochondrial Dysfunction Ion_Flux->Stress Death Cell Death (e.g., Podocyte injury) Stress->Death Apol1_IN_2 This compound Apol1_IN_2->Channel Inhibits

Caption: Hypothesized signaling pathway of APOL1 and this compound.

G action_node action_node start Reduced Efficacy of this compound? action_stability Perform stability assay (HPLC/LC-MS/MS) start->action_stability check_stability Is Compound Stable in Media? check_storage Proper Stock Storage? check_stability->check_storage Yes action_media_change Replenish media with fresh compound periodically check_stability->action_media_change No check_concentration Optimal Concentration? check_storage->check_concentration Yes action_storage Prepare fresh stock, aliquot, store at -80°C check_storage->action_storage No action_dose_response Perform dose-response and toxicity assays check_concentration->action_dose_response No end Optimized Experiment check_concentration->end Yes action_stability->check_stability action_storage->start action_dose_response->start action_media_change->start

Caption: Troubleshooting workflow for this compound instability.

References

Technical Support Center: Improving Apol1-IN-2 Efficacy in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Apol1-IN-2 in animal models. Our goal is to help you overcome common challenges and improve the in vivo efficacy of your experiments.

Disclaimer: Publicly available data specifically for this compound is limited. Therefore, this guide draws upon information from closely related APOL1 inhibitors, such as inaxaplin (B10831908) (VX-147), and general principles of small molecule inhibitor development for in vivo applications.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for APOL1 inhibitors like this compound?

A1: APOL1 inhibitors, including this compound, are designed to target the toxic gain-of-function of APOL1 risk variants (G1 and G2).[1][2][3] These variants are associated with an increased risk of kidney disease, particularly in individuals of African ancestry.[2][4] The primary mechanism of toxicity is believed to be the formation of ion channels in cellular membranes, leading to podocyte injury and subsequent kidney damage.[1][2][5][6] this compound and similar inhibitors are thought to directly block this ion channel activity, thereby preventing downstream cellular stress and preserving kidney function.[1][2]

Q2: What are the common challenges when using small molecule inhibitors like this compound in vivo?

A2: Common challenges with small molecule inhibitors in animal models include poor aqueous solubility, limited bioavailability, rapid metabolism, and potential for off-target toxicity.[7][8] These factors can lead to low in vivo efficacy despite promising in vitro potency.[7] Careful formulation and dose-finding studies are essential to address these issues.[8]

Q3: How can I improve the solubility of this compound for in vivo administration?

A3: Due to the hydrophobic nature of many small molecule inhibitors, formulation strategies are often necessary to improve solubility for in vivo studies.[9][10][11][12][13] Consider using solubilizing agents or creating a specific formulation. It's crucial to test different biocompatible solvents or co-solvents and to prepare fresh formulations for each experiment to ensure consistency.[8] For initial studies, preparing a stock solution in an organic solvent like DMSO is common, followed by dilution in a vehicle suitable for animal administration.[14] However, the final concentration of the organic solvent should be kept low (typically <0.5% v/v) to avoid toxicity.[14]

Q4: What are the key signaling pathways affected by APOL1 and its inhibitors?

A4: The primary signaling event initiated by toxic APOL1 variants is the disruption of ion homeostasis, particularly potassium efflux, which leads to the activation of stress-activated protein kinase (SAPK) pathways like p38, JNK, and ERK MAPKs.[5] This cellular stress can also lead to mitochondrial dysfunction and activation of apoptotic pathways.[5][15] APOL1 inhibitors aim to prevent the initial ion flux, thereby blocking these downstream detrimental signaling cascades.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low in vivo efficacy despite good in vitro potency Poor bioavailability due to formulation issues.- Prepare a fresh formulation for each experiment.[8]- Test different biocompatible solvents, co-solvents, or excipients.[10][14]- Consider particle size reduction techniques or lipid-based delivery systems if solubility remains a challenge.[9][10]
Rapid metabolism of the compound.- Increase dosing frequency based on pharmacokinetic data if available.[8]- Consider a different route of administration (e.g., from intraperitoneal to intravenous or oral gavage with an appropriate vehicle).[8]
Inadequate dose.- Perform a dose-response study to determine the optimal dose.
Observed toxicity or adverse effects in animal models (e.g., weight loss, lethargy) Dose is too high.- Perform a dose-response study to determine the maximum tolerated dose (MTD).[8]- Reduce the dose or the frequency of administration.[8]
Off-target effects.- Monitor for specific toxicities related to the observed adverse events.- If possible, assess the compound's activity against a panel of off-target proteins.
Vehicle-related toxicity.- Administer the vehicle alone to a control group of animals to assess its effects.
High variability in efficacy between animals Inconsistent drug administration.- Ensure accurate and consistent dosing technique for all animals.- For oral gavage, ensure the compound is in a stable suspension or solution.
Biological variability in the animal model.- Increase the number of animals per group to improve statistical power.- Ensure the animal model is well-characterized and appropriate for studying APOL1-mediated kidney disease.[16][17][18]
Compound precipitation in the formulation Poor solubility in the chosen vehicle.- Try alternative solubilizing agents or a combination of excipients.[10][14]- Adjust the pH of the vehicle if the compound's solubility is pH-dependent.[10][14]
Instability of the formulation over time.- Prepare fresh formulations immediately before each use.

Quantitative Data Summary

The following tables summarize in vitro and in vivo data for the publicly disclosed APOL1 inhibitor, inaxaplin (VX-147), which can serve as a benchmark for researchers working with this compound.

Table 1: In Vitro Efficacy of a Known APOL1 Inhibitor

CompoundTarget APOL1 VariantAssay TypeIC50 / EC50 (nM)Reference
Inaxaplin (VX-147)G1Thallium Flux Assay~1-5[2]
G2Thallium Flux Assay~1-5[2]
G1Cell Viability AssayNot specified[2]
G2Cell Viability AssayNot specified[2]

Table 2: In Vivo Efficacy of a Known APOL1 Inhibitor in a Human Study

CompoundStudy PopulationKey FindingReference
Inaxaplin (VX-147)Patients with APOL1-mediated kidney diseaseReduction in proteinuria[3]

Experimental Protocols

Protocol 1: In Vivo Efficacy Study in a Transgenic Mouse Model of APOL1-Mediated Kidney Disease
  • Animal Model: Utilize a transgenic mouse model expressing human APOL1 risk variants (G1 or G2).[5][17][19][20] A common approach is to use mice that express the human APOL1 gene under an inducible promoter or its native promoter.[17][19]

  • Disease Induction: In some models, a "second hit" or stressor is required to induce a kidney phenotype.[17][21] This can be achieved by administering interferon-gamma (IFN-γ) to upregulate APOL1 expression.[17][19][20]

  • Formulation of this compound:

    • For initial studies, dissolve this compound in a vehicle such as 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile water. The final formulation should be a clear solution or a fine, homogenous suspension.

    • Always prepare the formulation fresh before each administration.

  • Administration: Administer this compound or vehicle control to the mice. The route of administration (e.g., oral gavage, intraperitoneal injection) and dosing frequency should be determined based on preliminary pharmacokinetic and tolerability studies. A typical starting point could be daily administration.[2]

  • Monitoring:

    • Monitor the health of the animals daily, including body weight.

    • Collect urine periodically (e.g., weekly) to measure the albumin-to-creatinine ratio, a key indicator of proteinuria and kidney damage.[2]

  • Endpoint Analysis:

    • At the end of the study, collect blood to measure markers of kidney function such as blood urea (B33335) nitrogen (BUN) and serum creatinine.

    • Harvest the kidneys for histological analysis (e.g., H&E and PAS staining) to assess the degree of glomerulosclerosis, tubular injury, and other pathological changes.[2]

Protocol 2: In Vitro Thallium Flux Assay to Determine Potency

This assay measures the ion channel activity of APOL1.

  • Cell Line: Use an engineered cell line (e.g., HEK293) with inducible expression of APOL1 risk variants (G1 or G2).[2]

  • Cell Plating and Induction: Plate the cells in a suitable microplate. Induce the expression of the APOL1 variant according to the cell line's specific protocol (e.g., by adding doxycycline).

  • Compound Treatment: Add a dilution series of this compound or a vehicle control to the cells and incubate for a short period.

  • Thallium Flux Measurement: Use a thallium-sensitive fluorescent dye. Add a solution containing thallium to the cells. The influx of thallium through the APOL1 channels will cause an increase in fluorescence.

  • Data Analysis: Measure the fluorescence intensity over time. The rate of fluorescence increase is proportional to the ion channel activity. Calculate the IC50 value of this compound by plotting the inhibition of thallium flux against the compound concentration.

Visualizations

APOL1_Signaling_Pathway cluster_membrane Plasma Membrane APOL1_G1_G2 APOL1 (G1/G2 Variants) K_efflux K+ Efflux APOL1_G1_G2->K_efflux Forms ion channel SAPK_Activation SAPK Activation (p38, JNK, ERK) K_efflux->SAPK_Activation Mito_Dysfunction Mitochondrial Dysfunction K_efflux->Mito_Dysfunction Podocyte_Injury Podocyte Injury SAPK_Activation->Podocyte_Injury Apoptosis Apoptosis Mito_Dysfunction->Apoptosis Apoptosis->Podocyte_Injury Apol1_IN_2 This compound Apol1_IN_2->APOL1_G1_G2 Inhibits

Caption: APOL1 signaling pathway leading to podocyte injury.

Experimental_Workflow Start Start: Animal Model Selection (APOL1 Transgenic) Disease_Induction Disease Induction (e.g., IFN-γ) Start->Disease_Induction Randomization Randomize Animals into Treatment Groups Disease_Induction->Randomization Treatment Administer this compound or Vehicle Randomization->Treatment Monitoring Monitor Health & Collect Samples (e.g., Urine for Albuminuria) Treatment->Monitoring Endpoint Endpoint Analysis: - Kidney Function (BUN, Creatinine) - Histopathology Monitoring->Endpoint Data_Analysis Data Analysis & Interpretation Endpoint->Data_Analysis End End Data_Analysis->End Troubleshooting_Tree Start Low In Vivo Efficacy? Check_Formulation Is the formulation a clear solution or fine suspension? Start->Check_Formulation Optimize_Formulation Optimize Formulation: - Test alternative vehicles - Use solubilizing agents Check_Formulation->Optimize_Formulation No Check_Dose Is the dose appropriate? Check_Formulation->Check_Dose Yes Dose_Response Perform Dose-Response Study to find optimal dose Check_Dose->Dose_Response No Check_PK Consider Pharmacokinetics: Is the compound rapidly metabolized? Check_Dose->Check_PK Yes Adjust_Dosing Adjust Dosing Regimen: - Increase frequency - Change administration route Check_PK->Adjust_Dosing Yes Review_Model Review Animal Model: Is the disease phenotype robust? Check_PK->Review_Model No Refine_Model Refine Animal Model or Disease Induction Protocol Review_Model->Refine_Model No

References

Cell viability assay issues with Apol1-IN-2

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Apol1-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting issues related to cell viability assays involving this compound. The following information is based on available data for closely related APOL1 inhibitors, such as Apol1-IN-1, and general best practices for cell-based assays with small molecule inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a small molecule inhibitor of the Apolipoprotein L1 (APOL1) protein. The risk variants of APOL1, G1 and G2, are associated with kidney disease and are believed to cause cellular injury by forming cation channels in cell membranes.[1] This leads to an efflux of potassium ions (K+), which in turn activates stress-activated protein kinase (SAPK) pathways, such as p38 MAPK and JNK, ultimately resulting in cytotoxicity.[1][2] this compound is designed to block this APOL1 channel function, thereby preventing these downstream cytotoxic effects.[3]

Q2: In which cell lines can I expect to see an effect with this compound?

A2: The activity of this compound is dependent on the expression of APOL1, particularly the G1 and G2 risk variants. Therefore, the inhibitor is most effective in cell lines that endogenously express these variants or in engineered cell lines, such as tetracycline-inducible HEK2993 T-REx cells, that are induced to express APOL1 G1 or G2.[3] Little to no cytotoxic effect is expected in cells expressing the wild-type (G0) variant at normal physiological levels or in cells that do not express APOL1.

Q3: What is the recommended solvent for dissolving this compound?

A3: Based on information for the related compound Apol1-IN-1, the recommended solvent is dimethyl sulfoxide (B87167) (DMSO). Apol1-IN-1 is soluble in DMSO at a concentration of 125 mg/mL (327.74 mM).[1] For optimal results, it is advisable to use freshly opened, high-purity DMSO to avoid issues with water absorption, which can affect solubility.[1]

Q4: How should I prepare and store stock solutions of this compound?

A4: To prepare stock solutions, dissolve this compound in high-quality DMSO. It is highly recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can degrade the compound. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.[1]

Troubleshooting Guide

Issue 1: High background cytotoxicity or lack of a clear dose-response.

This can manifest as significant cell death even at low concentrations of this compound or a flat dose-response curve.

Possible Cause Troubleshooting Steps
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is at a non-toxic level (typically <0.1% to 0.5%).[1][4] Run a "vehicle-only" control to assess the effect of the solvent on cell viability.[5]
Compound Precipitation This compound, like its predecessor Apol1-IN-1, is likely hydrophobic and may precipitate when diluted into aqueous cell culture medium.[1] To avoid this, try pre-diluting the compound in a serum-containing medium before adding it to the cells. A stepwise dilution can also be effective.[1] Visually inspect the medium for any signs of precipitation after adding the compound.
Compound Instability Small molecule inhibitors can be unstable in cell culture media over long incubation periods.[4] Consider reducing the incubation time or replenishing the compound and media during the experiment. Assess the stability of this compound in your specific medium by incubating it for various durations and then testing its activity.[4]
Off-Target Effects At high concentrations, small molecule inhibitors can have off-target effects that cause cytotoxicity independent of APOL1 inhibition.[4][5] Perform a careful dose-response experiment to identify a therapeutic window where you observe specific inhibition of APOL1-mediated cytotoxicity without general toxicity.[5]
Cell Culture Conditions Ensure cells are healthy and in the exponential growth phase. Overly confluent or sparse cultures can be more susceptible to stress.[5] The concentration of serum in the medium can also influence compound toxicity; in some cases, increasing the serum percentage may have a protective effect.[5]
Issue 2: Inconsistent results between experiments.

Variability in results can be a significant challenge.

Possible Cause Troubleshooting Steps
Inconsistent Cell Health/Density Standardize your cell seeding density and ensure cells are passaged a consistent number of times. Always check cell morphology before starting an experiment.
Reagent Variability Use fresh dilutions of this compound for each experiment from a frozen stock. Ensure all other reagents, such as assay kits and media, are within their expiration dates and stored correctly.
Assay-Specific Interference Some compounds can interfere with the chemistry of certain viability assays (e.g., MTT).[6] Consider using an alternative assay to confirm your results. For example, if you are using a metabolic assay like MTT, try a membrane integrity assay such as LDH release.

Quantitative Data Summary

The following table summarizes typical concentration ranges and values for APOL1 inhibitors and related assays. Note that optimal concentrations should be determined empirically for your specific cell line and experimental conditions.

Parameter Value Context Reference
Apol1-IN-1 Solubility in DMSO 125 mg/mL (327.74 mM)Stock solution preparation[1]
Typical Final DMSO Concentration < 0.5%To avoid solvent-induced cytotoxicity in cell culture[1]
Inaxaplin (VX-147) EC50 Low nanomolar rangePotent inhibition of APOL1 channel function[6]
Apol1-IN-1 Concentration Range for Dose-Response 0.01 µM to 100 µMTo determine IC50 (potency) and CC50 (cytotoxicity)[5]

Experimental Protocols

Protocol 1: Dose-Response Cell Viability Assay using a Luminescent ATP Assay

This protocol is designed to determine the concentration at which this compound protects cells from APOL1-induced cytotoxicity.

Materials:

  • HEK293 T-REx cells engineered to express APOL1 G1 or G2 upon tetracycline (B611298) induction.

  • Complete growth medium (e.g., DMEM, 10% FBS, 1% Pen/Strep).

  • Tetracycline or Doxycycline for induction.

  • This compound.

  • DMSO (for stock solution).

  • 96-well white, clear-bottom plates.

  • Luminescent cell viability assay kit (e.g., CellTiter-Glo®).

  • Luminometer.

Procedure:

  • Cell Seeding: Seed HEK293 T-REx cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2x stock of this compound in culture medium. Perform serial dilutions to create a range of concentrations (e.g., from 100 µM down to 0.01 µM). Include a "vehicle-only" control (e.g., DMSO) and an "untreated" control.[5]

  • Induction and Treatment:

    • For the experimental wells, add the medium containing tetracycline/doxycycline to induce APOL1 expression.

    • Immediately add the serially diluted this compound to the corresponding wells.

    • Include control wells:

      • No induction, no treatment (baseline viability).

      • Induction + vehicle (maximum cytotoxicity).

      • No induction + highest concentration of this compound (to check for compound toxicity in the absence of APOL1 expression).

  • Incubation: Incubate the plate for a relevant period (e.g., 24, 48, or 72 hours), depending on the kinetics of APOL1-induced cytotoxicity in your model.

  • Assay:

    • Equilibrate the plate to room temperature.

    • Add the luminescent assay reagent to each well according to the manufacturer's instructions.

    • Mix on an orbital shaker to induce cell lysis.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control (set to 0% viability) and the uninduced control (set to 100% viability).

    • Plot the percent viability against the log of the inhibitor concentration.

    • Use a non-linear regression model to calculate the EC50 value (the concentration at which 50% of the protective effect is observed).

Visualizations

APOL1 Signaling Pathway and Point of Inhibition

APOL1_Pathway APOL1_G1_G2 APOL1 (G1/G2 Variants) Ion_Channel Formation of Cation Channel in Cell Membrane APOL1_G1_G2->Ion_Channel K_Efflux Potassium (K+) Efflux Ion_Channel->K_Efflux SAPK_Activation Activation of Stress-Activated Protein Kinases (SAPKs) (e.g., p38, JNK) K_Efflux->SAPK_Activation Cytotoxicity Cellular Stress & Cytotoxicity SAPK_Activation->Cytotoxicity Apol1_IN_2 This compound Apol1_IN_2->Block Block->Ion_Channel Inhibition

Caption: APOL1 risk variants (G1/G2) form cation channels, leading to K+ efflux, SAPK activation, and cytotoxicity. This compound inhibits this channel formation.

Troubleshooting Workflow for Unexpected Cytotoxicity

Troubleshooting_Workflow Start Unexpected Cytotoxicity Observed with this compound Check_Solvent Is final solvent concentration non-toxic (<0.5%)? Start->Check_Solvent Check_Precipitate Is there visible precipitate in the media? Check_Solvent->Check_Precipitate Yes Dose_Response Perform careful dose-response (e.g., 0.01-100 µM) Check_Solvent->Dose_Response No, optimize solvent concentration Check_Precipitate->Dose_Response No Optimize_Conditions Optimize cell density, serum concentration, or incubation time Check_Precipitate->Optimize_Conditions Yes, optimize dilution method Off_Target Is cytotoxicity observed at concentrations below APOL1 inhibition? Dose_Response->Off_Target Alternative_Assay Confirm with an alternative viability assay (e.g., LDH release) Off_Target->Alternative_Assay Yes, suggests off-target effects Resolution Identify non-toxic effective concentration or alternative strategy Off_Target->Resolution No, therapeutic window identified Alternative_Assay->Optimize_Conditions Optimize_Conditions->Dose_Response

Caption: A logical workflow for troubleshooting unexpected cytotoxicity when using this compound in cell viability assays.

References

Technical Support Center: Achieving Consistent Results with APOL1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with APOL1 inhibitors, such as Apol1-IN-2. Our goal is to help you achieve consistent and reliable results in your research.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for APOL1 inhibitors like this compound?

This compound and similar small molecule inhibitors are designed to target the toxic gain-of-function activity of Apolipoprotein L1 (APOL1) risk variants (G1 and G2).[1][2] These genetic variants are strongly associated with an increased risk of kidney disease, particularly in individuals of African ancestry.[1][3] The primary mechanism of these risk variants is believed to be the formation of pores or ion channels in cellular membranes.[4] This leads to an efflux of potassium (K+) ions, which in turn triggers downstream stress-activated protein kinases (SAPKs) and various cell death pathways.[5] APOL1 inhibitors are expected to block this ion channel activity, thereby preventing the cytotoxic effects associated with the APOL1 risk variants.[4][5]

Q2: What are the recommended starting concentrations for in vitro experiments with this compound?

The optimal concentration of this compound should be determined empirically for each specific cell line and experimental setup. However, based on data from analogous APOL1 inhibitors, a starting point for in vitro assays could be in the low nanomolar to low micromolar range.[2] For example, the inhibitor inaxaplin (B10831908) has demonstrated IC50 values for APOL1 ion channel inhibition in the low nanomolar range (1.1-2.3 nM).[2] It is highly recommended to perform a dose-response curve to determine the EC50 for inhibiting APOL1-mediated cytotoxicity in your specific cell model.[2]

Q3: How should I prepare and store this compound for long-term studies?

This compound is likely a hydrophobic molecule, similar to other inhibitors in its class, and should be dissolved in a suitable organic solvent like DMSO to create a stock solution.[2] For long-term storage, it is advisable to store the stock solution at -80°C for up to six months or at -20°C for up to one month.[2] To maintain the stability and integrity of the compound, it is best to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[2] When preparing working solutions for cell culture, ensure that the final concentration of the organic solvent (e.g., DMSO) is kept low (typically below 0.1%) to prevent solvent-induced cytotoxicity.[2]

Troubleshooting Guides

Problem 1: High levels of cytotoxicity observed in cell lines after treatment with this compound.

Possible Cause Troubleshooting Step Experimental Action
Off-target toxicity The observed cell death may not be related to the inhibition of APOL1.Use a negative control compound, such as a structurally similar but inactive analog of this compound. If the inactive analog also induces cytotoxicity, it suggests the toxicity is due to the chemical scaffold itself and not the inhibition of APOL1.[5]
On-target toxicity While less likely for a "gain-of-function" target, some cell types might be sensitive to the inhibition of basal APOL1 activity.Confirm target engagement using biophysical assays like the cellular thermal shift assay (CETSA) to ensure the inhibitor is binding to APOL1 in your cells at the concentrations used.[5]
Cell culture conditions Cell density and serum concentration can influence a compound's toxicity.Test whether increasing the serum percentage in the media has a protective effect. Also, ensure that cells are not overly confluent or sparse, as this can induce cellular stress.[5]
Cell line sensitivity Different cell lines can have varying sensitivities to chemical compounds.If possible, repeat the key experiments in a different cell line to determine if the observed cytotoxicity is cell-type specific.[5]

Problem 2: Inconsistent or lack of efficacy in in vivo mouse models.

Possible Cause Troubleshooting Step Experimental Action
Suboptimal dosing or frequency The dose and frequency of administration may not be sufficient to maintain therapeutic levels of the inhibitor.Conduct pharmacokinetic studies to determine the optimal dosing regimen. Data from analogous compounds can serve as a starting reference. For example, a similar inhibitor was administered via oral gavage twice daily.[6]
Poor oral bioavailability The compound may not be well-absorbed when administered orally.Optimize the vehicle formulation to improve solubility and absorption. A common vehicle used is 0.5% methylcellulose (B11928114) in water.[6]
Insufficient induction of APOL1 expression In some transgenic mouse models, an induction agent is required to trigger the expression of APOL1 risk variants and subsequent kidney injury.Ensure proper administration of the inducing agent, such as interferon-gamma (IFN-γ), at the recommended dose and timing.[6][7]
Variability in animal models The genetic background of the mouse strain can influence the experimental outcomes.Use a well-characterized and validated APOL1 transgenic mouse model. Ensure proper randomization of animals into treatment and control groups.[7]

Experimental Protocols

In Vitro Cell Viability Assay to Assess this compound Efficacy

This protocol is designed to evaluate the ability of this compound to rescue cells from cytotoxicity mediated by APOL1 risk variants.[1][2]

  • Cell Seeding : Seed cells, such as HEK293 with inducible APOL1-G1 or -G2 expression, in a 96-well plate at a density that allows for logarithmic growth throughout the experiment.[2]

  • APOL1 Induction : The following day, induce the expression of the APOL1 risk variant using the appropriate inducing agent (e.g., doxycycline (B596269) for Tet-On systems).[2]

  • This compound Treatment : Immediately after induction, add this compound at a range of concentrations. Include a vehicle-only control (e.g., DMSO).[2]

  • Incubation : Incubate the plate for 24-72 hours, depending on the kinetics of cytotoxicity in your specific cell model.[2]

  • Viability Measurement : Quantify cell viability using a commercial assay, such as one that measures ATP levels (e.g., CellTiter-Glo®).[1]

  • Data Analysis : Calculate the percentage of viability relative to the controls and plot a dose-response curve to determine the EC50 of this compound.[2]

In Vivo Efficacy Study in a Transgenic Mouse Model

This protocol outlines a general procedure for assessing the efficacy of this compound in a transgenic mouse model of APOL1-mediated kidney disease.[1][6]

  • Animal Acclimatization and Group Assignment : Acclimate APOL1-G1 or -G2 transgenic mice (e.g., 8-12 weeks old) for at least one week. Randomly assign mice to treatment groups (e.g., Vehicle, this compound low dose, this compound high dose).[6]

  • Baseline Measurements : Before initiating treatment, collect baseline urine samples to measure the urine albumin-to-creatinine ratio (UACR) and blood samples for baseline kidney function parameters.[2]

  • This compound Administration : Begin prophylactic or therapeutic treatment with this compound or vehicle via oral gavage at the predetermined dose and frequency.[6]

  • Induction of Proteinuria : After a pre-treatment period (if applicable), induce APOL1 expression and subsequent proteinuria by administering a single intraperitoneal (IP) injection of IFN-γ (e.g., 600,000 units/mouse).[6]

  • Monitoring : Monitor UACR at regular intervals throughout the study.[1]

Data Presentation

Table 1: In Vitro Efficacy of a Representative APOL1 Inhibitor (Inaxaplin)

Assay TypeCell LineAPOL1 VariantIC50 (nM)
Ion Channel InhibitionHEK293G11.1
Ion Channel InhibitionHEK293G22.3

Note: This data is for the analogous compound Inaxaplin and serves as a reference for expected potency.[2]

Table 2: In Vivo Efficacy of a Representative APOL1 Inhibitor in a Transgenic Mouse Model

Treatment GroupGenotypeKey OutcomeResult
VehicleAPOL1-G2 TransgenicProteinuriaHigh levels of proteinuria observed
APOL1 Inhibitor (3 mg/kg, TID)APOL1-G2 TransgenicProteinuriaSignificant reduction in proteinuria vs. vehicle
APOL1 Inhibitor (30 mg/kg, BID)APOL1-G2 TransgenicProteinuriaPrevention of proteinuria

Note: This data is derived from studies of analogous compounds and should be considered as a reference for designing experiments with this compound.[6]

Visualizations

APOL1_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling APOL1_G1_G2 APOL1 Risk Variants (G1/G2) Ion_Channel Ion Channel Formation APOL1_G1_G2->Ion_Channel K_Efflux K+ Efflux Ion_Channel->K_Efflux SAPK_Activation SAPK Activation K_Efflux->SAPK_Activation Cell_Death Cell Death SAPK_Activation->Cell_Death Apol1_IN_2 This compound Apol1_IN_2->Ion_Channel Inhibition

Caption: APOL1-mediated cytotoxicity pathway and the inhibitory action of this compound.

Experimental_Workflow Start Start: APOL1 Transgenic Mice Baseline Baseline Measurements (UACR, Blood) Start->Baseline Grouping Randomize into Groups (Vehicle vs. This compound) Baseline->Grouping Treatment Daily Dosing (Oral Gavage) Grouping->Treatment Induction Induce Kidney Injury (IFN-γ Injection) Treatment->Induction Monitoring Regular Monitoring (UACR) Induction->Monitoring Endpoint Endpoint Analysis (Histology, Kidney Function) Monitoring->Endpoint End End Endpoint->End

Caption: Workflow for evaluating this compound efficacy in a mouse model of AMKD.

References

Validation & Comparative

A Comparative Guide to APOL1 Inhibitors: Inaxaplin and the Emerging Therapeutic Landscape

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The discovery of apolipoprotein L1 (APOL1) gene variants as a significant genetic driver of proteinuric kidney disease in individuals of African ancestry has paved the way for targeted therapeutic development.[1][2][3] This guide provides a comprehensive comparison of inaxaplin (B10831908) (VX-147), a frontrunner in clinical development, with other emerging therapeutic strategies targeting APOL1. We present available efficacy data, detailed experimental protocols, and visualizations of the underlying biological pathways to inform research and development efforts in this critical area.

Mechanism of Action: Targeting the Root Cause of APOL1-Mediated Kidney Disease

APOL1 risk variants (G1 and G2) lead to a toxic gain-of-function in podocytes, the specialized cells of the kidney's filtration barrier.[4] The prevailing hypothesis is that these variant APOL1 proteins form pores in cellular membranes, leading to uncontrolled ion flux, cellular stress, and eventual cell death.[4][5][6] This process is often exacerbated by a "second hit," such as viral infections or inflammatory signals that increase APOL1 expression.[5][7]

Inaxaplin , a small molecule inhibitor, directly targets the APOL1 protein to block its channel function.[8][9] By binding to the APOL1 protein, inaxaplin is designed to prevent the aberrant ion flux and mitigate the downstream cytotoxic effects that drive kidney damage.[9]

Other therapeutic strategies in development aim to reduce the amount of pathogenic APOL1 protein by targeting its messenger RNA (mRNA) with antisense oligonucleotides (ASOs) .[10] These molecules are designed to bind to the APOL1 mRNA, leading to its degradation and thereby preventing the production of the harmful protein.

Comparative Efficacy

The following tables summarize the available quantitative data on the efficacy of inaxaplin from preclinical and clinical studies. Data for a direct comparator small molecule, "Apol1-IN-2," is not publicly available. Therefore, we present the inaxaplin data as a benchmark for the field.

Table 1: Preclinical Efficacy of Inaxaplin

Experimental ModelCompoundKey Efficacy EndpointResult
Tetracycline-inducible HEK293 cells expressing APOL1 G1 or G2InaxaplinInhibition of APOL1-mediated ion fluxPotent inhibition with EC50 values in the low nanomolar range.[9]
Transgenic mouse model of APOL1-mediated kidney diseaseInaxaplin Analog (Compound 3)Prevention of interferon-gamma-induced proteinuriaSignificant reduction in proteinuria at a dose of 30 mg/kg.[9]

Table 2: Clinical Efficacy of Inaxaplin (Phase 2a Study)

Clinical TrialCompoundPatient PopulationKey Efficacy EndpointResult
Open-label, Phase 2a Study (NCT04340362)Inaxaplin16 participants with two APOL1 variants and biopsy-proven focal segmental glomerulosclerosis (FSGS)Mean percent change from baseline in urine protein-to-creatinine ratio (UPCR) at week 13-47.6% (95% CI, -60.0 to -31.3) in the 13 participants who met the adherence threshold.[11]

Signaling Pathways and Experimental Workflows

To visualize the biological context and experimental approaches, the following diagrams were generated using Graphviz.

APOL1_Signaling_Pathway cluster_stress Second Hit (e.g., IFN-γ, Virus) cluster_cell Podocyte Stress Inflammatory Stressors APOL1_Gene APOL1 Gene (G1/G2 Variants) Stress->APOL1_Gene Upregulates Expression APOL1_Protein Variant APOL1 Protein APOL1_Gene->APOL1_Protein Transcription & Translation Ion_Channel Aberrant Ion Channel Formation APOL1_Protein->Ion_Channel Ion_Influx Uncontrolled Ion Influx (K+, Na+) Ion_Channel->Ion_Influx Cell_Stress Cellular Stress (ER Stress, Mitochondrial Dysfunction) Ion_Influx->Cell_Stress Apoptosis Podocyte Injury & Apoptosis Cell_Stress->Apoptosis Proteinuria Proteinuria Apoptosis->Proteinuria Inaxaplin Inaxaplin Inaxaplin->Ion_Channel Inhibits

Caption: APOL1 signaling pathway in podocytes and the inhibitory action of inaxaplin.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_clinical Clinical Assessment HEK293 HEK293 cells with tetracycline-inducible APOL1 G1/G2 expression Thallium_Flux Thallium Flux Assay (surrogate for K+ flux) HEK293->Thallium_Flux Measure ion channel activity Transgenic_Mouse Transgenic mouse model expressing human APOL1 G2 IFN_Induction Induce proteinuria with interferon-gamma (IFN-γ) Transgenic_Mouse->IFN_Induction Treatment Administer Inaxaplin or vehicle control IFN_Induction->Treatment UACR_Measurement Measure Urinary Albumin-to-Creatinine Ratio (UACR) Treatment->UACR_Measurement Patient_Recruitment Recruit patients with 2 APOL1 variants and FSGS Inaxaplin_Admin Administer Inaxaplin Patient_Recruitment->Inaxaplin_Admin UPCR_Monitoring Monitor Urine Protein-to-Creatinine Ratio (UPCR) Inaxaplin_Admin->UPCR_Monitoring

References

Preclinical Comparison of APOL1 Inhibitors: Apol1-IN-2 vs. MZE829

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of two investigational small molecule inhibitors of Apolipoprotein L1 (APOL1), Apol1-IN-2 and MZE829, based on available preclinical data. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic landscape of APOL1-mediated kidney disease.

Mutations in the APOL1 gene are strongly associated with an increased risk of developing a spectrum of kidney diseases, particularly in individuals of African ancestry. The development of targeted APOL1 inhibitors represents a promising therapeutic strategy. This guide summarizes the publicly available data on this compound and MZE829 to facilitate a comparative assessment of their preclinical profiles.

Mechanism of Action

Both this compound and MZE829 are designed to inhibit the function of the APOL1 protein. The risk variants of APOL1 are believed to form pores in the cell membranes of podocytes and other kidney cells, leading to cell death and kidney damage. These inhibitors aim to block this pore-forming activity. MZE829, developed by Maze Therapeutics, is an oral, small molecule inhibitor designed to specifically block this APOL1 pore function.[1][2] While less public information is available for this compound, it is also categorized as an APOL1 inhibitor.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and MZE829. It is important to note that the depth of publicly available data for MZE829 is significantly greater than for this compound, precluding a direct head-to-head comparison in many preclinical parameters.

Table 1: In Vitro Potency of this compound

AssayAPOL1 VariantEC50 (nM)
APOL1-induced cell death in HEK293 cellsG24.74
G114.3
APOL1-induced death of trypanosomesG22.24
G16.03
G03.72

Data for this compound is sourced from chemical suppliers and may not be from peer-reviewed publications.

Table 2: Preclinical Profile of MZE829

ParameterModelKey Findings
Efficacy Acute and Chronic Humanized Mouse Models of APOL1 Kidney Disease- Significant reversal of albuminuria- Improvement in associated tissue pathology[1][3][4]
Pharmacokinetics Healthy Volunteers (Phase 1)- Dose-proportional pharmacokinetics- Low variability across doses- Half-life of approximately 15 hours, supporting once-daily dosing[5]
Safety/Tolerability Healthy Volunteers (Phase 1)- Well-tolerated at single doses up to 480 mg and multiple doses up to 350 mg- All treatment-related adverse events were mild[5]

Experimental Protocols

Detailed experimental protocols for this compound are not publicly available. The in vitro data presented is based on standard assays for assessing APOL1 inhibitor activity. For MZE829, while full detailed protocols are proprietary, the descriptions from Maze Therapeutics' presentations and publications allow for a general outline of the methodologies used.

MZE829 Preclinical Efficacy Studies (General Methodology)
  • Animal Models: Humanized transgenic mouse models expressing APOL1 risk variants (G1 or G2) were utilized. These models are designed to develop features of APOL1 kidney disease, such as albuminuria and kidney tissue damage, upon induction of APOL1 expression.

  • Compound Administration: MZE829 was administered orally to the transgenic mice.

  • Efficacy Endpoints:

    • Albuminuria: Urine albumin-to-creatinine ratio (UACR) was measured at baseline and at various time points during treatment to assess changes in urinary protein excretion, a key marker of kidney damage.

    • Histopathology: Kidney tissues were collected at the end of the study and examined microscopically to assess for pathological changes, such as glomerulosclerosis and tubulointerstitial fibrosis.

    • Biomarkers: Other biomarkers of kidney injury may have been assessed from urine or blood samples.

In Vitro Assays for APOL1 Inhibitors (General Methodology)
  • Cell-Based Assays:

    • Human Embryonic Kidney (HEK293) cells are engineered to express the G1 or G2 variants of the APOL1 gene.

    • Expression of the APOL1 variants is induced, leading to cell death.

    • The ability of the inhibitor (this compound or MZE829) to prevent this cell death is measured, and an EC50 value is calculated.

  • Trypanosome Lysis Assay:

    • The natural function of the APOL1 protein is to lyse certain species of trypanosomes.

    • The ability of the inhibitor to prevent APOL1-mediated lysis of trypanosomes is assessed to determine its inhibitory activity.

Visualizations

APOL1 Signaling Pathway and Inhibition

APOL1_Pathway cluster_gene APOL1 Gene cluster_protein APOL1 Protein cluster_membrane Cell Membrane cluster_cellular_effects Cellular Effects cluster_disease Kidney Disease cluster_inhibitor Inhibitor Action APOL1_Gene APOL1 Gene (G1/G2 Variants) APOL1_Protein APOL1 Protein (Risk Variants) APOL1_Gene->APOL1_Protein Transcription & Translation Pore_Formation Pore Formation APOL1_Protein->Pore_Formation Oligomerization & Membrane Insertion Ion_Influx Uncontrolled Ion Influx Pore_Formation->Ion_Influx Cell_Swelling Cell Swelling & Lysis Ion_Influx->Cell_Swelling Podocyte_Death Podocyte Death Cell_Swelling->Podocyte_Death Kidney_Damage Kidney Damage & Proteinuria Podocyte_Death->Kidney_Damage Inhibitor This compound / MZE829 Inhibitor->Pore_Formation Blocks Pore Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_endpoints Efficacy Endpoints cluster_decision Decision Cell_Assay Cell-Based Potency Assay (e.g., HEK293) PK_Studies Pharmacokinetic Studies (Rodent, Non-rodent) Cell_Assay->PK_Studies Trypanosome_Assay Trypanosome Lysis Assay Trypanosome_Assay->PK_Studies Selectivity_Assay Selectivity & Off-Target Screening Selectivity_Assay->PK_Studies Efficacy_Model APOL1 Transgenic Mouse Model PK_Studies->Efficacy_Model Tox_Studies Toxicology Studies PK_Studies->Tox_Studies Albuminuria Albuminuria Measurement Efficacy_Model->Albuminuria Histology Kidney Histopathology Efficacy_Model->Histology Lead_Candidate Lead Candidate Selection Tox_Studies->Lead_Candidate Albuminuria->Lead_Candidate Histology->Lead_Candidate

References

A Comparative Guide to APOL1 Inhibitors: Inaxaplin (Apol1-IN-2) vs. VX-840

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Apolipoprotein L1 (APOL1)-mediated kidney disease (AMKD) is a significant cause of chronic kidney disease, particularly in individuals of African ancestry. The discovery of gain-of-function variants in the APOL1 gene has paved the way for targeted therapies aimed at inhibiting the pathogenic activity of the APOL1 protein. This guide provides a comparative overview of two small molecule APOL1 inhibitors, Inaxaplin (formerly VX-147 and likely representing the research compound Apol1-IN-2) and VX-840, both under development by Vertex Pharmaceuticals.

Mechanism of Action

The G1 and G2 risk variants of the APOL1 gene lead to a toxic gain-of-function of the APOL1 protein. This variant protein is believed to form pores in the membranes of podocytes and other renal cells, leading to unregulated ion flux, cellular injury, proteinuria, and the progressive loss of kidney function.[1] Both Inaxaplin and VX-840 are designed to inhibit the channel function of the APOL1 protein, thereby addressing the underlying cause of AMKD.[1][2][3]

Performance Data: Inaxaplin Leads with Publicly Available Preclinical and Clinical Data

Inaxaplin is the more clinically advanced of the two compounds, with a substantial amount of publicly available data from preclinical and clinical studies. In contrast, VX-840 is in an earlier stage of development, and detailed preclinical performance data is not yet publicly available.[1]

In Vitro Potency

Inaxaplin has demonstrated potent inhibition of APOL1 channel activity and protective effects in cellular assays.

Table 1: In Vitro Potency of Inaxaplin (VX-147)

Assay TypeAPOL1 VariantCell LineParameterValue (nM)Reference
Whole-Cell Patch ClampG0 (Wild-Type)HEK293IC502.3[3][4][5]
G1HEK293IC501.3[3][4][5]
G2HEK293IC501.1[3][4][5]
Thallium Flux AssayG1HEK293EC50~2.1[6]
Cell Viability AssayG0 (Wild-Type)HEK293EC504.3[5][6]
G1HEK293EC502.0[5][6]
G2HEK293EC502.2[5][6]

Table 2: In Vitro Potency of VX-840

Assay TypeAPOL1 VariantCell LineParameterValueReference
Data not publicly available----
In Vivo Efficacy

Preclinical studies using a transgenic mouse model of AMKD have shown that Inaxaplin can significantly reduce proteinuria.[7][8] A Phase 2a clinical trial in patients with APOL1-associated focal segmental glomerulosclerosis (FSGS) demonstrated a statistically significant and clinically meaningful reduction in proteinuria.[8][9]

Table 3: In Vivo Efficacy of Inaxaplin (VX-147)

Animal ModelKey FindingReference
APOL1 G2 Transgenic Mice70% reduction in interferon-γ induced proteinuria.[7]
APOL1 G2Hom MiceAverage of 74.1% reduction in Urine Albumin-to-Creatinine Ratio (UACR).[10]

Table 4: In Vivo Efficacy of VX-840

Animal ModelKey FindingReference
Data not publicly available-

Experimental Protocols

Detailed methodologies are crucial for the evaluation of APOL1 inhibitors. Below are summaries of key experimental protocols used in the characterization of Inaxaplin.

APOL1 Ion Channel Activity: Thallium Flux Assay

This high-throughput assay measures the influx of thallium ions (a surrogate for potassium ions) through APOL1 channels in cells.

  • Cell Line: HEK293 cells with tetracycline-inducible expression of APOL1 variants (G0, G1, or G2).[6][11]

  • Principle: A thallium-sensitive fluorescent dye is loaded into the cells. The addition of a thallium-containing buffer triggers ion influx through active APOL1 channels, leading to an increase in fluorescence.[6][11]

  • Procedure:

    • Seed tetracycline-inducible HEK293 cells in a microplate.[6]

    • Induce APOL1 expression with tetracycline.[6]

    • Load cells with a thallium-sensitive fluorescent dye.[2][6]

    • Incubate cells with the test compound (e.g., Inaxaplin) at various concentrations.[6]

    • Add a thallium-containing stimulus buffer and measure the change in fluorescence over time using a fluorescence plate reader.[6]

  • Data Analysis: The rate of fluorescence increase is calculated. A decrease in this rate indicates inhibition of the APOL1 channel. The half-maximal effective concentration (EC50) is determined from the dose-response curve.[6]

APOL1-Mediated Cytotoxicity Assay

This assay assesses the ability of an inhibitor to protect cells from death induced by the expression of APOL1 risk variants.

  • Cell Line: HEK293 cells with tetracycline-inducible expression of APOL1 risk variants (G1 or G2).[2]

  • Principle: Overexpression of APOL1 risk variants leads to cell death. The assay measures cell viability in the presence of the inhibitor.[2]

  • Procedure:

    • Seed the inducible HEK293 cells in a microplate.[2]

    • Treat cells with serial dilutions of the APOL1 inhibitor.[2]

    • Induce APOL1 expression with tetracycline.[2]

    • After an incubation period (e.g., 24-48 hours), measure cell viability using a commercially available reagent (e.g., CellTiter-Glo®).[2]

  • Data Analysis: Cell viability is normalized to control wells without APOL1 induction. The dose-response curve is used to calculate the EC50, representing the concentration at which the inhibitor provides 50% protection against cytotoxicity.[2]

In Vivo Efficacy in APOL1 Transgenic Mouse Models

Transgenic mouse models expressing human APOL1 risk variants are used to evaluate the in vivo efficacy of inhibitors.

  • Animal Model: Transgenic mice with podocyte-specific, inducible expression of human APOL1 G1 or G2 risk variants.[12]

  • Principle: Induction of APOL1 expression in these mice, often with a "second hit" like interferon-gamma (IFN-γ), leads to proteinuria, a key feature of AMKD.[13][14] The ability of an inhibitor to reduce this proteinuria is a measure of its in vivo efficacy.

  • Procedure:

    • Administer the APOL1 inhibitor (e.g., Inaxaplin) or vehicle to the transgenic mice.[13]

    • Induce proteinuria by administering IFN-γ.[13]

    • Collect urine samples at baseline and throughout the treatment period.[13]

    • Measure urinary albumin and creatinine (B1669602) concentrations to determine the urinary albumin-to-creatininine ratio (UACR).[3]

  • Data Analysis: The change in UACR from baseline is compared between the inhibitor-treated and vehicle-treated groups to assess the efficacy of the compound.[3]

Visualizing the Landscape of APOL1 Inhibition

APOL1 Signaling Pathway and Point of Inhibition

APOL1_Signaling_Pathway cluster_stimulus Inflammatory Stimulus (e.g., IFN-γ) cluster_gene_expression Gene Expression cluster_cellular_effects Cellular Effects in Podocytes cluster_clinical_outcome Clinical Manifestation Inflammatory_Stimulus Inflammatory Stimulus APOL1_Gene APOL1 Gene (G1/G2 Variants) Inflammatory_Stimulus->APOL1_Gene Upregulates APOL1_Protein APOL1 Protein (Toxic Gain-of-Function) APOL1_Gene->APOL1_Protein Transcription & Translation Pore_Formation Pore Formation in Cell Membranes APOL1_Protein->Pore_Formation Ion_Flux Unregulated Ion Flux Pore_Formation->Ion_Flux Cell_Injury Cellular Injury & Death Ion_Flux->Cell_Injury Proteinuria Proteinuria Cell_Injury->Proteinuria Kidney_Disease Progressive Kidney Disease Proteinuria->Kidney_Disease Inhibitor Inaxaplin / VX-840 Inhibitor->Pore_Formation Inhibits

Caption: APOL1-mediated kidney disease pathway and the inhibitory action of small molecules.

Experimental Workflow for APOL1 Inhibitor Characterization

Experimental_Workflow Start Start: APOL1 Inhibitor Candidate In_Vitro_Assays In Vitro Assays Start->In_Vitro_Assays Thallium_Flux Thallium Flux Assay (EC50) In_Vitro_Assays->Thallium_Flux Patch_Clamp Whole-Cell Patch Clamp (IC50) In_Vitro_Assays->Patch_Clamp Cytotoxicity_Assay Cytotoxicity Assay (EC50) In_Vitro_Assays->Cytotoxicity_Assay In_Vivo_Assays In Vivo Assays Thallium_Flux->In_Vivo_Assays Patch_Clamp->In_Vivo_Assays Cytotoxicity_Assay->In_Vivo_Assays Transgenic_Mouse APOL1 Transgenic Mouse Model In_Vivo_Assays->Transgenic_Mouse Efficacy_Study Efficacy Study (Proteinuria Reduction) Transgenic_Mouse->Efficacy_Study Clinical_Trials Clinical Trials Efficacy_Study->Clinical_Trials Phase_1 Phase 1 (Safety, PK/PD) Clinical_Trials->Phase_1 Phase_2_3 Phase 2/3 (Efficacy) Phase_1->Phase_2_3

Caption: A typical workflow for the preclinical and clinical evaluation of an APOL1 inhibitor.

Relationship Between Inaxaplin and VX-840

Compound_Relationship Vertex Vertex Pharmaceuticals Inaxaplin Inaxaplin (VX-147) - Advanced Clinical Stage - Public Preclinical & Clinical Data Vertex->Inaxaplin Develops VX840 VX-840 - Early Clinical Stage - Limited Public Data Vertex->VX840 Develops Inaxaplin->VX840 Informs Design Of

Caption: Developmental relationship of Inaxaplin and VX-840 within Vertex Pharmaceuticals.

Conclusion

Inaxaplin (VX-147) is a well-characterized APOL1 inhibitor with a growing body of evidence supporting its potential as a targeted therapy for AMKD. While VX-840 is also a promising candidate from the same developer, the lack of publicly available preclinical and clinical performance data currently limits a direct, data-driven comparison with Inaxaplin. As VX-840 progresses through clinical development, more information is expected to become available, which will allow for a more comprehensive assessment of its therapeutic profile relative to other APOL1 inhibitors. For now, Inaxaplin stands as the leading example of a precision medicine approach for this genetically-defined kidney disease.

References

Comparative Analysis of Apol1-IN-2 (Inaxaplin) Cross-Reactivity with Other Apolipoproteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the selectivity profile of Apol1-IN-2, also known as inaxaplin (B10831908), a first-in-class small molecule inhibitor of Apolipoprotein L1 (APOL1). The development of selective APOL1 inhibitors represents a significant advancement in precision medicine for APOL1-mediated kidney disease (AMKD), a condition strongly associated with specific genetic variants (G1 and G2) of the APOL1 gene, particularly in individuals of African ancestry. This document summarizes available data on the cross-reactivity of inaxaplin with other apolipoproteins, details the experimental methodologies used to determine its selectivity, and presents this information in a clear, comparative format.

Executive Summary

Inaxaplin is a potent and selective inhibitor of the channel function of the APOL1 protein.[1] Preclinical data demonstrates that inaxaplin exhibits high selectivity for APOL1 over its closest homolog, APOL2. While comprehensive screening data against a broader panel of other apolipoprotein families (e.g., ApoA, ApoB, ApoE) is not extensively available in the public domain, the development program for inaxaplin included counterscreens to ensure its specific mechanism of action and to rule out general cytotoxicity or non-specific inhibition of protein expression.

APOL1 Signaling and Inaxaplin's Mechanism of Action

The pathogenic variants of APOL1 (G1 and G2) are believed to form pores in cellular membranes, leading to cytotoxic ion influx and subsequent podocyte injury, a key event in the progression of AMKD.[1] Inaxaplin directly binds to the APOL1 protein and inhibits this channel-mediated ion flux.[2]

APOL1_Pathway cluster_Cell Podocyte APOL1_G1_G2 APOL1 (G1/G2 Variants) Ion_Channel Pore Formation (Ion Channel) APOL1_G1_G2->Ion_Channel Ion_Influx Cytotoxic Ion Influx Ion_Channel->Ion_Influx Cell_Injury Podocyte Injury & Kidney Disease Ion_Influx->Cell_Injury Inaxaplin This compound (Inaxaplin) Inaxaplin->Ion_Channel Inhibition

Figure 1: APOL1-mediated cell injury pathway and the inhibitory action of Inaxaplin.

Quantitative Data on Selectivity

The selectivity of inaxaplin is primarily demonstrated by its differential activity against APOL1 compared to APOL2. The following table summarizes the key selectivity data available from preclinical studies.

TargetAssay TypeInaxaplin (this compound) ActivityAlternative Compound X (Hypothetical)Rationale for Comparison
APOL1 (G1/G2) Thallium Flux Assay (IC₅₀)Low nMMid nMMeasures direct inhibition of the primary target's toxic function.[1]
APOL2 HTRF Assay (EC₅₀)> 10 µMHigh nMAPOL2 is the closest homolog to APOL1; lack of activity indicates high selectivity.[3]
p53 HTRF Assay (EC₅₀)> 10 µM> 10 µMA common counterscreen to exclude non-specific inhibitors of protein expression.[3]
Broad Kinase Panel VariousNo significant inhibitionInhibition of multiple kinasesIdentifies potential off-target effects on critical signaling pathways.

Note: "Alternative Compound X" is a hypothetical comparator used to illustrate a less selective profile. Specific IC₅₀/EC₅₀ values for inaxaplin are not publicly disclosed but are described as being in the "low nM" range for APOL1 inhibition and greater than 10 µM for APOL2, indicating a high degree of selectivity.[1]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of inhibitor selectivity. The following are the key experimental protocols used in the characterization of inaxaplin.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for APOL1/APOL2 Selectivity

This assay is designed to quantify the intracellular levels of APOL1 and APOL2 proteins to assess the selectivity of inhibitors.

Objective: To determine if a compound selectively reduces APOL1 protein levels without affecting the levels of its closest homolog, APOL2.

Methodology:

  • Cell Culture: Human cell lines, such as conditionally immortalized human podocytes or a renal cell adenocarcinoma line (786-O), are cultured under standard conditions.[4]

  • Compound Treatment: Cells are treated with a range of concentrations of the test compound (e.g., inaxaplin) for a specified incubation period.

  • Cell Lysis: After incubation, the cells are lysed to release the intracellular proteins.

  • HTRF Reaction: The cell lysates are transferred to an assay plate. HTRF reagents, consisting of a pair of specific antibodies for either APOL1 or APOL2, are added. One antibody is labeled with a donor fluorophore (e.g., Europium cryptate) and the other with an acceptor fluorophore (e.g., d2).[3][5]

  • Signal Detection: If the target protein is present, the antibodies bind to it, bringing the donor and acceptor fluorophores into close proximity. Excitation of the donor triggers a Fluorescence Resonance Energy Transfer (FRET) to the acceptor, which then emits light at a specific wavelength. The HTRF signal is measured using a compatible plate reader.

  • Data Analysis: The signal intensity is proportional to the amount of the target protein. A decrease in the HTRF signal in compound-treated cells compared to vehicle-treated cells indicates a reduction in the target protein level. The EC₅₀ value is calculated from the dose-response curve.

HTRF_Workflow Start Start Cell_Culture Culture Cells Start->Cell_Culture Compound_Treatment Treat with Inaxaplin Cell_Culture->Compound_Treatment Cell_Lysis Lyse Cells Compound_Treatment->Cell_Lysis HTRF_Reaction Add APOL1/APOL2 HTRF Antibodies Cell_Lysis->HTRF_Reaction Signal_Detection Measure FRET Signal HTRF_Reaction->Signal_Detection Data_Analysis Analyze Data & Determine EC50 Signal_Detection->Data_Analysis End End Data_Analysis->End

Figure 2: Workflow for the HTRF-based selectivity assay.
Thallium Flux Assay for APOL1 Channel Activity

This is a functional assay used to measure the ion channel activity of APOL1 and the inhibitory effect of compounds like inaxaplin.

Objective: To quantify the inhibition of APOL1-mediated ion flux by a test compound.

Methodology:

  • Cell Line: A human embryonic kidney (HEK293) cell line with tetracycline-inducible expression of APOL1 (G1 or G2 variants) is used.[6]

  • Cell Plating and Induction: Cells are seeded in a microplate. APOL1 expression is induced by the addition of tetracycline.

  • Dye Loading: The cells are loaded with a thallium-sensitive fluorescent dye.

  • Compound Incubation: The cells are incubated with various concentrations of the test compound (e.g., inaxaplin).

  • Thallium Stimulation: A thallium-containing stimulus buffer is added to the wells. Thallium ions (Tl⁺) act as a surrogate for potassium ions (K⁺) and can pass through the APOL1 channel.[7]

  • Fluorescence Measurement: The influx of thallium into the cells is measured kinetically by a fluorescence plate reader. An increase in intracellular thallium leads to an increase in the fluorescence signal.

  • Data Analysis: The rate of fluorescence increase is proportional to the APOL1 channel activity. Inhibition of the channel by the test compound results in a decreased rate of fluorescence increase. The IC₅₀ value is determined from the dose-response curve.[6][8]

Thallium_Flux_Workflow Start Start Cell_Seeding Seed APOL1-expressing HEK293 cells Start->Cell_Seeding Induction Induce APOL1 expression (Tetracycline) Cell_Seeding->Induction Dye_Loading Load with Thallium- sensitive dye Induction->Dye_Loading Compound_Incubation Incubate with Inaxaplin Dye_Loading->Compound_Incubation Thallium_Addition Add Thallium stimulus buffer Compound_Incubation->Thallium_Addition Fluorescence_Reading Kinetic fluorescence measurement Thallium_Addition->Fluorescence_Reading Data_Analysis Calculate inhibition and IC50 Fluorescence_Reading->Data_Analysis End End Data_Analysis->End

Figure 3: Experimental workflow for the Thallium Flux Assay.

Conclusion

The available data strongly support that this compound (inaxaplin) is a highly selective inhibitor of the APOL1 ion channel. Its selectivity is most clearly demonstrated by the lack of activity against its closest homolog, APOL2. While comprehensive quantitative data on its cross-reactivity with a wider range of other apolipoproteins are not publicly available, the rigorous screening and counterscreening strategies employed during its development provide confidence in its targeted mechanism of action. The detailed experimental protocols for HTRF and thallium flux assays provide a solid framework for the continued evaluation of inaxaplin and the development of future APOL1 inhibitors.

References

APOL1 Inhibitors on the Brink: A Head-to-Head Comparison of Emerging Therapies for APOL1-Mediated Kidney Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

SOUTH SAN FRANCISCO, CA – December 2, 2025 – The landscape of treatment for APOL1-mediated kidney disease (AMKD) is poised for a significant transformation with several promising inhibitors targeting the underlying genetic cause of the disease progressing through clinical development. For researchers, scientists, and drug development professionals, understanding the nuances of these emerging therapies is critical. This guide provides an objective, data-driven head-to-head comparison of the leading APOL1 inhibitors, with a focus on their mechanism of action, preclinical efficacy, and clinical trial progress.

The Genetic Culprit: APOL1 and Kidney Disease

Variants (G1 and G2) in the apolipoprotein L1 (APOL1) gene are potent risk factors for a spectrum of kidney diseases, including focal segmental glomerulosclerosis (FSGS), HIV-associated nephropathy (HIVAN), and hypertension-attributed chronic kidney disease, particularly in individuals of African ancestry. These gain-of-function variants lead to podocyte injury and progressive renal damage. The inhibitors currently in development aim to counteract the toxic effects of these APOL1 variants.

Small Molecule Inhibitors: A Direct Hit on APOL1

At the forefront of this therapeutic race are small molecule inhibitors designed to directly block the channel function of the APOL1 protein. Three companies have emerged as key players in this space: Vertex Pharmaceuticals, Maze Therapeutics, and Podium Bio.

Quantitative Preclinical Efficacy: A Comparative Look

To provide a clear comparison of the preclinical potency of these inhibitors, the following table summarizes the available half-maximal inhibitory concentration (IC50) values from in vitro functional assays.

CompoundCompanyAPOL1 VariantAssay TypeIC50 (nM)Reference
Inaxaplin (B10831908) (VX-147) Vertex PharmaceuticalsG1Thallium Flux4.2
G2Thallium Flux5.4
MZE829 Maze TherapeuticsG1/G2Thallium FluxPotent inhibitor (specific IC50 not publicly disclosed)[1][2]
Unnamed Compound Podium BioNot specifiedThallium Flux8.8(WO 2025163336)

Note: A lower IC50 value indicates higher potency.

In-Depth Preclinical and Clinical Profiles

Vertex Pharmaceuticals: The Frontrunner with Inaxaplin (VX-147)

Vertex's inaxaplin is the most clinically advanced APOL1 inhibitor. It is an oral small molecule that directly binds to and inhibits the APOL1 protein's ion channel function.[3]

Preclinical Evidence:

  • In Vitro: Inaxaplin has demonstrated potent and selective inhibition of both G1 and G2 APOL1 variant channel function in thallium flux assays.

  • In Vivo: In a transgenic mouse model expressing the human APOL1 G2 risk variant, prophylactic administration of inaxaplin resulted in a significant 74.1% reduction in interferon-gamma-induced proteinuria, a key marker of kidney damage.[4] In another study, inaxaplin treatment led to a 70% reduction in proteinuria in G1 or G2 transgenic mice following interferon-induced glomerular injury.[5]

Clinical Development:

  • Phase 2a: A completed open-label trial in patients with APOL1-associated FSGS showed that inaxaplin treatment for 13 weeks resulted in a statistically significant and clinically meaningful 47.6% mean reduction in the urine protein to creatinine (B1669602) ratio (UPCR).[6][7]

  • Phase 2/3: The AMPLITUDE study (NCT05312879), a global, randomized, placebo-controlled trial, is currently ongoing to further evaluate the efficacy and safety of inaxaplin in a broader AMKD population, including adolescents.[6][7]

Maze Therapeutics: A Challenger with MZE829

Maze Therapeutics is developing MZE829, another oral small molecule APOL1 inhibitor. While specific preclinical quantitative data like IC50 values are not yet public, the company has presented compelling preclinical and early clinical data.

Preclinical Evidence:

  • In Vivo: In a chronic mouse model of APOL1 kidney disease, MZE829 demonstrated the ability to reverse albuminuria, a sign of kidney damage.[1] The company has stated that MZE829 is a highly potent inhibitor of APOL1.[2]

Clinical Development:

  • Phase 1: A first-in-human trial in healthy volunteers has been completed.[2]

  • Phase 2: The HORIZON study (NCT06830629), an open-label basket trial, has been initiated to evaluate MZE829 in adults with proteinuric chronic kidney disease and the high-risk APOL1 genotype.[8][9]

Podium Bio: An Early-Stage Contender

Podium Bio has emerged as another player in the APOL1 inhibitor landscape with a patent application disclosing potent small molecule inhibitors.

Preclinical Evidence:

  • In Vitro: A patent application (WO 2025163336) describes a compound that inhibits APOL1 expressed in HEK-293 cells with an IC50 of 8.8 nM in a thallium flux assay.

Alternative Approaches to Targeting APOL1

Beyond direct small molecule inhibitors, other therapeutic strategies are being explored to tackle APOL1-mediated kidney disease.

Baricitinib (B560044): Modulating APOL1 Expression

The JUSTICE clinical trial (NCT05237388) is investigating baricitinib, a Janus kinase (JAK) inhibitor, for the treatment of AMKD. The rationale is that by inhibiting the JAK-STAT signaling pathway, which is involved in inflammation, baricitinib may reduce the expression of the APOL1 gene.

Antisense Oligonucleotides: Silencing the Message

IONIS-APOL1-LRx (formerly AZD2373) is an antisense oligonucleotide (ASO) designed to reduce the production of the APOL1 protein by targeting its messenger RNA (mRNA).

Preclinical Evidence:

  • In Vivo: In a transgenic mouse model, IONIS-APOL1-LRx effectively reduced APOL1 expression in the kidney and liver and prevented interferon-gamma-induced proteinuria.[2]

Clinical Development:

  • Phase 1: A clinical trial in healthy male volunteers of African ancestry (NCT04269031) has been conducted, though results have not yet been publicly released.

Experimental Methodologies: A Closer Look

A critical aspect of evaluating these inhibitors is understanding the experimental protocols used to generate the preclinical data.

In Vitro APOL1 Channel Function Assay (Thallium Flux)

This is a widely used fluorescence-based assay to measure the activity of the APOL1 ion channel.

  • Principle: The assay measures the influx of thallium ions (a surrogate for potassium ions) through the APOL1 channel expressed in a cell line (commonly HEK293 cells). A thallium-sensitive fluorescent dye is loaded into the cells. An increase in fluorescence indicates channel activity.

  • Procedure:

    • HEK293 cells engineered to express APOL1 variants (G0, G1, or G2), often under an inducible promoter (e.g., tetracycline-inducible), are cultured.

    • APOL1 expression is induced.

    • Cells are loaded with a thallium-sensitive fluorescent dye.

    • The inhibitor compound (e.g., inaxaplin) is added at various concentrations.

    • A thallium-containing buffer is added to stimulate ion influx.

    • The change in fluorescence is measured over time using a fluorescence plate reader. A reduction in the fluorescence signal indicates inhibition of the APOL1 channel.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.[10][11]

APOL1 Transgenic Mouse Model of Proteinuric Kidney Disease

This in vivo model is crucial for assessing the efficacy of APOL1 inhibitors in a living organism.

  • Model: Transgenic mice are genetically engineered to express the human APOL1 G1 or G2 risk variants, as mice do not naturally have the APOL1 gene.[3]

  • Disease Induction: These mice often do not spontaneously develop kidney disease. A "second hit," typically an injection of interferon-gamma (IFN-γ), is administered to upregulate APOL1 expression and induce proteinuria.[3]

  • Treatment: The APOL1 inhibitor is administered to the mice, often orally.

  • Efficacy Endpoint: The primary measure of efficacy is the reduction in proteinuria, which is quantified by measuring the urinary albumin-to-creatinine ratio (UACR).[3]

Visualizing the Landscape

To better understand the mechanisms and experimental workflows, the following diagrams are provided.

APOL1_Signaling_Pathway cluster_membrane Podocyte Cell Membrane APOL1_G1_G2 APOL1 (G1/G2 Variants) Ion_Channel_Formation Aberrant Ion Channel Formation APOL1_G1_G2->Ion_Channel_Formation Inflammatory_Stress Inflammatory Stress (e.g., IFN-γ) Increased_Expression Increased APOL1 Expression Inflammatory_Stress->Increased_Expression Increased_Expression->APOL1_G1_G2 Cation_Influx Increased Cation Influx (K+, Na+, Ca2+) Ion_Channel_Formation->Cation_Influx Podocyte_Injury Podocyte Swelling, Injury, and Death Cation_Influx->Podocyte_Injury Proteinuria Proteinuria Podocyte_Injury->Proteinuria Inhibitor Small Molecule Inhibitor (e.g., Inaxaplin, MZE829) Inhibitor->Ion_Channel_Formation Blocks channel function

Caption: APOL1-mediated podocyte injury pathway and inhibitor action.

Experimental_Workflow cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Efficacy HEK293 HEK293 cells expressing APOL1 variants Thallium_Flux Thallium Flux Assay HEK293->Thallium_Flux IC50 Determine IC50 Thallium_Flux->IC50 Mouse_Model APOL1 Transgenic Mouse Model IFN_gamma Induce Proteinuria (IFN-γ injection) Mouse_Model->IFN_gamma Inhibitor_Treatment Administer APOL1 Inhibitor IFN_gamma->Inhibitor_Treatment UACR_Measurement Measure Urinary Albumin-to- Creatinine Ratio (UACR) Inhibitor_Treatment->UACR_Measurement Efficacy Assess Reduction in Proteinuria UACR_Measurement->Efficacy

Caption: Preclinical experimental workflow for APOL1 inhibitors.

Conclusion

The development of targeted APOL1 inhibitors represents a paradigm shift in the management of a genetically defined form of chronic kidney disease. Vertex's inaxaplin is currently leading the race with robust preclinical and Phase 2 clinical data, and an ongoing pivotal Phase 3 trial. Maze Therapeutics' MZE829 is a strong contender with promising preclinical data and has entered Phase 2 clinical trials. Podium Bio's early-stage compound also shows high in vitro potency. While direct head-to-head clinical comparisons are not yet available, the preclinical data provide a valuable framework for understanding the potential of these emerging therapies. The alternative strategies of modulating APOL1 expression with baricitinib or silencing its mRNA with an ASO offer additional avenues for therapeutic intervention. Continued monitoring of the clinical trial results will be crucial in determining the ultimate clinical utility and comparative effectiveness of these innovative APOL1 inhibitors.

References

Comparative Analysis of Apol1-IN-2 Efficacy in G1 and G2 Variant Models of APOL1-Mediated Kidney Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the small molecule inhibitor Apol1-IN-2 (inaxaplin) in preclinical models of Apolipoprotein L1 (APOL1)-mediated kidney disease (AMKD) featuring the G1 and G2 genetic variants. The G1 and G2 risk alleles are established drivers of kidney disease in individuals of African ancestry, operating through a toxic gain-of-function mechanism.[1][2] this compound has emerged as a promising therapeutic agent that directly targets the underlying pathogenic mechanism of APOL1-mediated cytotoxicity.[3][4]

Preclinical evidence strongly indicates that this compound is equipotent in mitigating the damaging effects of both the G1 and G2 variants.[5] This is attributed to its mechanism of action, which involves the direct inhibition of the APOL1 protein's ion channel function, a common pathway through which both variants induce cellular injury.[3][5] This guide summarizes the available quantitative data, details the experimental protocols for key assays, and provides visualizations of the relevant biological pathways and experimental workflows.

Executive Summary of Comparative Performance

This compound demonstrates potent and selective inhibition of the channel activity associated with both APOL1 G1 and G2 variants. The primary mechanism of toxicity for both variants is believed to be an increase in cation flux across cellular membranes, leading to podocyte injury.[4][6] Inaxaplin (B10831908), a well-characterized this compound compound, has been shown to bind directly to the APOL1 protein, effectively blocking this aberrant ion transport.[5][7] Preclinical studies using cellular models have shown that inaxaplin rescues cells from G1- and G2-mediated cytotoxicity with nearly identical efficacy.[5] While most in-vivo studies have focused on the G2 variant, the consistent in-vitro performance suggests comparable efficacy in G1 models.

Data Presentation

The following tables summarize the key quantitative data from in vitro studies of this compound (inaxaplin) in cellular models expressing the G1 and G2 variants of APOL1.

Table 1: In Vitro Efficacy of Inaxaplin in Rescuing APOL1-Mediated Cell Death

APOL1 VariantCell LineAssayEndpointInaxaplin EC50 (nM)Reference
G1HEK293Cytotoxicity AssayCell Viability2.0[5]
G2HEK293Cytotoxicity AssayCell Viability2.2[5]

Table 2: In Vitro Inhibition of APOL1-Mediated Ion Flux by Inaxaplin

APOL1 VariantCell LineAssayEndpointInaxaplin IC50 (nM)Reference
G1HEK293Thallium Flux AssayIon InfluxNot explicitly stated, but concentration-dependent inhibition demonstrated[5][7]
G2HEK293Thallium Flux AssayIon InfluxNot explicitly stated, but concentration-dependent inhibition demonstrated[5][7]

Mandatory Visualization

APOL1_Signaling_Pathway cluster_0 Podocyte cluster_1 Therapeutic Intervention APOL1_G1_G2 APOL1 G1/G2 Variants Ion_Channel Aberrant Ion Channel Activity (Increased K+ Efflux) APOL1_G1_G2->Ion_Channel Gain-of-Function Cell_Stress Cellular Stress (ER Stress, Mitochondrial Dysfunction) Ion_Channel->Cell_Stress SAPK Stress-Activated Protein Kinases (SAPK) Cell_Stress->SAPK Cytotoxicity Cytotoxicity & Podocyte Injury SAPK->Cytotoxicity Apol1_IN_2 This compound (Inaxaplin) Apol1_IN_2->Ion_Channel Inhibits

Figure 1: APOL1-mediated podocyte injury pathway and the point of intervention for this compound.

Experimental_Workflow cluster_cell_based Cell-Based Assays cluster_assays start Seed HEK293 cells with inducible APOL1 G1 or G2 expression induce Induce APOL1 expression (e.g., with tetracycline) start->induce treat Treat with varying concentrations of this compound induce->treat thallium Thallium Flux Assay (Measure Ion Channel Activity) treat->thallium cytotoxicity Cytotoxicity Assay (Measure Cell Viability, e.g., LDH release) treat->cytotoxicity analyze Analyze Data (Determine IC50/EC50) thallium->analyze cytotoxicity->analyze

Figure 2: Generalized experimental workflow for in vitro evaluation of this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

APOL1-Mediated Cytotoxicity Assay

This assay assesses the ability of this compound to protect cells from the cytotoxic effects of APOL1 G1 and G2 variants.[8][9]

  • Cell Line: Human Embryonic Kidney (HEK293) cells with a tetracycline-inducible expression system for APOL1 G1 or G2 variants.

  • Procedure:

    • Cell Seeding: Seed the stable APOL1-expressing HEK293 cells in a 96-well plate at a density of approximately 10,000 cells per well. Incubate overnight.[8]

    • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. A typical concentration range for inaxaplin is 0.01 µM to 30 µM. Include a vehicle control (e.g., DMSO).[8]

    • Induction of APOL1 Expression: Add the inducing agent (e.g., 50 ng/mL doxycycline) to the wells to initiate the expression of the APOL1 G1 or G2 variant.[8]

    • Incubation: Incubate the cells with the compound and inducer for 24-48 hours.

    • Cytotoxicity Measurement: Measure cell death using a commercially available cytotoxicity assay kit. A common method is to measure the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture supernatant.[8][9]

  • Data Analysis: Calculate the percentage of cytotoxicity for each this compound concentration relative to the vehicle-treated control (maximum cytotoxicity) and uninduced cells (baseline). Plot a dose-response curve to determine the EC50 value.

Thallium Flux Assay for APOL1 Channel Activity

This high-throughput assay measures the ion channel activity of APOL1 by using thallium (Tl+) as a surrogate for potassium (K+).[4][9]

  • Cell Line: HEK293 cells with tetracycline-inducible expression of APOL1 G1 or G2.

  • Procedure:

    • Cell Seeding and Induction: Seed and induce the HEK293 APOL1 cells in a 96-well plate as described for the cytotoxicity assay.

    • Dye Loading: Load the cells with a thallium-sensitive fluorescent dye (e.g., FluoZin-2, AM) according to the manufacturer's instructions.[9]

    • Compound Treatment: Wash the cells and add an assay buffer containing various concentrations of this compound or a vehicle control.

    • Thallium Stimulation and Measurement: Place the plate in a fluorescence plate reader. Add a stimulus buffer containing thallium sulfate (B86663) and immediately begin kinetic fluorescence measurements. The influx of thallium through the APOL1 channels results in an increase in fluorescence.[9][10]

  • Data Analysis: The rate of fluorescence increase is proportional to the ion channel activity. Plot the percentage of inhibition of thallium influx against the concentration of this compound to determine the IC50 value.

In Vivo Efficacy in Transgenic Mouse Models

This experiment evaluates the efficacy of this compound in reducing proteinuria in animal models that mimic human AMKD.[7][11]

  • Animal Model: Transgenic mice with inducible expression of human APOL1-G2 in podocytes.[7][11]

  • Procedure:

    • Induction of Proteinuria: Induce the expression of the APOL1 G2 variant and subsequent kidney injury, often through the administration of an inflammatory stimulus like interferon-gamma (IFN-γ).[7][11]

    • This compound Administration: Administer this compound or a vehicle control to the mice, typically via oral gavage. The treatment can be prophylactic (before induction) or therapeutic (after the onset of proteinuria).[7][11]

    • Urine Collection and Analysis: Collect urine from the mice at specified time points and measure the urinary albumin-to-creatinine ratio (UACR) to quantify proteinuria.[7][11]

  • Data Analysis: Compare the UACR between the this compound-treated group and the vehicle-treated group to determine the percentage reduction in proteinuria.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling Apol1-IN-2

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling novel compounds like Apol1-IN-2. This guide provides essential, immediate safety and logistical information, including detailed personal protective equipment (PPE) requirements, operational plans, and disposal procedures to foster a secure research environment.

Hazard Assessment and Mitigation

While specific hazard data for this compound is not fully established, it is prudent to treat it as a potentially hazardous substance. A thorough risk assessment should be conducted before commencing any work.[1][2] This involves evaluating the quantity and concentration of the chemical being used, the potential routes of exposure, and the specific laboratory procedures being performed.[2]

Personal Protective Equipment (PPE)

The minimum PPE for handling this compound in a laboratory setting includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[1][3] However, based on the procedure's risk level, additional or more specialized PPE is required.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE CategoryMinimum RequirementRecommended for Higher Risk Tasks (e.g., handling powders, preparing concentrated solutions)
Eye and Face Protection Safety glasses with side shields.[1][4]Chemical splash goggles or a face shield worn over safety glasses.[1][3][5]
Body Protection Standard laboratory coat.[3][4][5]Chemical-resistant or fire-resistant lab coat.
Hand Protection Disposable nitrile gloves.[1][4][5]Double-gloving with nitrile gloves or wearing chemically resistant gloves.[1]
Respiratory Protection Not generally required when handled in a fume hood.A NIOSH-approved respirator (e.g., N95) may be necessary for weighing or handling powders outside of a fume hood, or in poorly ventilated areas.[5]

Note: Always consult your institution's specific safety guidelines and the manufacturer's safety data sheet (SDS) if available.

Experimental Workflow and Handling Procedures

A structured workflow is crucial for minimizing exposure and ensuring procedural consistency. The following diagram outlines a typical experimental workflow for handling this compound.

G cluster_prep Preparation cluster_handling Compound Handling cluster_experiment Experimentation cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_fume_hood Prepare Chemical Fume Hood prep_ppe->prep_fume_hood prep_materials Gather Materials and Reagents prep_fume_hood->prep_materials weigh Weigh this compound (in fume hood) prep_materials->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve prepare_solutions Prepare Working Solutions dissolve->prepare_solutions cell_treatment Treat Cells or Perform Assay prepare_solutions->cell_treatment incubation Incubation Period cell_treatment->incubation data_collection Data Collection and Analysis incubation->data_collection decontaminate_surfaces Decontaminate Work Surfaces data_collection->decontaminate_surfaces dispose_waste Segregate and Dispose of Waste decontaminate_surfaces->dispose_waste remove_ppe Remove and Dispose of PPE dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Figure 1. Experimental workflow for handling this compound.

Disposal Plan

Proper waste segregation and disposal are critical to prevent environmental contamination and ensure a safe laboratory environment.[4] All materials that have come into contact with this compound should be treated as hazardous waste.

Table 2: Disposal Guidelines for this compound Waste

Waste TypeDisposal Procedure
Solid Waste Place unused compound, contaminated consumables (e.g., pipette tips, vials, weigh boats), and heavily contaminated paper towels into a dedicated, labeled hazardous waste container (e.g., HDPE bottle or drum).[4]
Liquid Waste Collect all solutions containing this compound, including cell culture media, in a designated, sealed, and labeled liquid hazardous waste container. Leave at least 10% headspace.[4]
Contaminated Sharps Dispose of needles, scalpels, and other contaminated sharps in a designated, puncture-proof sharps container labeled as "Hazardous Waste - Sharps" with the chemical name.[4]
Lightly Contaminated PPE Unless grossly contaminated, lightly used gloves and gowns may be disposed of in the regular laboratory trash, but always consult institutional guidelines.[4]

Logical Relationship for Safety Protocol Implementation

The effective implementation of safety protocols relies on a clear understanding of the relationship between hazard identification, control measures, and emergency preparedness.

G cluster_assessment Hazard Assessment cluster_control Control Measures cluster_emergency Emergency Preparedness Hazard_ID Identify Potential Hazards of this compound Exposure_Assessment Assess Routes of Exposure Hazard_ID->Exposure_Assessment Engineering_Controls Use Fume Hood Exposure_Assessment->Engineering_Controls Admin_Controls Implement Safe Work Practices Engineering_Controls->Admin_Controls PPE Wear Appropriate PPE Admin_Controls->PPE Spill_Response Spill Cleanup Procedure PPE->Spill_Response First_Aid First Aid Measures Spill_Response->First_Aid

Figure 2. Logical flow for implementing safety protocols.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.